3-Methoxy-6-(trifluoromethyl)picolinic acid
Description
Properties
IUPAC Name |
3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c1-15-4-2-3-5(8(9,10)11)12-6(4)7(13)14/h2-3H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIWSOTWTRSLCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673555 | |
| Record name | 3-Methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214330-74-1 | |
| Record name | 3-Methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40673555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHOXY-6-(TRIFLUOROMETHYL)PICOLINIC ACID | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Methoxy-6-(trifluoromethyl)picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 3-methoxy-6-(trifluoromethyl)picolinic acid, a valuable building block in the development of novel pharmaceuticals and agrochemicals. The document elucidates the core chemical principles, step-by-step experimental protocols, and critical process considerations for the efficient synthesis of this target molecule. The synthesis is primarily approached through a retrosynthetic analysis, highlighting a key strategy involving the directed ortho-metalation of a 3-methoxy-6-(trifluoromethyl)pyridine intermediate. This guide is intended to serve as a practical resource for researchers and process chemists in the fine chemicals and life sciences industries.
Introduction: The Significance of this compound
This compound is a highly functionalized pyridine derivative. The unique substitution pattern, featuring a methoxy group at the 3-position, a trifluoromethyl group at the 6-position, and a carboxylic acid at the 2-position, imparts specific electronic and steric properties to the molecule. These characteristics make it a crucial intermediate in the synthesis of a range of biologically active compounds. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. The picolinic acid moiety provides a handle for further chemical modifications, such as amide bond formation, to generate diverse libraries of compounds for screening and lead optimization.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of this compound points towards a key disconnection at the C2-carboxyl bond. This suggests that the final step of the synthesis could be the introduction of the carboxylic acid group onto a pre-functionalized pyridine ring. This leads to the identification of 3-methoxy-6-(trifluoromethyl)pyridine as a pivotal intermediate.
Caption: Retrosynthetic analysis of the target molecule.
This strategy offers a convergent approach where the core pyridine scaffold is first assembled and then the carboxylic acid functionality is installed in the final stage. The primary challenges, therefore, lie in the efficient synthesis of the 3-methoxy-6-(trifluoromethyl)pyridine intermediate and the subsequent regioselective carboxylation.
Synthesis Pathway I: Directed Ortho-metalation of 3-Methoxy-6-(trifluoromethyl)pyridine
This pathway is arguably the most direct and elegant approach, leveraging the directing ability of the methoxy group to achieve regioselective functionalization of the pyridine ring.
Synthesis of the Key Intermediate: 3-Methoxy-6-(trifluoromethyl)pyridine
The synthesis of this intermediate can be approached from commercially available starting materials. A plausible route begins with a suitable di-substituted pyridine, followed by nucleophilic substitution and fluorination reactions.
Step 1: Synthesis of 2-chloro-5-(trifluoromethyl)pyridine
One common starting material for trifluoromethylated pyridines is 2-chloro-5-(trichloromethyl)pyridine, which can be converted to the trifluoromethyl derivative via a halogen exchange reaction.
Step 2: Introduction of the Methoxy Group
The methoxy group can be introduced via a nucleophilic aromatic substitution reaction on a suitable precursor, such as a halogenated pyridine. For instance, reacting 2-chloro-5-(trifluoromethyl)pyridine with sodium methoxide can yield 2-methoxy-5-(trifluoromethyl)pyridine. However, to achieve the desired 3-methoxy-6-(trifluoromethyl)pyridine, a different starting material or a rearrangement strategy would be necessary. A more direct approach involves starting with a pyridine ring that already contains the desired substitution pattern or can be readily converted to it.
A feasible route starts from 2-chloro-6-(trifluoromethyl)pyridine.
Experimental Protocol: Synthesis of 3-methoxy-6-(trifluoromethyl)pyridine (Illustrative)
-
Nitration of 2-chloro-6-(trifluoromethyl)pyridine: 2-chloro-6-(trifluoromethyl)pyridine is treated with a nitrating mixture (e.g., fuming nitric acid and sulfuric acid) to introduce a nitro group, primarily at the 3-position due to the directing effects of the existing substituents.
-
Reduction of the Nitro Group: The resulting 2-chloro-3-nitro-6-(trifluoromethyl)pyridine is then reduced to the corresponding amine, 3-amino-2-chloro-6-(trifluoromethyl)pyridine, using a standard reducing agent such as tin(II) chloride or catalytic hydrogenation.
-
Diazotization and Hydrolysis: The amino group is converted to a diazonium salt using nitrous acid, which is then hydrolyzed to a hydroxyl group, yielding 2-chloro-3-hydroxy-6-(trifluoromethyl)pyridine.
-
Methylation of the Hydroxyl Group: The hydroxyl group is methylated using a suitable methylating agent like dimethyl sulfate or methyl iodide in the presence of a base to give 2-chloro-3-methoxy-6-(trifluoromethyl)pyridine.
-
Dechlorination: The final step to obtain the key intermediate is the removal of the chlorine atom at the 2-position. This can be achieved through catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen source).
Directed Ortho-metalation and Carboxylation
The methoxy group at the 3-position of the pyridine ring is a powerful directing group for ortho-metalation. This allows for the regioselective deprotonation at the 2-position by a strong lithium base, followed by quenching with an electrophile, in this case, carbon dioxide, to install the carboxylic acid group.
An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-6-(trifluoromethyl)picolinic Acid
Introduction
3-Methoxy-6-(trifluoromethyl)picolinic acid is a substituted pyridine carboxylic acid derivative of significant interest to researchers in medicinal chemistry and drug development. The presence of a trifluoromethyl group, a common bioisostere for chlorine, can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1][2] The methoxy and carboxylic acid moieties also offer sites for chemical modification and interaction with biological targets.[3][4] Picolinic acid and its derivatives are known to exhibit a range of biological activities and are versatile scaffolds in medicinal chemistry.[3][5][6] Understanding the fundamental physicochemical properties of this compound is therefore crucial for its application in the synthesis of novel therapeutic agents and other functional materials.[7] This guide provides a comprehensive overview of its key physicochemical characteristics, supported by experimental protocols and expert insights.
Chemical Structure and Identification
The molecular structure of this compound is characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position, a methoxy group at the 3-position, and a trifluoromethyl group at the 6-position.
Molecular Structure Diagram
Caption: Chemical structure of this compound.
| Identifier | Value | Source |
| CAS Number | 1214330-74-1 | [7][8][9][10][11][12][13][14] |
| Molecular Formula | C8H6F3NO3 | [7][8][13][15] |
| Molecular Weight | 221.13 g/mol | [7][8] |
| IUPAC Name | 3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid | [8] |
| InChI | InChI=1S/C8H6F3NO3/c1-15-4-2-3-5(8(9,10)11)12-6(4)7(13)14/h2-3H,1H3,(H,13,14) | [16] |
| InChIKey | DNIWSOTWTRSLCX-UHFFFAOYSA-N | [10][16] |
| SMILES | COC1=C(N=C(C=C1)C(F)(F)F)C(=O)O | [16] |
Physicochemical Properties
| Property | Value | Method/Source |
| Physical Form | White to off-white solid | [10] |
| Melting Point | Not available (N/A) | [8] |
| Boiling Point | 299.4 ± 40.0 °C (Predicted) | [8] |
| Solubility | Insoluble in water (Predicted), Soluble in methanol, DMSO (Predicted) | Based on general solubility of similar organic acids |
| pKa | ~3-4 (Estimated) | Based on pKa of picolinic acid and electronic effects of substituents |
| LogP | 1.80720 (Predicted) | [15] |
Experimental Protocols for Physicochemical Property Determination
For researchers requiring precise experimental data, the following section outlines standard protocols for the determination of key physicochemical properties.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically <1°C) is characteristic of a pure crystalline solid.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid sample.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of this compound is finely ground to a powder to ensure uniform heat distribution.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a steady rate. A preliminary rapid heating can be performed to determine an approximate melting range. For an accurate measurement, the temperature is increased slowly (1-2°C per minute) as it approaches the expected melting point.
-
Data Recording: The temperatures at which the first droplet of liquid appears and at which the entire sample becomes a clear liquid are recorded as the melting range.
Solubility Determination
Solubility is a key parameter influencing bioavailability and formulation. The "shake-flask" method is a reliable technique for determining equilibrium solubility.
Step-by-Step Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acid dissociation constant (pKa) is crucial for predicting the ionization state of the molecule at different pH values, which affects its solubility, absorption, and interaction with biological targets. Potentiometric titration is a standard method for pKa determination.
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for determining the pKa of a compound using potentiometric titration.
Step-by-Step Methodology:
-
Solution Preparation: A precise amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent if the aqueous solubility is low.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature.
-
pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).
Spectral Data and Characterization
While specific, publicly available spectra for this compound are limited, this section outlines the expected spectral features based on its structure and provides a general protocol for acquiring such data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the positions of the substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule, including the carbons of the pyridine ring, the carboxylic acid, the methoxy group, and the trifluoromethyl group.
-
¹⁹F NMR: Fluorine NMR will show a characteristic signal for the trifluoromethyl group, providing information about its electronic environment.
General NMR Sample Preparation Protocol:
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the compound is soluble.
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
-
Analysis: Acquire the NMR spectra on a high-resolution NMR spectrometer.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
-
O-H stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the carboxylic acid hydroxyl group.
-
C=O stretch: A strong absorption band around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
-
C-O stretch: Bands associated with the methoxy group and the carboxylic acid C-O bond.
-
C-F stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of the trifluoromethyl group.
-
Aromatic C=C and C=N stretches: Multiple bands in the 1400-1600 cm⁻¹ region.
General IR Sample Preparation Protocol (ATR):
-
Sample Placement: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺ or [M-H]⁻) corresponding to the molecular weight of the compound (221.13 g/mol ).
-
Fragmentation Pattern: Characteristic fragment ions may be observed due to the loss of functional groups such as -COOH, -OCH₃, and -CF₃.
General Mass Spectrometry Sample Preparation Protocol (LC-MS):
-
Solution Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Injection: Inject the solution into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Analysis: The compound is separated by the LC and then ionized (e.g., by electrospray ionization - ESI) and detected by the mass spectrometer.
Applications in Drug Discovery and Development
Picolinic acid derivatives are valuable building blocks in the synthesis of pharmaceuticals.[3] The trifluoromethyl group is a key pharmacophore that can improve a drug's metabolic stability and cell permeability.[1] The methoxy group can influence binding interactions and solubility. Therefore, this compound is a promising scaffold for the development of new therapeutic agents targeting a variety of diseases. Its carboxylic acid handle allows for the straightforward formation of amides and esters, enabling the creation of diverse chemical libraries for screening and lead optimization.
Safety and Handling
Based on available safety data, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[10] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[10]
Conclusion
This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of this compound. While some experimental data is not yet widely available, the provided protocols and estimations based on structurally related compounds offer a solid foundation for researchers working with this molecule. Its unique combination of functional groups makes it a valuable tool in the design and synthesis of novel compounds with potential therapeutic applications. Further experimental characterization of its properties will undoubtedly contribute to its broader use in the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Picolinic acid - Wikipedia [en.wikipedia.org]
- 6. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. americanelements.com [americanelements.com]
- 9. This compound | 1214330-74-1 [sigmaaldrich.com]
- 10. This compound | 1214330-74-1 [sigmaaldrich.com]
- 11. arctomsci.com [arctomsci.com]
- 12. 1214330-74-1|this compound|BLD Pharm [bldpharm.com]
- 13. This compound - CAS:1214330-74-1 - Sunway Pharm Ltd [3wpharm.com]
- 14. This compound | 1214330-74-1 [sigmaaldrich.com]
- 15. 3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylic Acid, CasNo.1214330-74-1 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 16. PubChemLite - this compound (C8H6F3NO3) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to 3-Methoxy-6-(trifluoromethyl)picolinic acid: A Key Building Block in Targeted Protein Degradation
Introduction: The Strategic Importance of a Unique Picolinic Acid Derivative
In the rapidly evolving landscape of medicinal chemistry and drug discovery, the pursuit of novel therapeutic modalities is paramount. One of the most promising of these is Targeted Protein Degradation (TPD), a strategy that eliminates disease-causing proteins rather than merely inhibiting them. Within this field, the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) represent a significant leap forward.[1] These heterobifunctional molecules recruit specific proteins to the cellular ubiquitin-proteasome system for disposal, offering a powerful tool against targets previously considered "undruggable."[2]
At the heart of this technology lies the need for advanced, precisely functionalized chemical building blocks. 3-Methoxy-6-(trifluoromethyl)picolinic acid (CAS Number: 1214330-74-1) has emerged as a compound of significant interest to researchers in this domain. Its classification by numerous chemical suppliers as a "Protein Degrader Building Block" underscores its designed utility in the synthesis of these sophisticated therapeutic agents.
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It delves into the compound's physicochemical properties, discusses plausible synthetic strategies, and contextualizes its critical role in the construction of PROTACs, thereby offering insights into its application in modern drug discovery.
Physicochemical and Structural Characteristics
The unique substitution pattern of this compound imparts a specific set of properties that are highly desirable in medicinal chemistry. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group but with profoundly different electronic properties.[3] It is highly electron-withdrawing and can increase the metabolic stability of a molecule by blocking potential sites of oxidation.[4] Furthermore, the -CF3 group enhances lipophilicity, which can improve cell permeability—a critical factor for PROTACs that must engage intracellular targets.[4] The methoxy (-OCH3) group and the carboxylic acid (-COOH) on the picolinic acid scaffold provide key handles for synthetic elaboration and potential points of interaction with biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1214330-74-1 | [5] |
| Molecular Formula | C₈H₆F₃NO₃ | [5] |
| Molecular Weight | 221.13 g/mol | [5] |
| IUPAC Name | 3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
| Physical Form | White to off-white solid | |
| Purity (Typical) | ≥98% | |
| Storage Conditions | Inert atmosphere, 2-8°C |
Synthetic Strategies: A Plausible Retrosynthetic Approach
A plausible strategy could start from a pre-functionalized pyridine, such as 2,6-dichloro-3-trifluoromethylpyridine.[6] The chlorine atoms at the 2 and 6 positions offer differential reactivity, allowing for sequential nucleophilic substitution.
Caption: Plausible synthetic workflow for this compound.
Step-by-Step Methodological Considerations:
-
Regioselective Nucleophilic Aromatic Substitution: Starting with a di-chlorinated pyridine, a regioselective substitution with sodium methoxide could install the methoxy group at the 6-position. The reaction conditions (temperature, solvent) would be critical to control the selectivity.
-
Introduction of the Carboxylic Acid: The remaining chlorine at the 2-position can be converted to the carboxylic acid. A common method involves a metal-halogen exchange (e.g., using n-butyllithium or a Grignard reagent) to form an organometallic intermediate. This intermediate can then be quenched with carbon dioxide (dry ice) to yield the carboxylate, which upon acidic workup gives the desired picolinic acid.
This proposed pathway is a standard, logical approach for this class of molecules. However, it is important to note that optimization of reaction conditions would be necessary to achieve a good yield and purity.
Core Application: A Scaffold for PROTAC Synthesis
The primary utility of this compound is as a structural component in the synthesis of PROTACs. A PROTAC molecule is comprised of three key parts: a ligand that binds to the protein of interest (the "warhead"), a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two.[7]
Caption: The tripartite architecture of a PROTAC molecule.
This compound can be incorporated into either the "warhead" or the linker, or even as part of a novel E3 ligase ligand, depending on the therapeutic target and design strategy. The carboxylic acid functionality is a versatile chemical handle for this purpose, readily undergoing amide bond formation.
Experimental Workflow: Amide Coupling Protocol
The carboxylic acid of this compound can be coupled to an amine-containing linker or ligand using standard peptide coupling reagents.
Detailed Step-by-Step Protocol:
-
Activation of the Carboxylic Acid:
-
Dissolve 1.0 equivalent of this compound in an anhydrous aprotic solvent (e.g., dimethylformamide or dichloromethane).
-
Add 1.1 equivalents of a peptide coupling reagent (e.g., HATU, HBTU, or EDC) and 1.5 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA).
-
Stir the mixture at room temperature for 15-30 minutes to form the activated ester. The causality here is the conversion of the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by the amine.
-
-
Amide Bond Formation:
-
To the solution of the activated acid, add 1.0 equivalent of the desired amine-functionalized component (e.g., an amine-terminated linker).
-
Allow the reaction to stir at room temperature for 2-12 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup and Purification:
-
Upon completion, the reaction mixture is typically diluted with an organic solvent and washed sequentially with an aqueous acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine to remove unreacted reagents and byproducts.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired amide product. This protocol is self-validating through the monitoring of the reaction and the characterization of the purified product by NMR and mass spectrometry.
-
Safety and Handling
As with any laboratory chemical, proper safety precautions should be taken when handling this compound.
Table 2: Hazard Information
| Hazard Statement | Description | Source |
| H302 | Harmful if swallowed | |
| H315 | Causes skin irritation | |
| H319 | Causes serious eye irritation | |
| H335 | May cause respiratory irritation |
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
Conclusion and Future Outlook
This compound is a specialized building block with significant potential in the field of targeted protein degradation. Its unique combination of a trifluoromethyl group for metabolic stability and lipophilicity, a methoxy group, and a synthetically versatile carboxylic acid handle makes it an attractive scaffold for the construction of PROTACs and other chemical biology tools. While detailed synthetic and application data in peer-reviewed literature remains to be broadly published, its commercial availability and classification as a protein degrader building block point to its growing importance in both academic and industrial drug discovery programs. As the field of TPD continues to expand, the demand for novel, well-characterized building blocks like this picolinic acid derivative is expected to increase, paving the way for the development of new and more effective therapeutics.
References
- 1. arctomsci.com [arctomsci.com]
- 2. Degrader Building Blocks for Targeted Protein Degradation [merckmillipore.com]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. americanelements.com [americanelements.com]
- 6. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview of 3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid, a fluorinated pyridine derivative of significant interest in medicinal chemistry. We will explore its synthesis, physicochemical properties, chemical reactivity, and burgeoning applications as a key building block in the development of novel therapeutic agents. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile molecule.
Introduction: The Strategic Importance of Fluorinated Pyridines
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The strategic incorporation of fluorine-containing substituents, such as the trifluoromethyl (-CF3) group, has become a cornerstone of modern drug design. The -CF3 group can profoundly and beneficially alter a molecule's properties, including its:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase a drug's half-life.
-
Lipophilicity: The -CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1]
-
Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the pyridine ring and influence hydrogen bonding capabilities, potentially leading to stronger and more selective interactions with biological targets.[1]
3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid combines these advantages with the inherent chemical versatility of the pyridine-2-carboxylic acid moiety. This makes it a highly valuable intermediate for synthesizing complex molecules with tailored biological activities.[2][3]
Chemical Synthesis and Rationale
The synthesis of 3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While several routes are possible, a common strategy involves the construction of the substituted pyridine ring from key precursors.
A plausible and illustrative synthetic pathway begins with a suitable precursor like 2-chloro-6-(trifluoromethyl)pyridine. This intermediate is itself synthesized from picoline through chlorination and fluorination steps.[3][4] The synthesis of the final carboxylic acid product then proceeds via a series of functional group interconversions.
Illustrative Synthetic Workflow
The following diagram outlines a conceptual synthetic pathway. The specific reagents and conditions represent common organic chemistry transformations chosen for their efficiency and selectivity.
Caption: Conceptual workflow for the synthesis of the target compound.
Expert Rationale Behind Experimental Choices
-
Radical Chlorination and Halogen Exchange: The initial steps to form the trifluoromethylpyridine precursor are robust industrial processes. Radical chlorination of the methyl group is followed by a halogen exchange (Halex) reaction, a standard method for introducing fluorine.[3]
-
Directed Ortho-Metalation (DoM): To install the methoxy group at the C3 position, a DoM strategy is highly effective. A directing group on the pyridine ring (often the nitrogen itself or a temporary directing group) guides a strong base (like lithium diisopropylamide, LDA) to deprotonate the adjacent C3 position selectively. The resulting lithiated species can then be quenched with an electrophilic methoxy source.
-
Palladium-Catalyzed Carbonylation: Introducing the carboxylic acid group at C2 is efficiently achieved via carbonylation. The chloro-substituent at C2 is amenable to palladium-catalyzed cross-coupling reactions. In the presence of carbon monoxide, methanol, and a suitable palladium catalyst (e.g., Pd(PPh3)4), the methyl ester is formed. This method is preferred for its high functional group tolerance and efficiency.
-
Saponification: The final step is a simple hydrolysis of the methyl ester to the carboxylic acid. This is typically accomplished under basic conditions (saponification) using sodium hydroxide, followed by an acidic workup to protonate the carboxylate salt.
Physicochemical Properties and Characterization
A thorough understanding of the compound's physicochemical properties is critical for its application in drug development, influencing everything from formulation to ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Property | Value | Source |
| IUPAC Name | 3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid | - |
| Synonyms | 3-Methoxy-6-(trifluoromethyl)picolinic acid | [2] |
| CAS Number | 1214330-74-1 | [2] |
| Molecular Formula | C8H6F3NO3 | [2] |
| Molecular Weight | 221.13 g/mol | [2] |
| Exact Mass | 221.03000 Da | [2] |
| LogP (calculated) | 1.807 | [2] |
| PSA (Polar Surface Area) | 59.42 Ų | [2] |
| Storage | Keep in a dry and cool condition | [2] |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a singlet for the methoxy group protons (~4.0 ppm), and distinct aromatic protons on the pyridine ring, with coupling patterns confirming their relative positions.
-
¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A singlet corresponding to the -CF3 group would be expected, providing a clear signature for this moiety.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Signals for each of the eight unique carbon atoms would be present, including the characteristic quartet for the -CF3 carbon due to C-F coupling.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass (221.0300) would confirm the molecular formula. Fragmentation patterns can provide further structural information.
-
Infrared (IR) Spectroscopy: Key stretches would include a broad O-H stretch for the carboxylic acid, a C=O stretch (~1700 cm⁻¹), and C-F stretching bands.
Applications in Medicinal Chemistry and Drug Development
3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid is primarily utilized as a versatile intermediate in the synthesis of more complex, biologically active molecules.[2] Its structure is found within patented compounds investigated for a range of therapeutic areas. The pyridine-2-carboxylic acid moiety is a well-known metal-chelating group and can act as a key pharmacophore for interacting with metalloenzymes.
Role as a Key Building Block
The true value of this compound lies in the reactivity of its functional groups, which allows for diverse synthetic elaborations:
-
Carboxylic Acid Handle: The -COOH group is a versatile anchor point for amide bond formation. It can be readily coupled with a wide array of amines to generate libraries of amide derivatives, a common strategy in lead optimization to explore structure-activity relationships (SAR).
-
Pyridine Ring Functionalization: The pyridine ring can undergo further substitution reactions, allowing for the introduction of additional diversity elements to fine-tune the pharmacological profile.
Potential Therapeutic Targets and Pathways
While specific approved drugs containing this exact core are not prominently documented, the trifluoromethyl-pyridine motif is prevalent in compounds targeting a wide range of diseases.[3] For example, derivatives of trifluoromethylpyridines have been explored as inhibitors of kinases involved in cancer cell proliferation.[1] The carboxylic acid function could also be used to target enzymes like histone deacetylases (HDACs) or matrix metalloproteinases (MMPs), where a metal-chelating group is often required for inhibitory activity.
Caption: Synthetic utility and potential pharmacological roles of the core molecule.
Experimental Protocol: Amide Coupling
This section provides a representative, detailed protocol for a standard amide coupling reaction, a frequent next step for this intermediate in a drug discovery workflow. This protocol is a self-validating system, incorporating in-process checks and final analysis.
Objective: To synthesize N-benzyl-3-methoxy-6-(trifluoromethyl)pyridine-2-carboxamide.
Materials:
-
3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF.
-
Reagent Addition: Add HATU (1.2 eq) to the solution and stir for 5 minutes. This is the pre-activation step, forming the active ester.
-
Base and Amine Addition: Add DIPEA (2.5 eq) followed by the dropwise addition of benzylamine (1.1 eq).
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every hour. The reaction is complete when the starting carboxylic acid is consumed.
-
Workup - Quenching: Once complete, pour the reaction mixture into a separatory funnel containing ethyl acetate.
-
Workup - Washing: Wash the organic layer sequentially with saturated NaHCO3 solution (to remove unreacted acid and acidic byproducts), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Final Validation: Characterize the final, purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Safety and Handling
While specific toxicity data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals. Based on related structures, potential hazards include:
-
Acute Toxicity: May be harmful if swallowed.[5]
-
Irritation: Causes skin and serious eye irritation.[5]
-
Respiratory Irritation: May cause respiratory irritation.[5]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylic acid stands out as a high-value building block for modern drug discovery. The strategic placement of its methoxy, trifluoromethyl, and carboxylic acid functionalities provides a powerful combination of desirable physicochemical properties and synthetic versatility. Its utility in constructing novel molecular architectures makes it a compound of considerable interest for researchers aiming to develop next-generation therapeutics. As the demand for metabolically robust and potent drug candidates continues to grow, the importance of fluorinated intermediates like this one is set to increase.
References
- 1. nbinno.com [nbinno.com]
- 2. 3-methoxy-6-(trifluoromethyl)pyridine-2-carboxylic Acid, CasNo.1214330-74-1 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. 6-(Trifluoromethyl)pyridine-2-carboxylic acid | C7H4F3NO2 | CID 14761453 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 3-Methoxy-6-(trifluoromethyl)picolinic Acid
This technical guide provides a comprehensive overview of 3-Methoxy-6-(trifluoromethyl)picolinic acid, a fluorinated pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery. The document details its chemical properties, outlines a logical synthetic approach, and discusses its applications as a key building block in the development of novel therapeutics.
Core Molecular Attributes
This compound is a substituted picolinic acid, which is a derivative of pyridine with a carboxylic acid group at the 2-position[1]. The presence of both a methoxy group and a trifluoromethyl group on the pyridine ring imparts unique electronic and conformational properties to the molecule, making it a valuable scaffold in medicinal chemistry.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. These data are essential for its application in chemical synthesis, enabling accurate calculations for stoichiometry and characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆F₃NO₃ | [2][3] |
| Molecular Weight | 221.13 g/mol | [2][3] |
| CAS Number | 1214330-74-1 | [2][3][4] |
| Canonical SMILES | COC1=C(N=C(C=C1)C(F)(F)F)C(=O)O | [5] |
| InChI Key | DNIWSOTWTRSLCX-UHFFFAOYSA-N | |
| Physical Form | White to off-white solid | |
| Purity | Typically ≥98% | [3] |
| Storage Conditions | Inert atmosphere, 2-8°C |
Chemical Structure
The chemical structure of this compound is depicted below. The arrangement of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group creates a distinct electronic profile on the pyridine ring, influencing its reactivity and interaction with biological targets.
Caption: 2D structure of this compound.
Synthesis and Manufacturing
While specific, peer-reviewed synthetic procedures for this compound are not widely published, a logical and robust synthetic route can be proposed based on established organometallic and heterocyclic chemistry principles. The following protocol is a well-reasoned approach for its laboratory-scale synthesis, designed for high yield and purity.
Proposed Retrosynthetic Analysis
A plausible retrosynthetic strategy involves the construction of the substituted pyridine ring followed by the introduction or modification of the carboxylic acid functionality. A key consideration is the selective introduction of the trifluoromethyl and methoxy groups at the desired positions. A practical starting material would be a suitably substituted pyridine derivative that allows for regioselective functionalization.
Step-by-Step Experimental Protocol (Proposed)
This proposed synthesis begins with a commercially available dichloropyridine derivative, leveraging selective substitution reactions to install the required functional groups.
Step 1: Selective Methoxylation
-
Reaction: Nucleophilic aromatic substitution of 2,5-dichloro-6-(trifluoromethyl)pyridine.
-
Rationale: The chlorine at the 2-position is generally more activated towards nucleophilic substitution. However, reaction conditions can be optimized for selective substitution.
-
Procedure:
-
To a solution of 2,5-dichloro-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.1 eq) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate, 2-chloro-5-methoxy-6-(trifluoromethyl)pyridine.
-
Step 2: Palladium-Catalyzed Carboxylation
-
Reaction: Introduction of the carboxylic acid group via palladium-catalyzed carbonylation.
-
Rationale: This is a reliable method for converting aryl halides to carboxylic acids.
-
Procedure:
-
In a pressure vessel, combine the 2-chloro-5-methoxy-6-(trifluoromethyl)pyridine intermediate (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.05 eq), and a phosphine ligand like dppf (0.1 eq) in a suitable solvent (e.g., DMSO).
-
Add a carbonate base (e.g., K₂CO₃, 2.0 eq) and a carbon monoxide source (e.g., molybdenum hexacarbonyl or CO gas at pressure).
-
Seal the vessel and heat to 80-100°C for 24 hours.
-
After cooling, carefully vent the vessel. Acidify the reaction mixture with aqueous HCl (1M) to pH 2-3.
-
Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Applications in Research and Drug Development
The unique combination of functional groups on this compound makes it a highly valuable building block in modern drug discovery.
Role as a Pharmaceutical Intermediate
Substituted picolinic acids are key components in a wide range of biologically active molecules. The trifluoromethyl group is particularly important in medicinal chemistry as it can enhance metabolic stability, binding affinity, and cell permeability of a drug candidate. This compound serves as an intermediate in the synthesis of more complex molecules, including those investigated for the treatment of respiratory disorders[6]. The trifluoromethylpyridine motif is a crucial structural element in numerous active agrochemical and pharmaceutical ingredients[7].
Utility in Fragment-Based Drug Discovery and as a Building Block
This molecule is classified by some suppliers as a "Protein Degrader Building Block"[3]. This suggests its potential use in the synthesis of bifunctional molecules like PROTACs (Proteolysis-Targeting Chimeras), which are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The carboxylic acid handle allows for straightforward amide bond formation, a common linkage strategy in the assembly of such complex molecules.
The rigid pyridine scaffold, decorated with groups that can engage in various non-covalent interactions (hydrogen bonding, dipole interactions), makes it an attractive fragment for screening against protein targets in fragment-based drug discovery campaigns.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection. Handle in a well-ventilated area or under a fume hood.
Conclusion
This compound is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. Its distinct structural and electronic properties, conferred by the trifluoromethyl and methoxy substituents on the picolinic acid core, make it a valuable building block for creating novel therapeutics. While detailed public data on its synthesis and properties are limited, its structural motifs are present in various advanced pharmaceutical candidates, underscoring its importance for researchers and scientists in the field.
References
- 1. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. calpaclab.com [calpaclab.com]
- 4. arctomsci.com [arctomsci.com]
- 5. PubChemLite - this compound (C8H6F3NO3) [pubchemlite.lcsb.uni.lu]
- 6. KR20190091460A - Novel picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 3-Methoxy-6-(trifluoromethyl)picolinic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of 3-Methoxy-6-(trifluoromethyl)picolinic acid, a key building block in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this document synthesizes foundational principles of solubility, presents data for the parent compound, picolinic acid, as a surrogate, and offers a detailed protocol for the industry-standard shake-flask method for experimental solubility determination. Furthermore, we explore the utility of computational models in predicting solubility, providing a holistic framework for researchers and drug development professionals to understand and manipulate the solubility of this and similar compounds.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug from administration to its site of action is profoundly influenced by its ability to dissolve in physiological fluids. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability, which can compromise therapeutic outcomes.[1] For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Therefore, a thorough understanding and characterization of a compound's solubility profile in various solvent systems, including organic solvents which are pivotal in formulation development, is paramount.
This compound is a substituted picolinic acid derivative. The presence of a trifluoromethyl group can significantly impact its physicochemical properties, including its lipophilicity and electronic character, which in turn govern its solubility. The methoxy and carboxylic acid functional groups further contribute to its polarity and potential for hydrogen bonding.
Theoretical Framework: The Energetics of Dissolution
The solubility of a solid in a liquid is governed by the Gibbs free energy of the system. Dissolution occurs when the Gibbs free energy of the solution is lower than the sum of the Gibbs free energies of the solid solute and the pure solvent. This process can be conceptually broken down into three energetic steps:
-
Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal lattice together.
-
Cavitation Energy: The energy needed to create a cavity in the solvent large enough to accommodate a solute molecule.
-
Solvation Energy: The energy released when the solute molecule interacts with the solvent molecules.
A favorable dissolution process occurs when the energy released during solvation compensates for the energy required for lattice disruption and cavity formation. The interplay of these factors is dictated by the physicochemical properties of both the solute and the solvent, encapsulated by the adage "like dissolves like." Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[2]
Physicochemical Properties of this compound
| Property | Value/Information | Source |
| Molecular Formula | C₈H₆F₃NO₃ | [3][4] |
| Molecular Weight | 221.13 g/mol | [3][4] |
| CAS Number | 1214330-74-1 | [3][4] |
| Predicted logP | 1.6 | [4] |
| pKa | Not experimentally determined. The carboxylic acid moiety suggests acidic properties. The pKa of the parent picolinic acid is approximately 5.32.[5] The electron-withdrawing trifluoromethyl group is expected to lower the pKa, making it a stronger acid. | Inferred |
The predicted octanol-water partition coefficient (logP) of 1.6 suggests that this compound has a moderate degree of lipophilicity. This indicates it will likely exhibit solubility in a range of organic solvents.
Surrogate Solubility Data: Picolinic Acid
In the absence of specific solubility data for this compound, examining the solubility of its parent compound, picolinic acid, can provide valuable qualitative insights. It is important to note that the trifluoromethyl and methoxy substituents will alter the solubility profile. The trifluoromethyl group generally increases lipophilicity, potentially enhancing solubility in non-polar organic solvents, while the methoxy group can have varied effects.
Table 1: Experimentally Determined Solubility of Picolinic Acid in Various Solvents at approximately 293-298 K
| Solvent | Solubility (g/kg of solvent) | Reference |
| Water | 862.5 | [6][7] |
| Ethanol | 57.1 | [6][7] |
| Acetonitrile | 17.0 | [6][7] |
This data for picolinic acid demonstrates its high solubility in the polar protic solvent, water, and moderate to low solubility in polar aprotic (acetonitrile) and polar protic (ethanol) organic solvents.[6][7] We can hypothesize that this compound will exhibit a different solubility profile due to its increased lipophilicity.
Experimental Determination of Solubility: The Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method.[8] This method involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.
Rationale Behind the Shake-Flask Method
The shake-flask method is designed to measure the thermodynamic or equilibrium solubility of a compound.[9] By ensuring an excess of solid is present and allowing sufficient time for equilibration, the resulting measurement reflects the true saturation point of the solvent with the solute under the specified conditions. This is distinct from kinetic solubility, which is often measured in high-throughput screening and can overestimate the true solubility due to the formation of supersaturated solutions.[8]
Detailed Experimental Protocol
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, acetonitrile, acetone, ethyl acetate, dichloromethane, n-heptane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary.
-
Addition of Excess Solid: Accurately weigh an amount of this compound that is known to be in excess of its expected solubility and add it to a vial.
-
Addition of Solvent: Add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to sediment. For more complete separation, centrifuge the vials at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Dilution: If necessary, dilute the filtered saturated solution with the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.
-
Calculation: Calculate the solubility of the compound in the organic solvent, typically expressed in mg/mL or mol/L, taking into account any dilution factors.
Visualizing the Shake-Flask Workflow
Caption: Experimental workflow for the shake-flask solubility determination method.
Computational Approaches to Solubility Prediction
In the absence of experimental data, computational models can provide valuable estimates of solubility.[1] These methods, often based on Quantitative Structure-Property Relationships (QSPR), utilize molecular descriptors to predict solubility in various solvents.
Principles of In Silico Solubility Prediction
QSPR models for solubility are built by correlating a set of calculated molecular descriptors with experimentally determined solubility data for a large and diverse set of compounds.[10] These descriptors can be constitutional, topological, geometric, or electronic in nature. Once a statistically robust model is developed, it can be used to predict the solubility of new compounds.
Available Tools and Methodologies
Several computational tools and methodologies are available for solubility prediction:
-
Machine Learning Models: Techniques such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forests (RF) are increasingly used to build accurate solubility prediction models.[1]
-
Thermodynamic Models: Approaches like the General Solubility Equation (GSE) and COSMO-RS (COnductor-like Screening MOdel for Real Solvents) utilize thermodynamic principles to predict solubility.[10]
-
Abraham Solvation Equation: This linear free energy relationship uses solute and solvent parameters to predict partitioning and solubility.[2]
Logical Framework for Solubility Prediction
Caption: Logical workflow for in silico solubility prediction.
Conclusion and Future Directions
While specific experimental solubility data for this compound in a broad range of organic solvents is currently limited in the public domain, this guide provides a robust framework for its determination and prediction. The detailed protocol for the shake-flask method offers a reliable means of generating high-quality experimental data, which is essential for formulation development and regulatory submissions. Furthermore, the exploration of computational prediction methods provides a valuable tool for early-stage assessment and solvent screening.
For a comprehensive understanding, it is recommended that experimental solubility studies are conducted for this compound in a diverse set of organic solvents, covering a range of polarities and hydrogen bonding capabilities. This empirical data will not only be invaluable for the development of formulations containing this compound but will also serve as a crucial dataset for refining and validating future in silico solubility prediction models.
References
- 1. d-nb.info [d-nb.info]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. PubChemLite - this compound (C8H6F3NO3) [pubchemlite.lcsb.uni.lu]
- 4. calpaclab.com [calpaclab.com]
- 5. picolinic acid [chemister.ru]
- 6. Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]
- 7. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 8. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 9. 3-(3-Fluorophenyl)-6-(trifluoromethyl)picolinic acid | C13H7F4NO2 | CID 46314118 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
The Ascent of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Trifluoromethylpyridine Compounds
Abstract
The introduction of the trifluoromethyl (-CF3) group into the pyridine ring has given rise to a vast and versatile class of compounds known as trifluoromethylpyridines (TFMPs). These molecules have become a cornerstone in modern medicinal chemistry and agrochemical research, prized for the unique physicochemical properties imparted by the trifluoromethyl moiety. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for this important class of compounds. It further details the impact of prominent TFMP derivatives in major industries and presents quantitative data to aid in structure-activity relationship (SAR) studies and future drug and pesticide design.
Introduction: The Power of a Fluorinated Heterocycle
In the landscape of modern chemistry, few structural motifs have demonstrated the profound impact and versatility of the trifluoromethylpyridine scaffold.[1] The strategic incorporation of a trifluoromethyl group—one of the most powerful electron-withdrawing and metabolically stable moieties—onto the pyridine ring creates a molecule with exceptional properties.[2][3] The trifluoromethyl group significantly enhances lipophilicity, improves metabolic stability against oxidative processes, and modulates the pKa of the pyridine nitrogen, thereby influencing binding affinity to biological targets and membrane permeability.[3][4][5]
These characteristics have been expertly leveraged in the development of numerous high-value commercial products, from next-generation pesticides that secure global food production to life-saving pharmaceuticals targeting a range of diseases.[2][6] More than half of all pesticides introduced in the last two decades are fluorinated, and approximately 40% of these contain a trifluoromethyl group, underscoring the importance of this chemical class.[7][8] This guide delves into the historical origins, the evolution of synthetic strategies, and the transformative applications of these remarkable compounds.
Part 1: Foundational Discoveries & Historical Context
The story of trifluoromethylpyridines begins not with the heterocycle itself, but with its carbocyclic cousin. The journey of trifluoromethylated aromatics was initiated in 1892 when Belgian chemist Frédéric Swarts first achieved the synthesis of benzotrifluoride by reacting benzotrichloride with antimony trifluoride (SbF₃), a transformation now famously known as the Swarts reaction.[9][10][11][12] This pioneering work laid the groundwork for aromatic fluorine chemistry.
However, it was not until 1947 that the first trifluoromethylpyridine was reported, marking a significant milestone in heterocyclic chemistry.[5][7][8] This was achieved through a similar, albeit challenging, process involving the chlorination and subsequent fluorination of picoline (methylpyridine). The initial syntheses were often hampered by harsh conditions and low yields, but the remarkable influence of the -CF3 group on the biological activity of molecules provided a powerful incentive for the development of more efficient and scalable synthetic routes.
Caption: Key milestones in the history of trifluoromethyl-aromatics.
Part 2: The Evolution of Synthetic Methodologies
The demand for trifluoromethylpyridines spurred intense research into their synthesis, leading to the development of three principal strategies, each with distinct advantages and applications.
The "Classic" Halogen Exchange (Halex) Approach
The halogen exchange, or "Halex," method remains the cornerstone of industrial-scale TFMP synthesis. The fundamental logic involves a two-step transformation of readily available picolines (methylpyridines).
Causality and Mechanism: The process begins with the free-radical chlorination of the picoline's methyl group to form a trichloromethylpyridine intermediate. This is followed by a nucleophilic substitution reaction where the chlorine atoms are replaced by fluorine using a fluoride source, most commonly anhydrous hydrogen fluoride (HF).[7] The reaction can be performed in either the liquid or vapor phase, with the latter often being preferred for continuous industrial processes due to its efficiency at high temperatures (>300°C) over catalysts like iron fluorides.[7][8] This approach is particularly effective for producing key agrochemical intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) from 3-picoline.[1][7][13]
Caption: Industrial Halex workflow for TFMP synthesis.
Experimental Protocol: Vapor-Phase Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)
This protocol is a conceptual representation of industrial processes.[7][13][14]
-
Feed Preparation: A feed stream of 3-picoline is vaporized and mixed with chlorine gas (Cl₂).
-
Chlorination: The gaseous mixture is passed through a high-temperature reactor packed with a suitable support to facilitate radical chlorination, converting the methyl group to a trichloromethyl group (-CCl₃) and achieving some nuclear chlorination to yield 2,3-dichloro-5-(trichloromethyl)pyridine.
-
Fluorination: The effluent from the chlorination reactor is immediately mixed with anhydrous hydrogen fluoride (HF) gas.
-
Catalytic Conversion: The new mixture is passed through a second reactor containing a fluorination catalyst (e.g., iron(III) fluoride) at a temperature of 300-400°C. The -CCl₃ group is converted to a -CF₃ group.
-
Purification: The product stream is cooled, and the desired 2,3,5-DCTF is separated from byproducts and unreacted materials through fractional distillation.
The Building Block Strategy: Constructing the Ring
To overcome the often harsh conditions and regioselectivity challenges of the Halex method, chemists developed strategies to construct the pyridine ring from smaller, pre-fluorinated building blocks.[1][7]
Causality and Mechanism: This approach involves cyclocondensation reactions, where acyclic precursors containing the trifluoromethyl group are reacted to form the final heterocyclic ring.[1][15] This method offers superior control over the final substitution pattern, which is critical in pharmaceutical synthesis where precise molecular architecture is paramount. A common building block is ethyl 4,4,4-trifluoro-3-oxobutanoate, which can be condensed with other reagents to form various TFMP isomers.[7]
Caption: General scheme for the building block synthesis of TFMPs.
Modern Direct Trifluoromethylation
The advent of specialized trifluoromethylating reagents has revolutionized the synthesis of TFMPs, particularly in the context of drug discovery. These methods allow for the direct introduction of a -CF3 group onto a pre-existing pyridine ring, often under mild conditions.
Causality and Mechanism: These reactions are invaluable for "late-stage functionalization," where a complex molecule is modified in the final steps of its synthesis. This avoids the need to carry the -CF3 group through a lengthy synthetic sequence. The reagents can be broadly classified by their reactivity:
-
Nucleophilic: Ruppert's reagent (CF₃SiMe₃) acts as a source of the trifluoromethyl anion (CF₃⁻).[10]
-
Radical: Some reagents generate a trifluoromethyl radical (•CF₃) that can add to the pyridine ring.[10]
-
Electrophilic: Reagents developed by pioneers like Yagupolskii and Umemoto, and later the widely used Togni hypervalent iodine reagents, act as a source of an electrophilic trifluoromethyl equivalent ("CF₃⁺").[16][17] These are particularly useful for copper- or palladium-catalyzed cross-coupling reactions with halopyridines or organoboron derivatives.
Experimental Protocol: Copper-Mediated Trifluoromethylation of a Halopyridine
This protocol is a generalized representation of modern cross-coupling methods.[17]
-
Reaction Setup: In a nitrogen-flushed flask, add the halopyridine substrate (e.g., 2-bromopyridine), a copper(I) catalyst (e.g., CuI), a suitable ligand (e.g., 1,10-phenanthroline), and an electrophilic trifluoromethylating reagent (e.g., a Togni reagent).
-
Solvent Addition: Add a dry, degassed organic solvent (e.g., DMF or NMP).
-
Reaction Conditions: Heat the mixture to a specified temperature (e.g., 80-120°C) and stir for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Workup: Cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and wash with aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography to yield the desired trifluoromethylpyridine.
Part 3: Transformative Impact and Applications
The availability of robust synthetic methods has allowed TFMP derivatives to become ubiquitous in two major global industries.
Agrochemicals: A Revolution in Crop Protection
The agrochemical sector was the first to realize the immense potential of TFMPs. The introduction of the TFMP moiety was found to dramatically improve efficacy, translocation within the plant, and metabolic stability compared to non-fluorinated analogues.[7][18]
The watershed moment came in 1982 with the commercialization of Fluazifop-butyl by Ishihara Sangyo Kaisha, Ltd.[7][8] This herbicide, used to control grassy weeds, demonstrated superior performance directly attributable to its 5-(trifluoromethyl)pyridin-2-yloxy core. This success catalyzed an explosion of research, leading to a host of highly effective TFMP-based herbicides, insecticides, and fungicides that remain critical to modern agriculture.[6][19]
| Compound Name | Class | Year of Intro. | Key TFMP Intermediate | Mechanism of Action (MoA) |
| Fluazifop-butyl [7][8] | Herbicide | 1982 | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | ACCase Inhibitor |
| Flazasulfuron [7][8] | Herbicide | 1986 | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | ALS Inhibitor |
| Fluazinam [1] | Fungicide | ~1990s | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Uncoupler of Oxidative Phosphorylation |
| Chlorfluazuron [1] | Insecticide | ~1990s | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | Chitin Synthesis Inhibitor |
| Flonicamid [1] | Insecticide | ~2000s | 4-(Trifluoromethyl)nicotinic acid | Modulator of Chordotonal Organs |
| Fluopyram [7] | Fungicide | ~2010s | 2-Chloro-6-(trifluoromethyl)pyridine | SDHI Fungicide |
Pharmaceuticals: Engineering Superior Drug Candidates
In medicinal chemistry, the TFMP scaffold is a "privileged structure" used to optimize drug properties.[4][20] The -CF3 group's ability to block metabolic oxidation and enhance cell membrane permeability makes it an invaluable tool for improving a drug's pharmacokinetic profile, leading to longer half-lives and better bioavailability.[2][3][4] TFMP derivatives have been successfully developed into five approved pharmaceutical products and two veterinary medicines, with many more candidates currently in clinical trials for a wide range of conditions, including cancer, viral infections, and central nervous system disorders.[4][7][8][20]
Conclusion and Future Outlook
From its challenging beginnings in the mid-20th century, the trifluoromethylpyridine scaffold has ascended to a position of prominence in both academic research and industrial chemistry. The historical evolution from harsh, high-temperature Halex processes to elegant, mild, late-stage functionalization methods reflects the broader progress of synthetic organic chemistry. The continuous demand for TFMP isomers, particularly key intermediates derived from 3-picoline, drives ongoing innovation in process chemistry.[7] As researchers continue to devise novel synthetic methodologies and explore new biological applications, trifluoromethylpyridines are certain to remain a cornerstone of molecular design for the foreseeable future, enabling the creation of next-generation agrochemicals and pharmaceuticals that address critical global challenges.
References
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
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- 6. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. notes.fluorine1.ru [notes.fluorine1.ru]
- 10. Trifluoromethylation - Wikipedia [en.wikipedia.org]
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- 15. CN1103757C - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]
- 16. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. nbinno.com [nbinno.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. nbinno.com [nbinno.com]
The Multifaceted Mechanisms of Picolinic Acid Derivatives: A Technical Guide for Researchers
Introduction: The Versatility of the Picolinate Scaffold
Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives represent a class of compounds with remarkable chemical and biological diversity. As an endogenous metabolite of tryptophan, picolinic acid itself plays a role in various physiological processes, including neuroprotection and immune modulation.[1][2][3] In the realm of drug discovery and development, the picolinate scaffold has proven to be a "privileged" structure, serving as a foundation for a wide array of therapeutic agents targeting diverse pathologies.[4] This technical guide provides an in-depth exploration of the core mechanisms of action of picolinic acid derivatives, offering researchers and drug development professionals a comprehensive understanding of their molecular interactions and cellular effects. We will delve into three primary mechanistic pillars: enzyme inhibition, metal chelation, and neurological pathway modulation, supported by detailed experimental protocols and visual representations of the underlying pathways.
Part 1: Enzyme Inhibition - A Tale of Targeted Interactions
A significant number of picolinic acid derivatives exert their therapeutic effects through the targeted inhibition of specific enzymes. The unique structural features of the picolinate ring, including its aromaticity, electron-deficient nature, and the presence of a carboxylic acid group, facilitate a range of interactions such as π-π stacking and hydrogen bonding with the active sites of enzymes.[5] This allows for the fine-tuning of inhibitory activity and selectivity.
Inhibition of Key Enzymes in Disease
Picolinic acid derivatives have been successfully developed to inhibit a variety of enzymes implicated in human diseases. Notable examples include:
-
β-secretase (BACE1/2) Inhibitors: Verubecestat, a picolinic acid derivative, is a potent inhibitor of BACE1 and BACE2, enzymes crucial for the production of amyloid-β peptides associated with Alzheimer's disease.[6][7][8][9]
-
Plasma Kallikrein (PKK) Inhibitors: Avoralstat is an orally active PKK inhibitor developed for the treatment of hereditary angioedema.[3][10][11][12] By inhibiting PKK, it suppresses the production of bradykinin, a mediator of swelling attacks.
-
Phosphodiesterase 4 (PDE4) Inhibitors: Tetomilast is a PDE4 inhibitor that has been investigated for its anti-inflammatory effects.[13][14] Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn modulates the expression of inflammatory mediators.[12][15][16]
-
Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors: Derivatives of picolinic acid have shown significant inhibitory effects on ASK1, a key regulator of cellular stress responses, including apoptosis and inflammation.[17][18]
-
Dopamine β-monooxygenase (DBM) Inhibitors: Picolinic acid and its derivatives, such as fusaric acid, act as inhibitors of DBM, an enzyme that catalyzes the conversion of dopamine to norepinephrine.[14][19] This inhibition can lead to antihypertensive effects.
Unraveling the Binding Mode: A Focus on Dopamine β-monooxygenase
The inhibitory action of picolinic acid derivatives on DBM provides a clear example of their molecular interactions. The carboxylate group of the picolinic acid moiety is proposed to interact with the copper ion (CuB) at the enzyme's active site.[20] This interaction is crucial for the uncompetitive type of inhibition observed. Furthermore, substituents on the picolinate ring can form additional interactions with amino acid residues in the catalytic crevice, such as tyrosine and isoleucine, enhancing the binding affinity and inhibitory potency.[20]
Experimental Workflow: Assessing Kinase Inhibition with the ADP-Glo™ Assay
To investigate the inhibitory potential of picolinic acid derivatives against kinases like ASK1, the ADP-Glo™ Kinase Assay is a robust and widely used method. This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a measure of enzyme activity.
-
Kinase Reaction Setup:
-
In a 384-well plate, combine the kinase, substrate, ATP, and the picolinic acid derivative to be tested in a total reaction volume of 5µl.
-
Include appropriate controls: a "no enzyme" control and a "vehicle" control (without the test compound).
-
Incubate the plate at the optimal temperature for the kinase reaction (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 5µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[5]
-
-
ADP to ATP Conversion and Luminescence Detection:
-
Add 10µl of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[5]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each concentration of the picolinic acid derivative relative to the vehicle control.
-
Generate a dose-response curve and determine the IC50 value of the inhibitor.
-
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Part 2: Metal Chelation - Influencing Cellular Homeostasis
Picolinic acid is a well-established bidentate chelating agent, capable of forming stable complexes with various divalent and trivalent metal ions, including iron (Fe²⁺/Fe³⁺) and zinc (Zn²⁺).[21][22][23][24] This chelating ability is a key mechanism through which picolinic acid and its derivatives can modulate cellular processes by influencing the bioavailability and transport of essential metals.
Iron Chelation and Regulation of Transferrin Receptors
Picolinic acid's ability to chelate intracellular iron has significant downstream effects on iron homeostasis. By reducing the intracellular iron pool, picolinic acid can induce a cellular response to iron deficiency. One of the key consequences is the upregulation of transferrin receptor expression.[2][17][18] This is a compensatory mechanism by which cells attempt to increase iron uptake.[17][18] This modulation of transferrin receptor expression has been observed in various cell lines, including human erythroleukemic cells.[17]
Zinc Chelation and Enhanced Absorption
Picolinic acid forms a stable chelate with zinc, which has been shown to enhance the absorption of zinc through the small intestine.[22][25] This property is utilized in zinc picolinate supplements to improve zinc bioavailability.[3][26] The chelation by picolinic acid is thought to protect the zinc ion from forming insoluble complexes in the intestinal tract, thereby facilitating its transport into the bloodstream.[3]
Experimental Workflow: Assessing Transferrin Receptor Expression by Western Blot
To investigate the effect of picolinic acid derivatives on iron homeostasis, the expression levels of transferrin receptor can be quantified using Western blotting.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HT29-18-C1 or HeLa cells) to approximately 80% confluency.
-
Treat the cells with various concentrations of the picolinic acid derivative for a specified time (e.g., 24 hours). Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[7][27][28]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the transferrin receptor overnight at 4°C.
-
Wash the membrane with TBST to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the transferrin receptor band intensity to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Caption: Workflow for Western Blot analysis of Transferrin Receptor.
Part 3: Neurological Pathway Modulation - A Balancing Act in the Brain
Picolinic acid is an endogenous metabolite of the kynurenine pathway, a major route of tryptophan degradation.[1][29] This pathway produces several neuroactive compounds, some of which have opposing effects on neuronal function. Picolinic acid plays a crucial role in modulating the activity of this pathway, often exhibiting neuroprotective properties.
The Kynurenine Pathway and NMDA Receptor Modulation
The kynurenine pathway leads to the production of both the neurotoxin quinolinic acid and the neuroprotectant kynurenic acid.[1][20][30][31][32] Quinolinic acid is an agonist of the N-methyl-D-aspartate (NMDA) receptor, and its over-activation can lead to excitotoxicity and neuronal cell death.[21][29] Picolinic acid has been shown to antagonize the neurotoxic effects of quinolinic acid.[21][29] While the exact mechanism is not fully elucidated, it is believed to involve the chelation of zinc, as zinc can potentiate quinolinic acid-induced neurotoxicity.[10] Picolinic acid does not appear to directly compete with quinolinic acid at the NMDA receptor binding site.[1][31]
Signaling Pathway: The Kynurenine Pathway and NMDA Receptor Interplay
Caption: The Kynurenine Pathway and NMDA Receptor Modulation.
Experimental Workflow: Assessing Neuroprotection with the LDH Cytotoxicity Assay
To evaluate the neuroprotective effects of picolinic acid derivatives against quinolinic acid-induced excitotoxicity, a lactate dehydrogenase (LDH) cytotoxicity assay can be employed. This assay measures the release of LDH from damaged cells, which is a marker of cell death.
-
Neuronal Cell Culture:
-
Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate until they form a stable network.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the picolinic acid derivative for a specified time (e.g., 1 hour).
-
Induce excitotoxicity by adding a neurotoxic concentration of quinolinic acid.
-
Include controls: untreated cells (baseline LDH release), cells treated with quinolinic acid only (maximum cytotoxicity), and a vehicle control.
-
-
LDH Release Measurement:
-
After the treatment period (e.g., 24 hours), carefully collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing lactate, NAD⁺, and a tetrazolium salt) to each well.
-
Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
The absorbance is directly proportional to the amount of LDH released.
-
Calculate the percentage of cytotoxicity for each treatment group relative to the maximum cytotoxicity control.
-
Determine the neuroprotective effect of the picolinic acid derivative by assessing the reduction in LDH release in the presence of quinolinic acid.
-
Caption: Workflow for the LDH Cytotoxicity Assay.
Conclusion: A Privileged Scaffold with Diverse Therapeutic Potential
Picolinic acid and its derivatives represent a versatile and powerful class of compounds with a broad spectrum of biological activities. Their mechanisms of action, spanning from precise enzyme inhibition to the modulation of fundamental cellular processes like metal homeostasis and neuronal signaling, underscore their therapeutic potential. This guide has provided a comprehensive overview of these core mechanisms, supported by detailed experimental protocols and visual representations to aid researchers in their exploration of this fascinating class of molecules. A thorough understanding of the intricate interplay between the chemical structure of picolinic acid derivatives and their biological targets is paramount for the rational design and development of novel therapeutics with enhanced efficacy and safety profiles.
References
- 1. Characterization of the Kynurenine Pathway in Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASK1 - Wikipedia [en.wikipedia.org]
- 3. Avoralstat | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Western Blot Protocols | Antibodies.com [antibodies.com]
- 8. Verubecestat | ALZFORUM [alzforum.org]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. adooq.com [adooq.com]
- 12. Safety, pharmacokinetics, and pharmacodynamics of avoralstat, an oral plasma kallikrein inhibitor: phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Effect of iron, vitamin B-6 and picolinic acid on zinc absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. nbinno.com [nbinno.com]
- 25. researchgate.net [researchgate.net]
- 26. Western blot protocol | Abcam [abcam.com]
- 27. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 28. bosterbio.com [bosterbio.com]
- 29. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures [bio-protocol.org]
- 30. researchgate.net [researchgate.net]
- 31. jneurosci.org [jneurosci.org]
- 32. researchgate.net [researchgate.net]
Spectroscopic Characterization of 3-Methoxy-6-(trifluoromethyl)picolinic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 3-Methoxy-6-(trifluoromethyl)picolinic acid, a key building block in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document outlines the theoretical basis and practical considerations for the comprehensive spectroscopic characterization of this molecule, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound (C₈H₆F₃NO₃, Molar Mass: 221.13 g/mol ) is a substituted picolinic acid derivative featuring a methoxy and a trifluoromethyl group on the pyridine ring.[1][2][3] These functional groups impart unique electronic and steric properties, making it a valuable synthon for generating novel chemical entities with potential therapeutic applications. Accurate and unambiguous structural elucidation is paramount for its effective utilization in medicinal chemistry. This guide details the expected spectroscopic signatures that confirm the molecular identity and purity of this compound.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound directly influence its spectroscopic output. The pyridine ring, carboxylic acid, methoxy group, and trifluoromethyl group each possess characteristic spectroscopic fingerprints. Understanding these correlations is fundamental to interpreting the spectral data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for structural verification.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent can influence the chemical shift of the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A greater number of scans will likely be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectral Interpretation (Predicted)
The ¹H NMR spectrum of this compound is expected to exhibit the following signals:
-
Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region, typically between 10-13 ppm. The chemical shift of this proton is highly dependent on the solvent and concentration.
-
Aromatic Protons (Pyridine Ring): Two doublets in the aromatic region (7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling constant between these protons would be indicative of their meta relationship.
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.8-4.2 ppm, integrating to three protons.
¹³C NMR Spectral Interpretation (Predicted)
The proton-decoupled ¹³C NMR spectrum is anticipated to show eight distinct signals, corresponding to each unique carbon atom in the molecule:
-
Carboxylic Carbon (-COOH): A signal in the range of 160-170 ppm.
-
Pyridine Ring Carbons: Six signals corresponding to the carbons of the pyridine ring. The carbons attached to the electron-withdrawing trifluoromethyl and carboxylic acid groups, as well as the electron-donating methoxy group, will have characteristic chemical shifts.
-
Trifluoromethyl Carbon (-CF₃): A quartet due to coupling with the three fluorine atoms, typically observed in the range of 120-130 ppm.
-
Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
IR Spectral Interpretation (Predicted)
The IR spectrum of this compound is expected to display the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 3300-2500 (broad) | O-H (Carboxylic Acid) | Stretching |
| ~1700 | C=O (Carboxylic Acid) | Stretching |
| 1600-1450 | C=C and C=N (Aromatic Ring) | Stretching |
| 1300-1100 | C-F (Trifluoromethyl) | Stretching |
| ~1250 and ~1050 | C-O (Methoxy and Carboxylic Acid) | Asymmetric & Symmetric Stretching |
The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The strong C=O stretch is also a key diagnostic peak. The C-F stretches of the trifluoromethyl group are typically strong and sharp.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) is a suitable technique for this molecule, as it is a soft ionization method that typically keeps the molecule intact.
-
Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is preferred to obtain an accurate mass measurement.
-
Data Acquisition: Spectra can be acquired in both positive and negative ion modes.
Mass Spectrum Interpretation
In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at an m/z of 222.0373.[4][5] In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 220.0227.[4][5] High-resolution mass spectrometry can confirm the elemental composition of the molecule with high accuracy.
Predicted Fragmentation Pathway
Caption: Predicted fragmentation of the protonated molecule in ESI-MS.
Common fragmentation pathways would involve the loss of water (H₂O) from the carboxylic acid group or the loss of the entire carboxyl group as formic acid (HCOOH) or carbon dioxide (CO₂).
Summary of Spectroscopic Data
| Technique | Feature | Expected Observation |
| ¹H NMR | Carboxylic Proton (-COOH) | Broad singlet, 10-13 ppm |
| Aromatic Protons (Pyridine Ring) | Two doublets, 7.0-8.5 ppm | |
| Methoxy Protons (-OCH₃) | Singlet, ~3.8-4.2 ppm | |
| ¹³C NMR | Carboxylic Carbon (-COOH) | 160-170 ppm |
| Trifluoromethyl Carbon (-CF₃) | Quartet, 120-130 ppm | |
| Methoxy Carbon (-OCH₃) | ~55-60 ppm | |
| IR | O-H Stretch (Carboxylic Acid) | 3300-2500 cm⁻¹ (broad) |
| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ | |
| C-F Stretch (-CF₃) | 1300-1100 cm⁻¹ (strong) | |
| MS (ESI) | [M+H]⁺ | m/z 222.0373 |
| [M-H]⁻ | m/z 220.0227 |
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust framework for its structural confirmation and purity assessment. While experimental data for this specific molecule is not widely published, the theoretical interpretation based on fundamental principles and data from analogous structures offers a reliable guide for researchers. The methodologies and expected spectral features detailed in this guide serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical entity.
References
- 1. americanelements.com [americanelements.com]
- 2. Synthesis of 3-Methoxy-6- [(2, 4, 6-trimethyl-phenylamino)-methyl]-phenol Schiff base characterized by spectral, in-silco and in-vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. PubChemLite - this compound (C8H6F3NO3) [pubchemlite.lcsb.uni.lu]
- 5. scispace.com [scispace.com]
A Technical Guide to the Biological Activities of Trifluoromethyl-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the diverse biological activities exhibited by this important class of molecules. We will delve into the physicochemical properties conferred by the CF3 group that enhance pharmacological profiles, explore key therapeutic areas where these compounds have shown significant promise—including oncology, inflammation, infectious diseases, and central nervous system disorders—and provide detailed, field-proven experimental protocols for their biological evaluation. This document is designed to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics, bridging the gap between synthetic chemistry and biological application.
The Strategic Role of the Trifluoromethyl Group in Medicinal Chemistry
The trifluoromethyl group has become a privileged substituent in drug design for its ability to profoundly and predictably alter a molecule's properties.[1] Its unique combination of high electronegativity, metabolic stability, and lipophilicity makes it a powerful tool for optimizing drug candidates.[2][3]
Key Physicochemical Impacts:
-
Enhanced Lipophilicity: The CF3 group significantly increases a molecule's lipophilicity, which can improve its ability to cross cellular membranes, thereby enhancing absorption, distribution, and bioavailability.[4][5]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group exceptionally resistant to enzymatic degradation, particularly oxidative metabolism.[4][6] This leads to a longer drug half-life and potentially reduced dosing frequency.[6]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF3 moiety can significantly alter the electron density of the heterocyclic ring it is attached to.[2][6] This influences the pKa of nearby functional groups and can lead to stronger, more selective binding interactions with biological targets like enzymes and receptors.[4]
-
Conformational Control: The steric bulk of the CF3 group, which is larger than a methyl group, can influence the molecule's overall conformation.[2][3] This can lock the molecule into a bioactive conformation, enhancing its affinity and selectivity for its target.[2]
These properties collectively contribute to improved pharmacokinetic and pharmacodynamic profiles, transforming promising compounds into viable drug candidates.[2][6]
Prominent Biological Activities and Therapeutic Applications
The introduction of a trifluoromethyl group into a heterocyclic core has yielded compounds with a broad spectrum of biological activities. These molecules are frequently identified as key skeletons in pharmaceuticals and agrochemicals.[7]
Anticancer Activity
Trifluoromethylated heterocycles are a significant class of anticancer agents.[8] The CF3 group can enhance the ability of these compounds to target and inhibit key proteins in cancer signaling pathways, leading to cell cycle arrest and apoptosis.[9][10] For example, Sorafenib, a drug containing a trifluoromethylphenyl moiety, is a multi-kinase inhibitor used in the treatment of various cancers.[8][10] Thiazolo[4,5-d]pyrimidine derivatives containing a CF3 group have also shown promising antiproliferative activity.[8]
Anti-inflammatory Activity
Several trifluoromethyl-containing heterocycles exhibit potent anti-inflammatory properties.[7] Trifluoromethyl-pyrazole derivatives, for instance, are known to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes.[11] The steric hindrance from the CF3 group can contribute to this selectivity, minimizing the gastrointestinal side effects associated with nonselective COX inhibitors.[11]
Antimicrobial Activity
The enhanced lipophilicity conferred by the CF3 group can improve the penetration of compounds into microbial cells, contributing to their antimicrobial effects.[12][13] Trifluoromethylated pyrrole, benzimidazole, and pyrazole derivatives have all been investigated for their antibacterial and antifungal properties.[11][12][14] The presence of the CF3 group is often associated with a significant enhancement of these activities.[12]
Central Nervous System (CNS) Activity
The ability of the CF3 group to increase lipophilicity and metabolic stability also facilitates penetration of the blood-brain barrier, a critical feature for CNS-active drugs.[15] Fluoxetine, a selective serotonin reuptake inhibitor (SSRI) used to treat depression and other psychiatric disorders, features a trifluoromethylphenoxy group that is crucial for its activity and pharmacokinetic profile.[10]
Data Summary: Bioactivity of Selected Trifluoromethyl-Containing Heterocycles
The following table summarizes the in vitro biological activity for representative trifluoromethyl-containing heterocyclic compounds against various targets. This data is intended to serve as a benchmark for comparison.
| Compound Class | Specific Example | Target/Assay | Cell Line/Organism | Activity (IC50/MIC) | Reference |
| Anticancer | Selinexor | Myeloid Leukemia Cytotoxicity | Various | < 0.5 µM | [10] |
| Anticancer | 7-Chloro-3-phenyl-5-(trifluoromethyl)[2][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione | NCI-60 Human Tumor Cell Line Screen | NCI-60 Panel | Varies by cell line | [8] |
| Anti-inflammatory | Antipyrine-pyrazolone derivative | In vivo anti-inflammatory assay | N/A | 98% inhibition | [7] |
| Antimicrobial | Trifluoromethyl Pyrrole Derivative (D1) | Antibacterial Susceptibility | S. aureus | Not specified | [12] |
| CNS | Fluoxetine | Serotonin Reuptake Inhibition | Presynaptic Terminal | High Affinity | [10] |
Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are highly dependent on specific experimental conditions and should be interpreted within the context of the cited study.
Experimental Protocols for Assessing Biological Activity
The following section provides detailed, step-by-step protocols for key in vitro assays. These are foundational methods for screening and characterizing the biological activity of novel trifluoromethyl-containing heterocycles.
Workflow for Initial Biological Activity Screening
This diagram outlines a logical workflow for the initial assessment of a novel compound's potential biological activities.
Caption: General workflow for screening the biological activity of novel compounds.
Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[16] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the absorbance of which is proportional to the number of living cells.[16]
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) and a nonmalignant human cell line (e.g., Vero, HaCaT) into 96-well plates at a density of 5,000-10,000 cells/well.[16] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[16]
-
Rationale: Using both cancer and nonmalignant cell lines is crucial for determining the compound's selectivity.[17]
-
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5%.[18] Replace the old medium with 100 µL of the compound dilutions. Include a vehicle control (solvent only).[16] Incubate for 48-72 hours.[18]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][18]
-
Rationale: This allows sufficient time for viable cells to metabolize the MTT.[16]
-
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16][18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).[16] Calculate the Selectivity Index (SI) by dividing the IC50 in the normal cell line by the IC50 in the cancer cell line. A higher SI value indicates greater cancer cell selectivity.[17]
Protocol: Antimicrobial Susceptibility (Broth Microdilution Method)
Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]
Methodology:
-
Compound Preparation: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth).[19][20]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.[19] Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 35-37°C for 16-24 hours under appropriate atmospheric conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or a microplate reader.[19]
-
Rationale: This quantitative result allows for direct comparison of the potency of different compounds.[21]
-
Protocol: In Vitro Anti-inflammatory Activity (LPS-Stimulated Macrophages)
Principle: This assay measures the ability of a compound to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), in macrophages stimulated with lipopolysaccharide (LPS).[22]
Methodology:
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS. Seed cells in 96-well or 24-well plates and allow them to adhere for 24 hours.[22]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Incubate for 24 hours.[22]
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Cytokine Measurement (ELISA):
-
Collect cell culture supernatants.
-
Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[22]
-
Rationale: Measuring multiple inflammatory mediators provides a more comprehensive picture of the compound's anti-inflammatory profile.
-
Mechanistic Insights: A Representative Signaling Pathway
Many trifluoromethylated anticancer agents exert their effects by modulating critical cell signaling pathways. The diagram below illustrates a simplified representation of a generic kinase signaling pathway often targeted by these inhibitors.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. integra-biosciences.com [integra-biosciences.com]
- 20. researchgate.net [researchgate.net]
- 21. longdom.org [longdom.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Comprehensive Guide to the Safe Handling of 3-Methoxy-6-(trifluoromethyl)picolinic acid
Introduction
3-Methoxy-6-(trifluoromethyl)picolinic acid (CAS No. 1214330-74-1) is a substituted picolinic acid derivative increasingly utilized as a building block in pharmaceutical and agrochemical research.[1] Its unique trifluoromethyl and methoxy functionalities make it a valuable synthon, but also necessitate a rigorous and informed approach to laboratory safety. This guide provides an in-depth, technically grounded framework for researchers, scientists, and drug development professionals to handle this compound safely. The protocols herein are synthesized from established safety data for the compound and its structural analogs, and are aligned with authoritative guidelines from bodies such as the Occupational Safety and Health Administration (OSHA).[2][3]
The core principle of this guide is proactive risk mitigation. By understanding the causal links between the compound's chemical properties and the required safety protocols, researchers can create a self-validating system of safety that protects personnel, ensures experimental integrity, and maintains regulatory compliance.
Section 1: Hazard Identification and Risk Profile
Understanding the intrinsic hazards of this compound is the foundation of safe handling. Based on its chemical structure and available safety data, the compound is classified with several key hazards.
GHS Hazard Statements: H302, H315, H319, H335
-
H302 - Harmful if swallowed: The compound can cause significant adverse effects upon ingestion.
-
H315 - Causes skin irritation: Direct contact with the solid or its solutions can lead to skin irritation.[4][5]
-
H319 - Causes serious eye irritation: This is a critical risk, as contact can cause significant eye irritation or damage.[4][5][6]
-
H335 - May cause respiratory irritation: As a fine, white to off-white solid, the compound can be easily aerosolized, and inhalation of the dust may lead to respiratory tract irritation.[4]
The trifluoromethyl group imparts high electronegativity and stability, while the carboxylic acid moiety on the picoline ring is responsible for its acidic and potentially corrosive nature. Therefore, all handling procedures must be designed to prevent direct contact, ingestion, and inhalation.
Section 2: Exposure Controls & Personal Protective Equipment (PPE)
A multi-layered approach, combining engineering controls and appropriate PPE, is essential for minimizing exposure. The selection of controls is directly dictated by the hazards identified above.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood.[7] This is the primary engineering control to mitigate the risk of inhaling aerosolized particles (H335). The hood's airflow contains the dust and prevents it from entering the laboratory atmosphere.
-
Ventilation: Ensure the laboratory is well-ventilated to handle any fugitive emissions.[4][5]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly. Their proximity is critical for immediate response to eye or skin contact.[6]
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. Its use is mandatory, not optional.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid (Weighing, Transfer) | Chemical safety goggles with side shields | Nitrile or neoprene gloves | Fully-buttoned lab coat | Not required if handled in a fume hood |
| Preparing Solutions | Chemical safety goggles and face shield | Nitrile or neoprene gloves | Lab coat (consider chemical-resistant apron) | Not required if handled in a fume hood |
| Conducting Reactions | Chemical safety goggles and face shield | Nitrile or neoprene gloves | Lab coat | Not required if handled in a fume hood |
| Large Spill Cleanup (>10g) | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron | Air-purifying respirator with particulate filter |
Causality: The requirement for a face shield during solution preparation protects against splashes, a direct countermeasure to the "serious eye irritation" hazard (H319).[3][8] The choice of nitrile or neoprene gloves is based on their proven resistance to a wide range of organic acids and solvents.[9]
Section 3: Standard Operating Protocol for Solution Preparation
This protocol outlines a self-validating workflow for safely weighing the solid compound and preparing a stock solution. The steps are designed to systematically eliminate exposure risks.
Protocol Steps:
-
Preparation:
-
Ensure a chemical fume hood is certified and operational.
-
Gather all necessary equipment: spatulas, weigh paper/boat, beaker, stir bar, appropriate solvent, and wash bottle.
-
Don the required PPE as specified in the table above (goggles, face shield, gloves, lab coat).[10]
-
-
Weighing the Solid:
-
Place an analytical balance inside the fume hood if possible. If not, place a weigh boat on the balance, tare it, and carefully transfer the approximate amount of this compound into the boat.
-
Close the container immediately after dispensing.[11]
-
Transport the weigh boat in a secondary container (e.g., a beaker) to the fume hood where the solution will be prepared.
-
Rationale: This minimizes the time the solid is exposed to open air and potential drafts.
-
-
Dissolution:
-
Place a stir bar in the receiving flask/beaker inside the fume hood.
-
Carefully add the weighed solid to the beaker.
-
Using a funnel, slowly add the desired solvent to the beaker. Point the opening of the solvent container away from your face.
-
Use a small amount of solvent to rinse any residual solid from the weigh boat into the beaker.
-
Begin stirring to facilitate dissolution.
-
-
Cleanup:
-
Dispose of the used weigh boat and any contaminated wipes in a designated solid hazardous waste container.[10]
-
Wipe down the spatula and the work surface inside the fume hood with a damp cloth or towel, disposing of it as hazardous waste.
-
Remove gloves and wash hands thoroughly with soap and water.[11]
-
Workflow Diagram: Solution Preparation
This diagram visualizes the logical flow of the safe solution preparation protocol.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 3. osha.gov [osha.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. shahandassociates.co.in [shahandassociates.co.in]
- 11. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
Methodological & Application
synthesis of 3-Methoxy-6-(trifluoromethyl)picolinic acid from 3-picoline
An Application Note for the Synthesis of 3-Methoxy-6-(trifluoromethyl)picolinic Acid
Abstract
This document provides a comprehensive guide for the multi-step synthesis of this compound, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The primary focus is a robust and chemically sound pathway starting from the commercially available precursor, 2-chloro-6-methylpyridine. Each synthetic step is detailed with explicit protocols, reaction parameters, and an explanation of the underlying chemical principles. Additionally, this note addresses the significant synthetic challenges associated with producing this target molecule from 3-picoline, as specified in the topic, and outlines a hypothetical route for academic consideration. This guide is intended for an audience of researchers, chemists, and professionals in drug development.
Introduction and Strategic Overview
This compound is a highly functionalized pyridine derivative. The presence of a carboxylic acid, a methoxy ether, and a trifluoromethyl group makes it an attractive scaffold for generating complex molecules with potential biological activity. The trifluoromethyl group, in particular, is known to enhance properties such as metabolic stability and lipophilicity in drug candidates.
The synthesis of a polysubstituted pyridine ring requires careful strategic planning to control the regioselectivity of functional group introduction. The pathway detailed herein has been designed for reliability and is based on well-established, high-yielding transformations common in heterocyclic chemistry. The overall strategy involves the sequential functionalization of a 2-chloro-6-methylpyridine core.
Overall Synthetic Workflow
The recommended synthesis is a seven-step process starting from 2-chloro-6-methylpyridine. The workflow is designed to first build the trifluoromethyl and methoxy functionalities onto the pyridine ring before the final conversion of a precursor group into the picolinic acid moiety.
Figure 1: Recommended seven-step synthetic workflow.
Experimental Protocols: Main Synthetic Pathway
This section provides detailed, step-by-step protocols for the synthesis of the target compound from 2-chloro-6-methylpyridine.
Stage 1: Synthesis of the Trifluoromethyl Intermediate
Rationale: The initial stage focuses on converting the methyl group at the 6-position into the robust trifluoromethyl moiety. This is achieved via a two-step radical chlorination followed by a halogen exchange (Halex) fluorination reaction. This sequence is a common and effective method for installing trifluoromethyl groups on heterocyclic rings.[1]
Protocol 2.1: 2-Chloro-6-methylpyridine to 2-Chloro-6-(trichloromethyl)pyridine
-
Reagents: Charge a 1000L glass-lined reactor suitable for photochemical reactions with 2-chloro-6-methylpyridine (200 kg), carbon tetrachloride (1000 kg), phosphorus trichloride (6 kg), and benzoyl peroxide (5 kg).
-
Reaction Setup: Seal the reactor and ensure it is operating under a slight negative pressure (-0.01 MPa). Turn on the UV light source (e.g., two 800W lamps).
-
Chlorination: Heat the mixture to 80°C. Begin bubbling chlorine gas through the solution at a flow rate of approximately 45 kg/h .
-
Monitoring: Maintain the reaction under reflux. Monitor the progress by gas chromatography (GC) until the content of the trichlorinated product exceeds 90% and the dichlorinated intermediate is below 5%.[2]
-
Work-up: Cool the reactor and quench any remaining chlorine. The resulting solution containing 2-chloro-6-(trichloromethyl)pyridine is typically used directly in the next step without purification.
Protocol 2.2: 2-Chloro-6-(trichloromethyl)pyridine to 2-Chloro-6-(trifluoromethyl)pyridine
-
Reagents: In a high-pressure reactor (e.g., a Hastelloy autoclave), charge the crude solution from the previous step. Add anhydrous hydrogen fluoride (HF). The molar ratio of the trichloromethyl intermediate to HF should be approximately 1:8. An antimony-based catalyst (e.g., SbCl₃F₂) can be used to facilitate the exchange.[3]
-
Fluorination: Seal the reactor and heat to approximately 130-150°C. The pressure will rise due to the formation of HCl gas. Maintain the pressure at 3.0-3.5 MPa for 12-16 hours.[2]
-
Work-up: Cool the reactor to ambient temperature and carefully vent the excess pressure. Quench the reaction mixture with water and neutralize with an aqueous base (e.g., sodium carbonate).
-
Purification: The organic product, 2-chloro-6-(trifluoromethyl)pyridine, can be isolated via steam distillation followed by fractional vacuum distillation to achieve high purity.[2]
Stage 2: Sequential Introduction of Methoxy Functionality
Rationale: With the key trifluoromethyl group installed, the next stage focuses on introducing the methoxy group at the 3-position. This is accomplished through a nitration, reduction, diazotization/hydrolysis, and methylation sequence. The electron-withdrawing nature of the trifluoromethyl and chloro groups directs the initial electrophilic nitration to the 3- and 5-positions.
Protocol 2.3: Nitration to 2-Chloro-3-nitro-6-(trifluoromethyl)pyridine
-
Reagents: To a stirred solution of fuming sulfuric acid (25% SO₃), add 2-chloro-6-(trifluoromethyl)pyridine slowly, maintaining the temperature below 20°C.
-
Nitration: Once the addition is complete, add a nitrating mixture of fuming nitric acid and sulfuric acid dropwise, keeping the internal temperature between 20-30°C.
-
Reaction: After the addition, heat the mixture to 80-90°C and hold for 4-6 hours until the reaction is complete (monitored by HPLC).
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. The precipitated solid is filtered, washed with cold water until neutral, and dried to yield the nitro-substituted product. The 3-nitro isomer is typically the major product and can be separated from the 5-nitro isomer by chromatography.
Protocol 2.4: Reduction to 2-Chloro-3-amino-6-(trifluoromethyl)pyridine
-
Reagents: Dissolve the 2-chloro-3-nitro-6-(trifluoromethyl)pyridine from the previous step in ethanol or acetic acid.
-
Reduction: Add a reducing agent such as iron powder or tin(II) chloride in the presence of concentrated HCl. Alternatively, catalytic hydrogenation using Pd/C under a hydrogen atmosphere can be employed.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up: After cooling, filter off the catalyst or inorganic salts. Neutralize the filtrate with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent like ethyl acetate. Dry the organic layer over sodium sulfate and concentrate under vacuum to obtain the amine.
Protocol 2.5: Hydrolysis to 2-Chloro-3-hydroxy-6-(trifluoromethyl)pyridine
-
Diazotization: Dissolve the amino-intermediate in an aqueous solution of a strong acid (e.g., H₂SO₄). Cool the solution to 0-5°C in an ice bath.
-
Reaction: Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.
-
Hydrolysis: Slowly heat the solution to 80-100°C. The diazonium salt will decompose, releasing nitrogen gas and forming the hydroxyl group.
-
Work-up: Cool the mixture and extract the product with an appropriate solvent. Purify by column chromatography to yield the hydroxy-pyridine.
Protocol 2.6: O-Methylation to 2-Chloro-3-methoxy-6-(trifluoromethyl)pyridine
-
Reagents: Suspend the 2-chloro-3-hydroxy-6-(trifluoromethyl)pyridine in a solvent such as acetone or DMF. Add a base, such as potassium carbonate (K₂CO₃), followed by a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate.
-
Reaction: Heat the mixture to 50-60°C and stir for 4-8 hours until the reaction is complete.
-
Work-up: Filter off the inorganic salts and remove the solvent under reduced pressure. The residue can be purified by column chromatography to give the desired methoxy-intermediate.
Stage 3: Final Carboxylation
Rationale: The final step involves converting the 2-chloro group into a carboxylic acid. A modern and efficient method is palladium-catalyzed carboxylation, which avoids the harsh conditions of older oxidation methods and proceeds with high functional group tolerance.
Protocol 2.7: Carboxylation to this compound
-
Reagents: To a pressure vessel, add 2-chloro-3-methoxy-6-(trifluoromethyl)pyridine, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., Xantphos), and a base (e.g., triethylamine) in a solvent like DMSO or DMF.
-
Carboxylation: Seal the vessel, purge with carbon monoxide (CO), and then pressurize with CO gas (typically 5-10 atm).
-
Reaction: Heat the reaction to 100-120°C and stir for 12-24 hours.
-
Work-up: After cooling and venting the CO gas, acidify the reaction mixture with aqueous HCl. The product will often precipitate and can be collected by filtration. Alternatively, extract the product into an organic solvent.
-
Purification: The crude acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product, this compound.
Summary of Reaction Parameters
| Step | Reaction Type | Key Reagents | Solvent | Temp (°C) | Time (h) |
| 2.1 | Radical Chlorination | Cl₂, BPO | CCl₄ | 80 | 4-8 |
| 2.2 | Fluorination | HF, Sb-catalyst | Neat | 130-150 | 12-16 |
| 2.3 | Nitration | HNO₃, H₂SO₄ | H₂SO₄ | 80-90 | 4-6 |
| 2.4 | Nitro Reduction | Fe, HCl or H₂, Pd/C | EtOH or AcOH | Reflux | 2-4 |
| 2.5 | Diazotization/Hydrolysis | NaNO₂, H₂SO₄ | H₂O | 0 -> 100 | 2-3 |
| 2.6 | O-Methylation | CH₃I, K₂CO₃ | DMF | 50-60 | 4-8 |
| 2.7 | Pd-Carboxylation | CO, Pd(OAc)₂, Ligand | DMSO | 100-120 | 12-24 |
Discussion: Feasibility of Synthesis from 3-Picoline
The request to synthesize the target molecule directly from 3-picoline presents substantial chemical challenges due to the required regiochemistry. The final product has functional groups at the 2, 3, and 6 positions, whereas the starting material is substituted only at the 3-position. Standard electrophilic or nucleophilic substitution reactions on the 3-picoline ring do not readily yield the desired 2,3,6-trisubstituted pattern.
Key Synthetic Hurdles:
-
Regiocontrol: Functionalizing the 2- and 6-positions of a 3-substituted pyridine is difficult. For example, direct oxidation of 3-picoline yields nicotinic acid (3-carboxy pyridine), not a picolinic acid derivative.[4][5]
-
Functional Group Installation: Introducing three different functional groups (carboxyl, methoxy, trifluoromethyl) in the correct positions requires a lengthy and potentially low-yielding sequence of protection, activation, and substitution steps.
-
Isomer Separation: Many reactions, such as chlorination or nitration, would likely produce a mixture of isomers that would be difficult to separate.
Hypothetical Synthetic Route from 3-Picoline
For academic and research purposes, a hypothetical pathway can be envisioned. This route would be significantly more complex and less efficient than the recommended pathway. One such approach might involve a ring-opening/ring-closing strategy, leveraging Zincke imine intermediates to achieve novel functionalization patterns.[6]
Figure 2: A conceptual Zincke-based strategy from 3-picoline.
This conceptual pathway involves activating the pyridine ring, opening it to a reactive acyclic imine, performing a regioselective halogenation, and then closing the ring to form a novel substituted pyridine.[7] This new intermediate would still require multiple subsequent steps to install the remaining functional groups. While theoretically interesting, this approach is not recommended for practical, large-scale synthesis.
Conclusion
The synthesis of this compound is a multi-step process that is most reliably achieved starting from 2-chloro-6-methylpyridine. The detailed seven-step protocol in this application note provides a clear and robust pathway for its production, leveraging well-understood chemical transformations. While a synthesis beginning from 3-picoline is theoretically conceivable, it presents significant and practical challenges in regiocontrol, making it unsuitable for efficient material production. The provided protocols and strategic insights are intended to equip researchers and drug development professionals with the necessary information to synthesize this valuable chemical building block.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. CN109988101A - The synthetic method of the fluoro- 6- trifluoromethyl pyridine of 2- - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3 | CoLab [colab.ws]
- 6. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Quantification of 3-Methoxy-6-(trifluoromethyl)picolinic acid
Abstract
This comprehensive guide provides detailed analytical methodologies for the robust quantification of 3-Methoxy-6-(trifluoromethyl)picolinic acid, a key chemical entity of interest in pharmaceutical and agrochemical research. Recognizing the diverse analytical requirements of researchers, scientists, and drug development professionals, this document outlines two primary, validated approaches: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices, and a reliable High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine analysis and purity assessment. Additionally, a Gas Chromatography-Mass Spectrometry (GC-MS) method with derivatization is presented as a viable alternative. Each protocol is detailed with step-by-step instructions, from sample preparation to data analysis, and is supported by scientific rationale for methodological choices.
Introduction: The Analytical Imperative for this compound
This compound is a substituted pyridine carboxylic acid. The presence of a trifluoromethyl group imparts unique chemical properties, while the methoxy and carboxylic acid moieties influence its polarity and reactivity. Accurate and precise quantification of this compound is paramount for a range of applications, including pharmacokinetic studies, metabolic profiling, environmental monitoring, and quality control in manufacturing processes.[1] The development of validated analytical methods is a critical aspect of ensuring data integrity and regulatory compliance in the pharmaceutical industry.[2][3][4][5]
This guide is designed to provide both foundational understanding and practical, field-tested protocols to empower researchers in their analytical endeavors. The choice of analytical technique often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
Physicochemical Properties of the Analyte
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Chemical Formula | C₈H₆F₃NO₃ | [6] |
| Molecular Weight | 221.13 g/mol | [6] |
| Appearance | White to off-white solid | [7] |
| Storage | 2-8°C, Inert atmosphere | [7] |
The presence of the carboxylic acid group suggests that the compound's solubility and chromatographic retention will be pH-dependent. The trifluoromethyl group can enhance thermal stability, which is a consideration for gas chromatography.
Method 1: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for trace-level quantification in complex biological and environmental matrices due to its exceptional sensitivity and selectivity.[8][9]
Rationale for Method Selection
The high specificity of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry minimizes interference from matrix components, making it ideal for analyzing samples such as plasma, urine, or soil extracts with minimal cleanup.[6] The polarity of this compound makes it amenable to reversed-phase or HILIC chromatography.
Experimental Workflow
Caption: Workflow for LC-MS/MS quantification.
Detailed Protocol
3.3.1. Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Acidify the sample (e.g., 1 mL of plasma or a water extract) with 10 µL of formic acid and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[3] Reconstitute the residue in 100 µL of the initial mobile phase.[3]
3.3.2. LC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| LC System | UHPLC system (e.g., Agilent 1290, Waters Acquity) |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | Precursor Ion (m/z): 220.0; Product Ions: To be determined by infusion |
| Collision Energy | To be optimized for specific transitions |
Method Validation Parameters
The method should be validated according to established guidelines to ensure its suitability.[4][5]
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 85-115% |
| Precision (% RSD) | < 15% |
| Limit of Quantification (LOQ) | Signal-to-noise ratio > 10 |
| Limit of Detection (LOD) | Signal-to-noise ratio > 3 |
Method 2: Routine Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For routine analysis where high sensitivity is not the primary requirement, HPLC-UV offers a cost-effective and robust alternative.[2][10]
Rationale for Method Selection
This method is well-suited for the analysis of bulk material, formulated products, and process monitoring, where the concentration of the analyte is relatively high. The chromophoric nature of the pyridine ring allows for sensitive UV detection.[2]
Experimental Workflow
Caption: Workflow for HPLC-UV quantification.
Detailed Protocol
4.3.1. Sample and Standard Preparation
-
Stock Solution: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range and filter through a 0.45 µm syringe filter.[10]
4.3.2. HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Standard HPLC with UV/DAD detector |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric acid in water (e.g., 40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at an appropriate wavelength (determined by UV scan, likely around 270 nm) |
Method Validation Parameters
Similar to the LC-MS/MS method, validation is crucial for ensuring data quality.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.999 |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 2% |
| Specificity | No interfering peaks at the analyte's retention time |
| Robustness | Insensitive to small variations in mobile phase composition, pH, and flow rate |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS can be a powerful tool for the analysis of volatile and thermally stable compounds. For polar, non-volatile compounds like carboxylic acids, derivatization is necessary to increase volatility.[3]
Rationale for Method Selection
GC-MS offers excellent chromatographic resolution and mass spectral information for structural confirmation. Derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can make this compound amenable to GC analysis.
Detailed Protocol
5.2.1. Derivatization
-
Evaporate a known amount of the sample extract to dryness.
-
Add 50 µL of a silylating agent (e.g., MSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Seal the vial and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before injection.
5.2.2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| GC System | Gas chromatograph with a mass selective detector |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Injector Temp. | 250°C |
| Oven Program | Start at 80°C, ramp to 280°C at 10°C/min |
| Carrier Gas | Helium at 1 mL/min |
| Ionization | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) |
Conclusion
The analytical methods presented in this guide provide a comprehensive toolkit for the quantification of this compound across a wide range of applications and sample types. The choice of method should be guided by the specific analytical needs, including required sensitivity, sample matrix, and available instrumentation. Proper method validation is essential to ensure the generation of reliable and defensible data.[4][5]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. weber.hu [weber.hu]
- 3. validated hplc methods: Topics by Science.gov [science.gov]
- 4. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 1214330-74-1 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
Application Note: A Robust HPLC-UV Method for the Quantification of 3-Methoxy-6-(trifluoromethyl)picolinic acid
Abstract
This application note details a robust, selective, and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Methoxy-6-(trifluoromethyl)picolinic acid. The method utilizes a C18 stationary phase with a phosphate-buffered acetonitrile gradient and UV detection. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from method development rationale to a full validation protocol based on internationally recognized guidelines.
Introduction
This compound is a substituted picolinic acid derivative.[1][2][3] Picolinic acids are a class of organic compounds that serve as important intermediates and building blocks in pharmaceutical and chemical synthesis.[4][5] Given the stringent quality control requirements in the pharmaceutical industry, a reliable and validated analytical method is paramount for the accurate quantification of this compound in active pharmaceutical ingredients (APIs), intermediates, and finished products. This document presents a systematically developed HPLC method, explaining the scientific reasoning behind the selection of chromatographic parameters and offering a clear protocol for implementation and validation.
Analyte Properties and Method Development Rationale
A successful HPLC method is built upon a fundamental understanding of the analyte's physicochemical properties.
Analyte: this compound[1][2][3] Molecular Formula: C₈H₆F₃NO₃[1] Molecular Weight: 221.13 g/mol [1]
While specific experimental data for this compound is not widely published, its structure allows for scientifically grounded predictions to guide method development.
Stationary Phase Selection
The presence of a trifluoromethyl group and a pyridine ring imparts moderate hydrophobicity to the molecule, making a C18 (octadecylsilyl) stationary phase an ideal first choice for a reversed-phase separation.[6] This type of column provides excellent retention and selectivity for a wide range of moderately polar to nonpolar compounds. An Ascentis® C18 or equivalent, known for its high inertness and good peak shape for acidic compounds, is recommended.
Mobile Phase Selection and pH Control
The analyte is a picolinic acid derivative, making it an acidic compound. The pKa of the parent compound, picolinic acid, is approximately 1.07 and 5.4.[4][5][7] The electron-withdrawing trifluoromethyl group is expected to lower these pKa values, making the compound more acidic.
For reproducible retention and sharp peak shape of an acidic analyte, the pH of the mobile phase must be carefully controlled.[6] To ensure the analyte is in a single, un-ionized form (the acidic form), the mobile phase pH should be set at least 1.5 to 2 pH units below the analyte's pKa.[6] Operating at a low pH (e.g., pH 2.5-3.0) suppresses the ionization of the carboxylic acid group, which minimizes peak tailing and maximizes retention on a reversed-phase column.
A phosphate buffer is an excellent choice for this pH range due to its pKa values and UV transparency. An aqueous buffer of potassium phosphate monobasic, adjusted to pH 2.5 with phosphoric acid, is proposed. Acetonitrile is selected as the organic modifier due to its favorable UV transparency and elution strength.[8]
Caption: Logic for selecting mobile phase pH to ensure analyte is non-ionized.
Detection Wavelength (λmax)
The pyridine ring conjugated with a carboxylic acid constitutes a chromophore that absorbs UV light. A UV-Vis spectrophotometer or a photodiode array (PDA) detector should be used to determine the wavelength of maximum absorbance (λmax). For substituted pyridines, this is typically in the range of 260-280 nm.[9] For this method, a detection wavelength of 270 nm is proposed as a starting point, which should provide good sensitivity while minimizing interference.
Detailed Experimental Protocol
Equipment and Reagents
-
HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA or UV/Vis detector.
-
Column: Ascentis® C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Phosphate Monobasic (KH₂PO₄) (ACS Grade)
-
Phosphoric Acid (H₃PO₄) (ACS Grade)
-
Water (HPLC Grade, 18.2 MΩ·cm)
-
-
Reference Standard: this compound (≥98% purity).
Solution Preparation
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1.0 L of HPLC grade water. Adjust the pH to 2.5 with 85% phosphoric acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase B (Organic): Acetonitrile (100%).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 25, 50, 100, 200 µg/mL) by diluting the stock solution with the 50:50 Acetonitrile/Water diluent.
Chromatographic Conditions
| Parameter | Condition |
| Column | Ascentis® C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM KH₂PO₄ in Water, pH 2.5 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min: 30% to 70% B15-17 min: 70% to 30% B17-22 min: 30% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm |
| Run Time | 22 minutes |
Method Validation Protocol
The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for the intended purpose.[10][11][12]
Caption: Workflow from method development to ICH-compliant validation.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria.
| Parameter | Protocol Summary | Acceptance Criteria |
| System Suitability | Inject a working standard (e.g., 50 µg/mL) six times. | RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000 |
| Specificity | Analyze blank (diluent), placebo (if applicable), and a standard solution. Assess for interference at the analyte's retention time. | No significant interference at the retention time of the analyte peak. |
| Linearity | Analyze at least five concentrations across the proposed range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Established by confirming linearity, accuracy, and precision within the defined limits. |
| Accuracy (Recovery) | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0% at each level. |
| Precision (Repeatability) | Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst. | RSD ≤ 2.0% |
| Precision (Intermediate) | Repeat the repeatability study on a different day, with a different analyst, or on a different instrument. | RSD ≤ 2.0% |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2 units, column temp ±5°C, flow rate ±10%) and assess the impact on results. | System suitability criteria are met; results are not significantly affected. |
Conclusion
This application note provides a comprehensive, scientifically-grounded HPLC method for the analysis of this compound. The proposed reversed-phase method with UV detection is designed to be robust, accurate, and precise. The detailed protocol, from the rationale of parameter selection to the outline for full method validation according to ICH guidelines, offers a complete framework for implementation in a quality control or research environment. This ensures reliable data for the quantitative determination of this important chemical intermediate.
References
- 1. calpaclab.com [calpaclab.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound - CAS:1214330-74-1 - Sunway Pharm Ltd [3wpharm.com]
- 4. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]
- 5. Cas 98-98-6,Picolinic acid | lookchem [lookchem.com]
- 6. scispace.com [scispace.com]
- 7. Picolinic Acid [drugfuture.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. jordilabs.com [jordilabs.com]
- 12. fda.gov [fda.gov]
Mastering the Analysis of Trifluoromethylpyridines: A Detailed Application Guide to Gas Chromatography-Mass Spectrometry
Abstract
Trifluoromethylpyridine (TFMP) derivatives are a cornerstone in modern agrochemical and pharmaceutical development, lending enhanced efficacy, metabolic stability, and lipophilicity to active ingredients.[1][2][3] Their robust analytical characterization is therefore paramount for research, quality control, and regulatory compliance. This comprehensive guide provides a detailed protocol for the analysis of trifluoromethylpyridine compounds using Gas Chromatography-Mass Spectrometry (GC-MS). We delve into the causality behind methodological choices, from sample preparation and chromatographic separation to mass spectrometric detection and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and validated workflow for the qualitative and quantitative analysis of this important class of compounds.
Introduction: The Significance of Trifluoromethylpyridine Analysis
The strategic incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring dramatically alters the molecule's physicochemical properties.[3] The strong electron-withdrawing nature of the -CF3 group and its high lipophilicity enhance membrane permeability and metabolic resistance, making TFMP a privileged scaffold in medicinal chemistry and crop science.[3] Prominent examples include the herbicide Fluazifop-butyl and the insecticide Flonicamid, both of which contain the trifluoromethylpyridine moiety.[4]
Gas Chromatography-Mass Spectrometry is an ideal analytical technique for many TFMP derivatives due to their inherent volatility and thermal stability.[5][6] The high separation efficiency of gas chromatography combined with the sensitive and specific detection offered by mass spectrometry allows for the unambiguous identification and quantification of these compounds, even in complex matrices.[7] This application note outlines a robust GC-MS methodology, addressing common challenges and providing a validated protocol for accurate and reproducible results.
Foundational Principles: Why GC-MS for TFMP?
The choice of GC-MS is underpinned by the specific chemical nature of trifluoromethylpyridines. To be suitable for GC analysis, a compound must be volatile and thermally stable enough to transition into the gas phase without degradation.[8] Many basic TFMP structures meet these criteria.
-
Volatility: The pyridine ring provides a degree of volatility, while the trifluoromethyl group, despite its high molecular weight, does not render the molecule non-volatile.
-
Thermal Stability: The aromaticity of the pyridine ring and the strength of the C-F bonds in the trifluoromethyl group contribute to the thermal stability required to withstand the heated GC inlet and column temperatures.
-
Mass Spectrometry: Electron Ionization (EI) is a highly effective method for generating characteristic and reproducible mass spectra of TFMP compounds.[9] The resulting fragmentation patterns provide a structural fingerprint for confident identification.
For TFMP derivatives containing polar functional groups (e.g., hydroxyl, carboxylic acid, or amino groups), a derivatization step is often necessary to increase volatility and thermal stability, and to improve chromatographic peak shape.[10][11] This typically involves converting the polar groups into less polar silyl ethers or esters.
Experimental Workflow: From Sample to Spectrum
A successful GC-MS analysis of trifluoromethylpyridines hinges on a meticulously executed workflow, encompassing sample preparation, instrumental analysis, and data processing.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. Thermo Scientific AppsLab Library of Analytical Applications : Search [appslab.thermofisher.com]
- 4. fao.org [fao.org]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 7. whitman.edu [whitman.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. web.uvic.ca [web.uvic.ca]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Experimental Setup of Trifluoromethylation of Pyridine Rings
Introduction: The Strategic Importance of Trifluoromethylated Pyridines
The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, the development of efficient and selective methods for the trifluoromethylation of heteroaromatics, particularly the pyridine ring, is of paramount interest to researchers in drug discovery and agrochemical development.[1][3] Pyridine scaffolds are ubiquitous in pharmaceuticals, and the strategic incorporation of a CF₃ group can lead to the generation of novel drug candidates with improved efficacy and pharmacokinetic profiles.[1]
This guide provides an in-depth overview of two distinct and robust experimental setups for the trifluoromethylation of pyridine rings, catering to different strategic needs in a research setting. We will delve into a nucleophilic activation strategy for regioselective C-H trifluoromethylation and a light-mediated radical approach, offering detailed protocols and the scientific rationale behind each experimental choice.
Method 1: 3-Position-Selective C–H Trifluoromethylation via Nucleophilic Activation
Achieving regioselectivity in the direct trifluoromethylation of pyridines is a significant challenge, as radical methods often yield a mixture of isomers.[4] A powerful strategy to overcome this involves the temporary activation of the pyridine ring to control the position of functionalization. This protocol details a method for the highly selective introduction of a trifluoromethyl group at the C3 position, a traditionally difficult site to functionalize, through a hydrosilylation-mediated nucleophilic activation pathway.[4][5][6][7]
Scientific Rationale and Mechanism
The core principle of this method is the temporary reduction of the pyridine ring via hydrosilylation to form an N-silyl enamine intermediate.[4][6] This intermediate possesses a nucleophilic C3 position, which can then react with an electrophilic trifluoromethylating reagent. Subsequent oxidation re-aromatizes the ring to yield the 3-trifluoromethylated pyridine. This approach elegantly circumvents the inherent electronic properties of the pyridine ring that typically direct nucleophilic attack to the C2 and C4 positions.[4][5]
The reaction proceeds in two main stages within a one-pot setup:
-
Hydrosilylation: A hydrosilane, in the presence of a borane catalyst, adds to the pyridine ring, forming the crucial N-silyl enamine.
-
Electrophilic Trifluoromethylation & Oxidation: An electrophilic CF₃ source, such as Togni's Reagent I, reacts with the enamine intermediate. A final oxidation step with a reagent like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) restores the aromaticity of the pyridine ring.[5]
Caption: Mechanism of 3-Position-Selective Trifluoromethylation.
Detailed Experimental Protocol
Materials and Reagents:
-
Pyridine or quinoline substrate (1.0 equiv)
-
Methylphenylsilane (H₂SiMePh) (2.5 equiv)[4]
-
Tris(pentafluorophenyl)borane [B(C₆F₅)₃] (5 mol%)
-
1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent I) (1.5 equiv)[5]
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv)[5]
-
Anhydrous 1,2-dichloroethane (DCE)
-
Nitrogen or Argon gas supply
-
Standard glassware (Schlenk flask, syringes, etc.)
Procedure:
-
Reaction Setup: All reactions must be carried out under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques.[6] Glassware should be oven-dried before use.
-
Hydrosilylation Step: To a Schlenk flask containing the pyridine substrate (0.2 mmol, 1.0 equiv) and B(C₆F₅)₃ (0.01 mmol, 5 mol%), add anhydrous 1,2-dichloroethane (1.0 mL).
-
Add methylphenylsilane (0.064 mL, 0.5 mmol, 2.5 equiv) to the mixture via syringe.
-
Seal the flask and heat the reaction mixture at 65 °C for the time specified by preliminary substrate testing (typically 12-24 hours).[5] Monitor the formation of the enamine intermediate by TLC or GC-MS if desired.
-
Trifluoromethylation Step: After the hydrosilylation is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Add Togni Reagent I (95 mg, 0.3 mmol, 1.5 equiv) to the flask in one portion.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature (approx. 25 °C) and stir for an additional 4 hours.[5]
-
Oxidation Step: Add DDQ (68 mg, 0.3 mmol, 1.5 equiv) to the reaction mixture.
-
Continue stirring at room temperature for 1 hour.
-
Workup and Purification: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Extract the mixture with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure 3-trifluoromethylated pyridine.
Method 2: Light-Promoted Radical Trifluoromethylation of Pyridones
For certain substrates, particularly pyridones and related electron-rich N-heteroarenes, a radical pathway offers a mild and direct route for trifluoromethylation.[1][8] This protocol describes an operationally simple, light-mediated method that avoids the need for a photocatalyst or additives, using the readily available and bench-stable Langlois' reagent.[1][8][9]
Scientific Rationale and Mechanism
This method leverages the light-induced generation of a trifluoromethyl radical (•CF₃) from sodium trifluoromethylsulfinate (CF₃SO₂Na), also known as Langlois' reagent.[1][10][11] The reaction is believed to proceed through an electrophilic radical mechanism. Upon irradiation with light (e.g., 390 nm LEDs), the Langlois' reagent is thought to undergo a single-electron transfer (SET) process, ultimately generating the •CF₃ radical. This highly reactive radical then attacks the most nucleophilic position of the pyridone ring, typically the C3 position.[1] A subsequent hydrogen atom abstraction completes the substitution. The simplicity of this setup—requiring only the substrate, reagent, solvent, and light—makes it an attractive and practical option.[8]
Caption: Pathway for Light-Promoted Radical Trifluoromethylation.
Detailed Experimental Protocol
Materials and Reagents:
-
Pyridone or related N-heteroarene substrate (1.0 equiv)
-
Langlois' Reagent (Sodium trifluoromethylsulfinate, CF₃SO₂Na) (2.0 equiv)[1]
-
Dimethyl sulfoxide (DMSO)
-
390 nm LED strip or lamp
-
Standard glassware (vial or round-bottom flask)
Procedure:
-
Reaction Setup: To a standard glass vial equipped with a magnetic stir bar, add the pyridone substrate (0.25 mmol, 1.0 equiv) and Langlois' reagent (78 mg, 0.50 mmol, 2.0 equiv).
-
Add DMSO (2.5 mL) to the vial to dissolve the reagents.
-
Seal the vial with a cap. The reaction can be run under an ambient atmosphere; an inert gas is not strictly necessary for this protocol.[1]
-
Irradiation: Place the vial approximately 1-2 cm away from a 390 nm LED light source. Ensure the reaction mixture is being stirred consistently.
-
Irradiate the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated pyridone.
General Laboratory Setup and Considerations
A general workflow for performing these reactions is outlined below. Safety is paramount when working with fluorinating agents and organic solvents.
Caption: Standard workflow for trifluoromethylation experiments.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Some trifluoromethylating reagents can be moisture-sensitive or have specific handling requirements; always consult the Safety Data Sheet (SDS) before use.[12]
-
High-intensity light sources can be harmful to the eyes; use appropriate shielding.
Comparative Overview of Reagents
The choice of trifluoromethylating reagent is critical and depends on the desired reactivity (nucleophilic, electrophilic, or radical) and the nature of the substrate.
| Reagent Class | Example(s) | Typical Use Case | Mechanism |
| Electrophilic | Umemoto's Reagents[13][14][15][16], Togni's Reagents[2][5][12][17][18][19][20][21] | Trifluoromethylation of electron-rich arenes, silyl enol ethers, some heterocycles. | Transfers "CF₃⁺" equivalent. |
| Radical | Langlois' Reagent (CF₃SO₂Na)[1][9][10][11], Trifluoroacetic Acid (TFA)[22][23] | C-H functionalization of heterocycles, often with photoredox or chemical initiation. | Generates •CF₃ radical. |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃) | Trifluoromethylation of carbonyls and imines. | Transfers "CF₃⁻" equivalent. |
This guide provides a solid foundation for researchers to successfully implement trifluoromethylation reactions on pyridine rings. By understanding the underlying mechanisms and adhering to detailed protocols, scientists can effectively synthesize novel compounds for applications in medicine and materials science.
References
- 1. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]
- 3. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 11. m.indiamart.com [m.indiamart.com]
- 12. Togni reagent II - Wikipedia [en.wikipedia.org]
- 13. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Umemoto Reagent I - Enamine [enamine.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Togni reagent - Enamine [enamine.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. BJOC - Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination [beilstein-journals.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 3-Methoxy-6-(trifluoromethyl)picolinic acid
Abstract
This comprehensive guide provides detailed application notes and optimized protocols for the purification of 3-Methoxy-6-(trifluoromethyl)picolinic acid, a key building block in pharmaceutical and agrochemical research.[1] Recognizing the critical impact of purity on downstream applications, this document outlines systematic approaches to enhance the purity of this compound beyond the commercially available standard of ≥98%.[1][2] The protocols herein are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles to empower users to adapt and troubleshoot these methods effectively. Methodologies covered include optimized recrystallization and column chromatography, tailored to the specific physicochemical properties of this compound.
Introduction: The Importance of Purity
This compound is a substituted pyridine carboxylic acid derivative. The presence of a trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electronic properties and reactivity of the molecule, making it a valuable synthon in the development of novel bioactive compounds.[3] However, residual impurities from synthesis, such as starting materials, by-products, or isomers, can interfere with subsequent reactions, biological assays, and ultimately compromise the integrity of research data. Therefore, achieving high purity is paramount.
This guide provides a framework for selecting and implementing the most appropriate purification strategy based on the initial purity of the starting material and the desired final purity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₈H₆F₃NO₃ | |
| Molecular Weight | 221.13 g/mol | |
| CAS Number | 1214330-74-1 | [1] |
| Appearance | White to off-white solid | [2] |
| Purity (Commercial) | Typically ≥98% | [1][2] |
| Predicted XlogP | 1.6 | [4] |
Purification Strategies: A Guided Approach
The choice of purification technique is contingent on the nature and quantity of impurities. For this compound, two primary methods are recommended: recrystallization for removing minor impurities and column chromatography for separating more complex mixtures or closely related impurities.
Recrystallization: The First Line of Defense
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. Based on the properties of picolinic acid and the polarity of our target molecule, a range of solvents can be considered.[5] A solvent screening is highly recommended to identify the optimal system.
Table 2: Recommended Solvents for Recrystallization Screening
| Solvent System | Rationale | Expected Outcome |
| Ethanol/Water | The compound is likely soluble in polar protic solvents. The addition of water as an anti-solvent can fine-tune the solubility to induce crystallization. | Good for removing non-polar impurities. |
| Toluene | A non-polar aromatic solvent that may provide good solubility at elevated temperatures for the aromatic ring system. | Effective for removing highly polar impurities. |
| Ethyl Acetate/Hexane | A moderately polar solvent system. Ethyl acetate will likely dissolve the compound, and hexane can be added as an anti-solvent. | Offers good control over the crystallization process. |
| Acetonitrile | A polar aprotic solvent in which picolinic acid has been studied.[5] | May provide a different selectivity for impurity removal. |
This protocol provides a general framework. The specific solvent and volumes should be determined through small-scale screening.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil with stirring.
-
Saturation: Gradually add more solvent in small portions until the solid completely dissolves. Avoid adding excess solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower, more selective crystal growth, insulate the flask.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Caption: Recrystallization Workflow Diagram.
Column Chromatography: For Enhanced Separation
When recrystallization is insufficient to achieve the desired purity, particularly when dealing with impurities of similar polarity, column chromatography is the method of choice. Both normal-phase and reversed-phase chromatography can be effective.
Before performing column chromatography, it is essential to develop a suitable solvent system using Thin Layer Chromatography (TLC). This will determine the appropriate mobile phase for optimal separation.
Recommended TLC Conditions:
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase Screening: Start with a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Dichloromethane). A gradient of the polar solvent from 10% to 50% is a good starting point. The addition of a small amount of acetic or formic acid (0.1-1%) to the mobile phase can improve peak shape for acidic compounds.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate.
The ideal mobile phase will provide a retention factor (Rf) for the target compound between 0.2 and 0.4 and show good separation from all impurities.
Materials:
-
Crude this compound
-
Silica gel (appropriate mesh size for the column dimensions)
-
Optimized mobile phase (e.g., Hexane:Ethyl Acetate with 0.5% Acetic Acid)
-
Chromatography column
-
Collection tubes or flasks
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase or a slightly stronger solvent. Alternatively, perform a dry loading by adsorbing the compound onto a small amount of silica gel. Carefully apply the sample to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, maintaining a constant flow rate.
-
Fraction Collection: Collect fractions of the eluent in separate tubes.
-
Analysis: Monitor the separation by TLC analysis of the collected fractions.
-
Pooling and Evaporation: Combine the pure fractions containing the target compound and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Caption: Column Chromatography Workflow.
Purity Assessment
Post-purification, it is crucial to assess the purity of the this compound. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is a good starting point.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of proton- or carbon-containing impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the purified compound.[5]
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion
The protocols detailed in this guide provide a robust framework for the purification of this compound. By understanding the principles behind recrystallization and column chromatography and by systematically optimizing the conditions, researchers can consistently achieve the high levels of purity required for demanding applications in drug discovery and materials science. The importance of post-purification analysis cannot be overstated in verifying the success of the chosen purification strategy.
References
The Strategic Role of 3-Methoxy-6-(trifluoromethyl)picolinic Acid in the Synthesis of Novel Auxin Mimic Herbicides
Introduction: The Quest for Advanced Herbicidal Scaffolds
In the continuous effort to develop more effective and selective herbicides, the picolinic acid scaffold has emerged as a cornerstone for creating potent auxin mimics. These synthetic compounds emulate the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible weed species. Within this class, 3-Methoxy-6-(trifluoromethyl)picolinic acid represents a key building block for the synthesis of next-generation herbicides. Its unique substitution pattern, featuring an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group, offers a powerful tool for modulating the molecule's herbicidal activity, selectivity, and metabolic stability.
This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of this compound in the synthesis of novel herbicides. We will delve into the underlying chemical principles, provide detailed synthetic protocols, and discuss the mechanism of action, drawing parallels with the successful commercial herbicide Halauxifen-methyl (Arylex™ active), which shares key structural motifs.
Core Principles: The Significance of the Picolinic Acid Backbone
Picolinic acid-based herbicides belong to the Group 4 (WSSA) or Group O (HRAC) herbicides, also known as synthetic auxins.[1] Their mode of action involves binding to auxin receptors in plants, such as the F-box protein TIR1/AFB, leading to the degradation of transcriptional repressors and the subsequent over-expression of auxin-responsive genes. This disrupts normal plant growth processes, causing epinasty, stem twisting, and ultimately, plant death.[2]
The chemical structure of the picolinic acid derivative is paramount to its herbicidal efficacy. The substituents on the pyridine ring and any appended aryl groups play a crucial role in:
-
Binding Affinity: Determining how strongly the molecule interacts with the auxin receptor.
-
Translocation: Influencing the molecule's ability to move within the plant to its site of action.
-
Metabolic Stability: Affecting how quickly the herbicide is broken down by the plant's defense mechanisms.
-
Selectivity: Dictating the spectrum of weeds controlled and the safety to non-target crops.
The presence of a trifluoromethyl group, as in this compound, is a common strategy in agrochemical design to enhance metabolic stability and increase the lipophilicity of the molecule, which can aid in its uptake and translocation.
Synthetic Strategy: A Multi-Step Approach to Novel Herbicides
The synthesis of novel herbicides using this compound as a starting material typically involves a multi-step process. A key strategy is the coupling of the picolinic acid core with a substituted aniline or phenol derivative. A well-documented parallel is the synthesis of Halauxifen-methyl, an arylpicolinate herbicide.[3][4] While not a direct product of the topic compound, its synthesis pathway provides a robust template.
A plausible synthetic route for a hypothetical herbicide derived from this compound is outlined below. This process leverages a palladium-catalyzed cross-coupling reaction, a powerful tool in modern organic synthesis.
Visualizing the Synthetic Workflow
Caption: A generalized synthetic workflow for producing herbicide candidates from this compound.
Detailed Experimental Protocol: Synthesis of a Hypothetical Herbicide Candidate
This protocol outlines the synthesis of a novel herbicide candidate, N-(4-chlorophenyl)-3-methoxy-6-(trifluoromethyl)picolinamide, as an illustrative example.
Step 1: Activation of this compound
Objective: To convert the carboxylic acid into a more reactive acid chloride.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) |
| This compound | 1214330-74-1 | 221.13 g/mol | 10 |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | 20 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | 50 mL |
Procedure:
-
To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (2.21 g, 10 mmol).
-
Add 50 mL of anhydrous dichloromethane and stir until the solid is fully dissolved.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.46 mL, 20 mmol) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride. This intermediate is typically used immediately in the next step without further purification.
Causality: The conversion to an acid chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine in the subsequent coupling step.
Step 2: Amide Coupling Reaction
Objective: To form the amide bond between the activated picolinic acid and a substituted aniline.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) |
| 3-Methoxy-6-(trifluoromethyl)picolinoyl chloride | N/A | 239.58 g/mol | 10 (crude) |
| 4-Chloroaniline | 106-47-8 | 127.57 g/mol | 10 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 g/mol | 12 |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | 50 mL |
Procedure:
-
In a separate 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-chloroaniline (1.28 g, 10 mmol) and triethylamine (1.67 mL, 12 mmol) in 50 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 3-Methoxy-6-(trifluoromethyl)picolinoyl chloride from Step 1 in 20 mL of anhydrous DCM and add it dropwise to the aniline solution over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Trustworthiness: Each step of this protocol includes monitoring by TLC to ensure the reaction proceeds to completion, and a purification step to isolate the desired product, ensuring the integrity of the final compound.
Mechanism of Action: An Auxin Mimic
Herbicides derived from this compound are expected to function as synthetic auxins.[2] The mode of action can be visualized as follows:
Caption: The molecular mechanism of action for a synthetic auxin herbicide.
Quantitative Data: A Comparative Overview
While specific data for novel derivatives of this compound would require experimental generation, we can present a comparative table based on known picolinic acid herbicides to guide research expectations.
| Herbicide | Class | Typical Use Rate (g a.i./ha) | Key Controlled Weeds |
| Picloram | Picolinic Acid | 70 - 560 | Perennial broadleaf weeds, woody plants |
| Clopyralid | Picolinic Acid | 50 - 200 | Thistles, knapweeds, mayweeds |
| Halauxifen-methyl | Arylpicolinate | 5 - 10 | Cleavers, cranesbill, fumitory, resistant biotypes |
| Hypothetical Derivative | Arylpicolinamide | To be determined | Broadleaf weeds (expected) |
Conclusion and Future Directions
This compound stands as a promising and versatile building block for the synthesis of novel, high-potency herbicides. Its unique electronic and steric properties offer significant potential for the development of next-generation weed control solutions with favorable toxicological and environmental profiles. The synthetic strategies and mechanistic understanding outlined in this application note provide a solid foundation for researchers to explore the vast chemical space around this valuable scaffold. Future work should focus on the synthesis and biological evaluation of a diverse library of derivatives to establish structure-activity relationships and identify lead candidates for further development.
References
The Trifluoromethyl Group: A Keystone in Modulating Bioactivity for Modern Drug Discovery
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The "Super-Methyl" Effect in Medicinal Chemistry
In the intricate process of drug design, the strategic modification of a lead compound's structure is paramount to enhancing its therapeutic potential. Among the vast arsenal of functional groups available to medicinal chemists, the trifluoromethyl (CF₃) group has emerged as a uniquely powerful tool for optimizing a molecule's biological and physicochemical properties.[1][2] Often employed as a bioisostere for a methyl group or even a chlorine atom, the CF₃ group imparts a distinct combination of steric and electronic characteristics that can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[2][3][4]
This guide provides an in-depth exploration of the multifaceted role of the trifluoromethyl group in modulating bioactivity. We will delve into the fundamental principles governing its influence, supported by quantitative data and real-world examples from blockbuster drugs. Furthermore, this document serves as a practical resource, offering detailed, field-proven protocols for the experimental evaluation of these key molecular properties.
I. The Physicochemical Impact of Trifluoromethylation: A Quad-Fold Advantage
The strategic incorporation of a trifluoromethyl group can dramatically alter a molecule's behavior in a biological system. This influence can be broadly categorized into four key areas:
Enhanced Metabolic Stability: The Fluorine Shield
A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes.[5] The trifluoromethyl group serves as a robust "metabolic shield." The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, significantly higher than that of a carbon-hydrogen (C-H) bond (around 414.2 kJ/mol).[2] This inherent strength makes the CF₃ group highly resistant to enzymatic cleavage and oxidative metabolism.[2]
By replacing a metabolically labile methyl or hydrogen group at a known metabolic hotspot, chemists can effectively block this degradation pathway.[6] This "metabolic switching" strategy often leads to a longer in vivo half-life (t½), improved oral bioavailability, and a more predictable pharmacokinetic profile, ultimately allowing for less frequent dosing and a potentially wider therapeutic window.[2][6]
Diagram 1: The Metabolic Shielding Effect of the Trifluoromethyl Group
Caption: The CF₃ group shields the molecule from oxidative metabolism by CYP450 enzymes.
Modulated Lipophilicity: Fine-Tuning Membrane Permeability
Lipophilicity, often quantified as the octanol-water partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is highly lipophilic, with a Hansch π value of +0.88, significantly increasing the lipophilicity of a molecule upon its introduction.[2] This enhanced lipophilicity can improve a compound's ability to permeate biological membranes, including the blood-brain barrier, which is crucial for drugs targeting the central nervous system.[3]
However, the relationship is not always linear, and excessive lipophilicity can lead to poor solubility and increased off-target toxicity. The CF₃ group allows for a more nuanced modulation of LogP compared to larger, more indiscriminately lipophilic groups.[7]
Altered Electronic Properties and pKa: Influencing Binding Interactions
The three highly electronegative fluorine atoms make the trifluoromethyl group a potent electron-withdrawing substituent.[2] This strong inductive effect can significantly alter the electron density of neighboring functional groups, thereby influencing their acidity or basicity (pKa).[8] For instance, placing a CF₃ group near an amine will decrease its basicity. This modulation of pKa can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and ability to interact with its biological target.[8] The altered electronic landscape can also enhance non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, within the target's binding pocket, leading to increased binding affinity.[3]
Conformational Control and Steric Effects: Guiding Molecular Shape for Optimal Fit
The trifluoromethyl group is sterically larger than a methyl group but smaller than an isopropyl group.[9] This intermediate size, combined with its unique electronic properties, can impose conformational constraints on a molecule, influencing the preferred spatial arrangement of other functional groups.[10] This conformational biasing can lock the molecule into a bioactive conformation that is optimal for binding to its target receptor, thereby increasing potency and selectivity. In some cases, replacing a CF₃ group with a bulkier, non-fluorinated group can even switch a ligand's functional behavior from an agonist to an antagonist by forcing a different conformational state upon the receptor.[11][12]
II. Quantitative Impact of Trifluoromethylation: A Comparative Overview
The theoretical benefits of trifluoromethylation are borne out by empirical data. The following tables summarize the quantitative effects of replacing a methyl group with a trifluoromethyl group on key drug-like properties.
Table 1: Comparative Physicochemical Properties of -CH₃ vs. -CF₃ Groups
| Property | Methyl Group (-CH₃) | Trifluoromethyl Group (-CF₃) | Implication for Bioactivity |
| Van der Waals Radius | ~2.0 Å | ~2.7 Å | Increased steric bulk can improve binding pocket occupancy. |
| Hansch Lipophilicity (π) | +0.56 | +0.88 | Significantly increases lipophilicity, aiding membrane permeability.[2] |
| Electronic Effect | Weakly electron-donating | Strongly electron-withdrawing | Modulates pKa of nearby groups and enhances polar interactions.[2] |
| Metabolic Stability | Susceptible to oxidation | Highly resistant to oxidation | Blocks metabolic hotspots, increasing in vivo half-life.[6] |
Table 2: Impact of -CF₃ Substitution on Bioactive Properties (Illustrative Examples)
| Parent Compound (Analog) | Target | Metric | -CH₃ Analog | -CF₃ Analog | Fold Change | Reference |
| Isoxazole Derivative | MCF-7 Cancer Cells | IC₅₀ | 19.72 µM | 2.63 µM | ~7.5x increase in potency | [13] |
| Glucocorticoid Receptor Ligand | Glucocorticoid Receptor | Binding Affinity (Ki) | Maintained | Maintained | Maintained, but altered function (agonist to antagonist) | [10][11] |
| PDE9 Inhibitor Analog | PDE9 | IC₅₀ | Generally more potent | Generally less potent | Variable, potency sometimes reduced | [8] |
| P-glycoprotein Efflux | P-gp | Efflux Ratio | Lower | Higher in some cases | Increased efflux in certain scaffolds | [8] |
Note: The impact of CF₃ substitution is context-dependent and can vary significantly based on the molecular scaffold and target.
III. Case Studies: The Trifluoromethyl Group in Action
The successful application of trifluoromethylation is evident in numerous blockbuster drugs.
Case Study 1: Celecoxib (Celebrex®)
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat inflammation and pain.[14] The trifluoromethyl group on the pyrazole ring is crucial for its activity and selectivity. It occupies a hydrophobic side pocket in the COX-2 active site that is absent in the COX-1 isoform.[15] This specific interaction is a key determinant of Celecoxib's COX-2 selectivity, which reduces the gastrointestinal side effects associated with non-selective NSAIDs. The CF₃ group contributes to the high binding affinity for COX-2, with reported KD values in the low nanomolar range.[16]
Case Study 2: Fluoxetine (Prozac®)
Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for depression.[17] The para-trifluoromethyl group on the phenoxy ring significantly enhances its lipophilicity, which is critical for its ability to cross the blood-brain barrier and reach its target, the serotonin transporter (SERT).[3] Structure-activity relationship studies have shown that this CF₃ group leads to a six-fold increase in potency for inhibiting serotonin uptake compared to its non-fluorinated analog.[18][19] The potent electron-withdrawing nature of the CF₃ group also influences the overall electronic properties of the molecule, contributing to its high-affinity binding to SERT.[20]
IV. Experimental Protocols for Evaluating the Impact of Trifluoromethylation
To empirically validate the effects of incorporating a trifluoromethyl group, a series of in vitro assays are essential. The following protocols provide step-by-step methodologies for assessing metabolic stability, lipophilicity, and receptor binding affinity.
Diagram 2: Integrated Workflow for Assessing CF₃-Modified Compounds
Caption: A streamlined workflow for the empirical evaluation of trifluoromethylated compounds.
Protocol 1: Determination of Lipophilicity (LogP) by RP-HPLC
This protocol provides a high-throughput method for estimating the LogP of a compound based on its retention time on a reverse-phase high-performance liquid chromatography (RP-HPLC) column.
1. Objective: To determine the LogP value of a test compound by correlating its HPLC retention time with those of known standards.
2. Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile or Methanol (HPLC grade)
-
LogP standards with a range of known values (e.g., uracil, toluene, naphthalene)
-
Test compounds (CF₃-analog and non-fluorinated control) dissolved in a suitable solvent (e.g., acetonitrile)
3. Methodology:
-
System Preparation: Equilibrate the C18 column with a starting mobile phase composition (e.g., 50:50 Acetonitrile:Water) at a constant flow rate (e.g., 1.0 mL/min).
-
Calibration Curve Generation:
-
Inject a series of at least 5-6 LogP standards individually onto the column.
-
Record the retention time (t_R) for each standard.
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time (retention time of an unretained compound like uracil).
-
Plot log(k') versus the known LogP values of the standards.
-
Perform a linear regression to obtain the equation of the calibration curve (y = mx + c), where y = log(k') and x = LogP.
-
-
Sample Analysis:
-
Inject the test compounds (CF₃-analog and control) under the identical HPLC conditions.
-
Measure their respective retention times (t_R).
-
-
Data Analysis:
-
Calculate the capacity factor (k') for each test compound.
-
Using the linear regression equation from the calibration curve, calculate the LogP of each test compound by solving for x: LogP = (log(k') - c) / m.
-
Compare the LogP values of the trifluoromethylated analog and its non-fluorinated counterpart.
-
Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound in the presence of human or animal liver microsomes.
2. Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Test compounds (CF₃-analog and control) and positive control (e.g., verapamil)
-
Ice-cold acetonitrile or methanol containing an internal standard for quenching the reaction
-
Incubator/shaking water bath set to 37°C
-
LC-MS/MS system for analysis
3. Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).
-
Thaw liver microsomes on ice.
-
Prepare the incubation mixture by combining the phosphate buffer, microsomes (final concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.
-
-
Incubation:
-
Pre-warm the incubation mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound to the incubation mixture (final concentration typically 1 µM).
-
At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound relative to the internal standard at each time point using LC-MS/MS.
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).
-
Compare the t½ and CLᵢₙₜ values of the CF₃-analog and the control.[6]
-
Protocol 3: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
1. Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.
2. Materials:
-
Receptor source (e.g., cell membranes expressing the target receptor)
-
Radioligand with known affinity (Kd) for the receptor
-
Test compounds (CF₃-analog and control) at various concentrations
-
Non-specific binding control (a high concentration of a known, non-labeled ligand)
-
Assay buffer
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and scintillation fluid
3. Methodology:
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add receptor preparation, radioligand (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding Wells: Add receptor preparation, radioligand, and a saturating concentration of the non-labeled ligand.
-
Competition Wells: Add receptor preparation, radioligand, and varying concentrations of the test compound (typically a serial dilution).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using the filtration manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold assay buffer to remove any unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Specific Binding: Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
IC₅₀ Determination: Plot the percentage of specific binding versus the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Ki Calculation: Convert the IC₅₀ to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand used and Kd is its dissociation constant.
-
Compare the Ki values of the trifluoromethylated analog and its non-fluorinated counterpart.
-
V. Conclusion: An Indispensable Tool for Modern Drug Design
The trifluoromethyl group is far more than a simple methyl bioisostere; it is a strategic tool that offers a unique combination of properties to address common challenges in drug discovery.[3][21] Its ability to enhance metabolic stability, modulate lipophilicity, alter electronic properties, and impose beneficial conformational constraints makes it an invaluable substituent for optimizing lead compounds into successful drug candidates.[2][22] The protocols outlined in this guide provide a robust framework for the empirical validation of these effects, enabling researchers to make data-driven decisions in the complex, iterative cycle of drug design and development. As synthetic methodologies for trifluoromethylation continue to advance, the strategic application of this "super-methyl" group will undoubtedly continue to play a pivotal role in the creation of next-generation therapeutics.
References
- 1. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Document: Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor liga... - ChEMBL [ebi.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of celecoxib and valdecoxib binding to cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methoxy-6-(trifluoromethyl)picolinic acid
Welcome to the technical support center for the synthesis of 3-Methoxy-6-(trifluoromethyl)picolinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Drawing from established principles in heterocyclic chemistry, this document provides in-depth troubleshooting advice, detailed protocols, and the rationale behind key experimental choices.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several strategic routes. The optimal choice depends on the availability of starting materials, scalability, and desired purity profile. The three most common pathways are:
-
Oxidation of a 2-Methyl Precursor: Direct oxidation of 3-methoxy-2-methyl-6-(trifluoromethyl)pyridine. This is a classic and straightforward method for forming the picolinic acid moiety.[1][2]
-
Directed ortho-Metalation (DoM) and Carboxylation: Regioselective deprotonation at the C2 position of 3-methoxy-6-(trifluoromethyl)pyridine, followed by quenching with carbon dioxide.
-
Hydrolysis of a C2-Functionalized Precursor: Saponification or acid-catalyzed hydrolysis of a corresponding ester (e.g., methyl picolinate) or nitrile at the C2 position.[3][4]
The following diagram illustrates these primary synthetic routes.
Caption: Primary synthetic routes to the target acid.
Troubleshooting Guide & FAQs by Synthetic Route
This section addresses specific issues encountered during synthesis, organized by the strategic routes outlined above.
A. Route A: Oxidation of 3-Methoxy-2-methyl-6-(trifluoromethyl)pyridine
The oxidation of a 2-methyl group (picoline) is a fundamental transformation for accessing picolinic acids.[1][2] However, the reaction requires careful control to prevent low yields and side product formation.
FAQ 1: My oxidation reaction is incomplete, and I'm recovering a significant amount of starting material. What's going wrong?
-
Potential Causes:
-
Insufficient Oxidant: The stoichiometry of the oxidant (e.g., Potassium Permanganate, KMnO₄) may be inadequate for full conversion.
-
Low Reaction Temperature: Oxidation rates are highly temperature-dependent. Insufficient heat can lead to a sluggish or stalled reaction.
-
Poor Reagent Quality: The oxidant may have degraded over time, reducing its effective concentration.
-
Biphasic Reaction Issues: In aqueous KMnO₄ oxidations, poor mixing can limit the reaction rate between the organic substrate and the aqueous oxidant.
-
-
Recommended Solutions:
-
Stoichiometry: Increase the molar equivalents of the oxidant incrementally. A typical range is 2.0 to 4.0 equivalents of KMnO₄ per equivalent of picoline.
-
Temperature Control: Ensure the reaction is maintained at the appropriate temperature, often refluxing in an aqueous medium. For KMnO₄, heating on a steam bath until the characteristic purple color disappears is a common indicator of progress.[2]
-
Phase-Transfer Catalyst: For biphasic reactions, consider adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the interaction between the organic substrate and the aqueous oxidant.
-
Alternative Oxidants: If KMnO₄ proves problematic, other oxidants like nitric acid or catalytic systems involving cobalt salts and N-hydroxyphthalimide (NHPI) can be explored for picoline oxidation.[1][5]
-
FAQ 2: The reaction works, but my yield is very low due to what appears to be degradation of the pyridine ring.
-
Potential Causes:
-
Over-oxidation: Harsh reaction conditions (excessive oxidant, high temperatures for prolonged periods) can lead to the cleavage of the pyridine ring. The electron-withdrawing nature of the trifluoromethyl group can influence ring stability.[6]
-
Non-selective Oxidation: The methoxy group, being electron-donating, can activate the ring, potentially making it susceptible to attack by strong oxidants under harsh conditions.
-
-
Recommended Solutions:
-
Controlled Addition: Add the oxidant portion-wise to the heated solution of the picoline precursor. This helps to control the reaction exotherm and maintain a moderate concentration of the oxidant.[2]
-
pH Control: Maintaining neutral or slightly basic conditions can sometimes mitigate degradation pathways.
-
Milder Conditions: Explore milder catalytic aerobic oxidation methods, which often provide higher selectivity and avoid the use of stoichiometric, aggressive oxidants.[7]
-
| Oxidant System | Typical Conditions | Advantages | Disadvantages |
| KMnO₄ | Water, Reflux | Inexpensive, well-established[1][2] | Stoichiometric waste (MnO₂), risk of over-oxidation |
| HNO₃ | Concentrated, High Temp. | Strong, effective for deactivated rings | Generates NOx gases, highly corrosive, low selectivity |
| Catalytic O₂/Co/NHPI | Acetic Acid, 80-100 °C | Uses air/O₂, higher selectivity[5] | Requires catalyst system, potential for solvent oxidation |
B. Route B: Directed ortho-Metalation (DoM) and Carboxylation
This elegant strategy relies on the deprotonation of the C-H bond at the 2-position, directed by the pyridine nitrogen and the 3-methoxy group, followed by quenching with CO₂.
Caption: Troubleshooting workflow for the DoM route.
FAQ 1: My lithiation reaction failed completely. What is the most likely cause?
-
Potential Causes:
-
Inactive Organolithium Reagent: n-Butyllithium (n-BuLi) and lithium diisopropylamide (LDA) are extremely sensitive to moisture and air. Improper storage or handling is the most common cause of failure.
-
Wet Solvents/Glassware: Trace amounts of water will instantly quench the organolithium reagent.
-
Incorrect Temperature: While failure to cool the reaction is a common error, temperatures that are too low for LDA formation can also be an issue if preparing it in situ.
-
-
Recommended Solutions:
-
Titrate Your Reagent: Always determine the exact molarity of your n-BuLi solution before use via titration (e.g., with diphenylacetic acid).
-
Rigorous Anhydrous Technique: Use freshly distilled, anhydrous solvents (e.g., THF from a sodium/benzophenone still). Flame-dry all glassware under vacuum or high-purity nitrogen/argon and allow to cool under an inert atmosphere.
-
Maintain Cold Chain: Perform the reaction at -78 °C (a dry ice/acetone bath) under a positive pressure of an inert gas.
-
FAQ 2: I'm getting a low yield of my desired acid, along with a significant amount of a butyl-pyridine byproduct.
-
Potential Cause:
-
Recommended Solution:
FAQ 3: I've isolated a product, but NMR analysis suggests it's an isomer, not the desired 2-carboxylic acid.
-
Potential Cause:
-
Incorrect Regioselectivity: The 3-methoxy group directs lithiation to both the C2 and C4 positions. The pyridine nitrogen strongly directs to C2.[11]
-
C2-lithiation is generally the kinetic product, favored at low temperatures due to chelation/proximity effects with the nitrogen.[11]
-
C4-lithiation can be the thermodynamic product. If the reaction is allowed to warm up or run for too long before quenching, the initially formed 2-lithio species can isomerize to the more stable 4-lithio intermediate.
-
-
-
Recommended Solution:
-
Enforce Kinetic Control: Maintain a strict temperature of -78 °C throughout the deprotonation step. Quench the reaction with CO₂ (e.g., by pouring the reaction mixture over crushed dry ice) after a relatively short time (e.g., 30-60 minutes) to trap the kinetic C2-lithiated product before it can rearrange.
-
C. Route C: Hydrolysis of a 3-Methoxy-6-(trifluoromethyl)picolinate Ester
This final step is often straightforward but can present challenges related to reaction completion and product isolation.
FAQ 1: My ester hydrolysis is very slow or incomplete, even after prolonged heating.
-
Potential Causes:
-
Steric Hindrance: While not extreme in this molecule, substituents on the ring can slow the rate of nucleophilic attack at the ester carbonyl.
-
Insufficient Reagent: For saponification (base-mediated hydrolysis), at least one full equivalent of base is required stoichiometrically. Using catalytic base will not work.[4] For acid-catalyzed hydrolysis, an excess of water is needed to drive the equilibrium.[3]
-
Biphasic Mixture: If the ester has poor solubility in the aqueous base/acid, the reaction will be slow.
-
-
Recommended Solutions:
-
Ensure Stoichiometry: For saponification, use 1.1 to 1.5 equivalents of NaOH or KOH.
-
Add a Co-solvent: Add a water-miscible organic solvent like THF, methanol, or ethanol to create a homogeneous solution and accelerate the reaction.
-
Increase Temperature: Refluxing the reaction mixture is standard practice to ensure a reasonable reaction rate.
-
FAQ 2: I believe the reaction is complete, but I am losing most of my product during the aqueous workup.
-
Potential Cause:
-
Improper pH Adjustment: The product is an acid. After saponification, it exists as the sodium or potassium carboxylate salt, which is water-soluble. It will only precipitate or become extractable into an organic solvent after the aqueous layer is carefully acidified to protonate the carboxylate, forming the neutral carboxylic acid.
-
-
Recommended Workup Protocol (for Saponification):
-
After the reaction is complete, cool the mixture to room temperature and remove any organic co-solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and perform a "base wash" with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted ester or neutral impurities. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and slowly add cold 1M or 2M HCl with vigorous stirring. Monitor the pH with pH paper or a meter.
-
Continue adding acid until the solution is acidic (pH ~2-3). The product, this compound, should precipitate as a solid.
-
If it oils out or does not precipitate, extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Detailed Experimental Protocols
Protocol B: Synthesis via Directed ortho-Metalation and Carboxylation
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
Materials:
-
3-Methoxy-6-(trifluoromethyl)pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, solution in hexanes, freshly titrated)
-
Diisopropylamine (freshly distilled from CaH₂)
-
Dry Ice (CO₂)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
LDA Preparation: To a flame-dried, three-necked flask under argon, add anhydrous THF and cool to -78 °C. Add freshly distilled diisopropylamine (1.1 eq). Slowly add n-BuLi (1.05 eq) dropwise. Stir the resulting solution at -78 °C for 30 minutes.
-
Lithiation: Slowly add a solution of 3-methoxy-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Maintain the temperature and stir for 1 hour. The solution may change color, indicating the formation of the lithiated species.
-
Carboxylation: In a separate, large beaker, crush a generous amount of dry ice (at least 10 eq). Rapidly transfer the cold reaction mixture onto the crushed dry ice via a cannula with vigorous stirring. Caution: vigorous gas evolution (CO₂).
-
Workup: Allow the mixture to warm to room temperature. The excess CO₂ will sublime. Quench the mixture by adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash with diethyl ether to remove any non-polar impurities; discard the ether layer.
-
Acidification & Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl. Extract the product with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Recrystallize from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure product.
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Purification of 3-Methoxy-6-(trifluoromethyl)picolinic Acid
Welcome to the technical support center for the purification of 3-Methoxy-6-(trifluoromethyl)picolinic acid (CAS 1214330-74-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this fluorinated picolinic acid derivative. The following question-and-answer format addresses specific experimental issues, explains the underlying chemical principles, and offers step-by-step protocols to enhance purity and yield.
I. Understanding the Molecule: Key Physicochemical Properties
Before delving into troubleshooting, it is crucial to understand the key characteristics of this compound. This molecule possesses a combination of functional groups that dictate its behavior during purification: an acidic carboxylic acid, a basic pyridine ring, a methoxy group, and a trifluoromethyl group. These features influence its solubility, polarity, and potential for side reactions.
| Property | Value/Information | Source |
| CAS Number | 1214330-74-1 | [1][2] |
| Molecular Formula | C₈H₆F₃NO₃ | [2] |
| Molecular Weight | 221.13 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Functional Groups | Carboxylic acid, Pyridine, Methoxy, Trifluoromethyl | |
| Predicted Solubility | Soluble in many organic solvents, with some solubility in water.[4] |
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My final product has a persistent yellow or brown discoloration. What is the likely cause and how can I remove it?
Answer:
Discoloration in the final product often indicates the presence of colored impurities, which can arise from several sources during the synthesis and purification process.
Possible Causes & Solutions:
-
Residual Starting Materials or Reagents: Incomplete reactions or inadequate removal of colored starting materials or reagents can lead to discoloration. For instance, if the synthesis involves oxidation of a picoline derivative, residual manganese dioxide (if permanganate is used) or other colored byproducts might be present.[5]
-
Degradation Products: Picolinic acids can be susceptible to decarboxylation, especially at elevated temperatures.[1] While the trifluoromethyl group generally enhances stability, prolonged heating during purification should be avoided.
-
Formation of Charge-Transfer Complexes: Highly conjugated impurities can form colored charge-transfer complexes with the product or solvent.
Troubleshooting Protocol: Decolorization
-
Activated Carbon Treatment:
-
Dissolve the crude, discolored product in a suitable hot solvent (e.g., ethanol, ethyl acetate).
-
Add a small amount of activated carbon (typically 1-2% w/w) to the hot solution.
-
Stir the mixture at an elevated temperature for 15-30 minutes.
-
Perform a hot filtration through a pad of celite to remove the activated carbon.
-
Allow the filtrate to cool slowly for recrystallization.
-
-
Recrystallization:
-
A carefully chosen recrystallization solvent system can effectively separate colored impurities. Refer to the recrystallization guide in FAQ 2 for solvent selection.
-
FAQ 2: I'm struggling with recrystallization. The product either "oils out" or the recovery is very low. What should I do?
Answer:
Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on the choice of solvent. "Oiling out" occurs when the compound is too soluble in the hot solvent and separates as a liquid phase upon cooling. Low recovery can result from using an inappropriate solvent or an excessive volume of solvent.
Troubleshooting Protocol: Optimizing Recrystallization
Step 1: Solvent Screening
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Given the structure of this compound, a range of solvents with varying polarities should be tested.
Suggested Solvents for Screening:
-
Protic Solvents: Ethanol, Methanol, Water, Isopropanol
-
Aprotic Solvents: Ethyl Acetate, Acetone, Acetonitrile, Toluene
-
Nonpolar Solvents (for co-solvent systems): Hexanes, Heptane
Step 2: Recrystallization Procedure
-
Single-Solvent Recrystallization:
-
In a flask, add a minimal amount of the selected hot solvent to the crude product until it just dissolves.
-
If the solution is colored, proceed with the activated carbon treatment as described in FAQ 1 .
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystal formation begins, place the flask in an ice bath to maximize precipitation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Two-Solvent Recrystallization (if a single solvent is not effective):
-
Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at room temperature.
-
Slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes persistently cloudy.
-
Gently heat the mixture until it becomes clear again.
-
Allow the solution to cool slowly, as described above.
-
Visualization of the Recrystallization Workflow:
Caption: A workflow for the recrystallization of this compound.
FAQ 3: My product appears pure by TLC, but NMR analysis shows the presence of the corresponding methyl ester. How can I remove this impurity?
Answer:
The presence of the methyl ester of this compound is a common impurity, especially if the final step of the synthesis is the hydrolysis of this ester.[6][7] Incomplete hydrolysis or esterification during workup with methanol can lead to this contamination. Since the ester is less polar than the carboxylic acid, they can be separated using chromatographic or extraction techniques.
Troubleshooting Protocol: Removal of Methyl Ester Impurity
Option 1: Acid-Base Extraction
This method leverages the acidic nature of the carboxylic acid to separate it from the neutral ester.
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic solution with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer, while the ester remains in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining ester.
-
Cool the aqueous layer in an ice bath and carefully acidify it with a strong acid (e.g., 1M HCl) until the product precipitates.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
Visualization of Acid-Base Extraction:
Caption: Workflow for the purification of a carboxylic acid from its ester impurity via acid-base extraction.
Option 2: Column Chromatography
If acid-base extraction is not effective or if other neutral impurities are present, silica gel column chromatography can be employed.
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The more polar carboxylic acid will elute later than the less polar ester. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can help to reduce tailing of the carboxylic acid on the silica gel.
FAQ 4: I am concerned about the stability of the 3-methoxy group during purification. Can it be cleaved under acidic or basic conditions?
Answer:
Aryl methyl ethers are generally stable to a wide range of conditions. However, under harsh acidic or basic conditions, particularly at elevated temperatures, cleavage of the methoxy group to the corresponding phenol is possible.
Considerations for Stability:
-
Acidic Conditions: Strong acids like HBr or HI are known to cleave aryl methyl ethers. While the dilute HCl used for precipitation in an acid-base extraction at low temperatures is unlikely to cause significant cleavage, prolonged exposure or the use of stronger acids at higher temperatures should be avoided.
-
Basic Conditions: The methoxy group is generally stable to bases. The mild bases used in extractions (e.g., sodium bicarbonate) pose a very low risk of cleavage.
Recommendations:
-
When performing acid-base extractions, use the minimum required amount of acid for precipitation and carry out the process at low temperatures (ice bath).
-
Avoid prolonged heating of the compound in strongly acidic or basic solutions.
-
If you suspect cleavage has occurred, the resulting phenolic compound can be identified by NMR (disappearance of the methoxy signal and appearance of a broad phenolic -OH peak) and mass spectrometry. This phenolic impurity can be removed by chromatography.
FAQ 5: How can I set up an HPLC method to accurately assess the purity of my final product?
Answer:
A robust HPLC method is essential for determining the purity of this compound and for identifying any impurities. A reversed-phase HPLC method is a good starting point.
Recommended HPLC Method Parameters:
-
Column: A C18 column is a common choice for the separation of small organic molecules.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer and an organic solvent is typically effective.
-
Aqueous Phase (A): Water with 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). The acid helps to protonate the carboxylic acid and pyridine nitrogen, leading to better peak shape.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient: A typical gradient would be to start with a low percentage of the organic phase and increase it over time to elute more nonpolar impurities. For example, a linear gradient from 5% B to 95% B over 20 minutes.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 260-270 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
For challenging separations, particularly with isomeric impurities, mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange interactions, can provide enhanced resolution. [8][9]
III. Summary of Key Purification Strategies
| Purification Technique | When to Use | Key Considerations |
| Recrystallization | Primary purification of solid products; removal of colored impurities. | Solvent selection is critical to avoid "oiling out" and ensure good recovery.[10] |
| Acid-Base Extraction | Separation of the acidic product from neutral or basic impurities (e.g., unreacted ester). | Use mild bases and perform acidification at low temperatures to prevent degradation. |
| Column Chromatography | Separation of compounds with different polarities; when recrystallization is ineffective. | A small amount of acid in the eluent can improve peak shape for carboxylic acids. |
| Activated Carbon Treatment | Removal of colored impurities. | Use sparingly to avoid loss of product due to adsorption. |
By understanding the chemical nature of this compound and systematically applying these troubleshooting strategies, researchers can effectively overcome common purification challenges and obtain a high-purity final product.
IV. References
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid. Retrieved from --INVALID-LINK--
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from --INVALID-LINK--
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Picolinic acid. Retrieved from --INVALID-LINK--
-
Higuchi, T., & Miki, T. (1987). Synthesis and liquid chromatography-electrospray ionization-mass spectrometric (LC-ESI-MS) behaviors of the picolinoyl, 6-methylpicolinoyl, nicotinoyl, 2-methoxynicotinoyl and isonicotinoyl derivatives of the hydroxysteroids estrone, estradiol, 3beta-hydroxyandrost-5-en-17-one (dehydroepiandrosterone) and testosterone in positive mode. Journal of Chromatography B: Biomedical Sciences and Applications, 414, 131-139.
-
BenchChem. (2025). High-Sensitivity Analysis of Organic Acids by HPLC Using 1-(4-Aminophenyl)pyridin-1-ium chloride. Retrieved from --INVALID-LINK--
-
Brian, P. M., & Musau, P. (2014). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Journal of Chemical and Pharmaceutical Research, 6(7), 2054-2060.
-
Organic Syntheses. (n.d.). Picolinic acid hydrochloride. Retrieved from --INVALID-LINK--
-
EvitaChem. (n.d.). Buy Methyl 3-hydroxy-6-(trifluoromethyl)picolinate (EVT-1702286). Retrieved from --INVALID-LINK--
-
American Elements. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Acta Poloniae Pharmaceutica. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. 61(5), 339-345.
-
UniVOOK Chemical. (2024, May 28). Dipicolinic Acid as Intermediate for the Synthesis. Retrieved from --INVALID-LINK--
-
Journal of Pesticide Science. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. 43(2), 85-100.
-
Wikipedia. (2023). Pyridine. Retrieved from --INVALID-LINK--
-
Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(1), 223-226.
-
PrepChem. (n.d.). Synthesis of picolinic acid. Retrieved from --INVALID-LINK--
-
Google Patents. (2019). KR20190091460A - Novel picolinic acid derivatives and their use as intermediates. Retrieved from --INVALID-LINK--
-
Google Patents. (2012). CN102399183B - A kind of method of preparing picolinic acid. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Organic Letters. (2015). Selective Acetalization in Pyridine: A Sustainable 5'-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. 17(15), 3854-3857.
-
Google Patents. (2014). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process. Retrieved from --INVALID-LINK--
-
Zenodo. (2012). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from --INVALID-LINK--
-
ResearchGate. (2010). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Retrieved from --INVALID-LINK--
-
ResearchGate. (2019). Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h. Retrieved from --INVALID-LINK--
-
ChemSpider. (2011). Methyl ester hydrolysis. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 1426800-88-5|Methyl 3-amino-6-methoxy-5-(trifluoromethyl)picolinate. Retrieved from --INVALID-LINK--
-
BLD Pharm. (n.d.). 1804788-26-8|5-(Difluoromethyl)-3-methoxy-6-(trifluoromethoxy)picolinonitrile. Retrieved from --INVALID-LINK--
References
- 1. Picolinic acid - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. This compound | 1214330-74-1 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Buy Methyl 3-hydroxy-6-(trifluoromethyl)picolinate (EVT-1702286) | 1245915-35-8 [evitachem.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. helixchrom.com [helixchrom.com]
- 9. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 10. Reagents & Solvents [chem.rochester.edu]
stability and degradation of 3-Methoxy-6-(trifluoromethyl)picolinic acid under different conditions
Welcome to the technical support center for 3-Methoxy-6-(trifluoromethyl)picolinic acid (CAS 1214330-74-1).[1][2][3][4][5][6][7] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling and studying this molecule. Given the specific nature of this compound, this document synthesizes foundational chemical principles with practical, field-proven insights to address potential stability and degradation challenges you may encounter during your experiments.
I. Core Concepts: Understanding the Stability of this compound
This compound is a substituted picolinic acid derivative. Its stability is influenced by the interplay of the pyridine ring, the carboxylic acid group, the electron-donating methoxy group, and the strongly electron-withdrawing trifluoromethyl group. Understanding these structural features is key to predicting its behavior under various experimental conditions.
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the stability and handling of this compound.
Q1: What are the primary degradation pathways I should be concerned about for this compound?
A1: Based on the structure, the primary degradation pathways of concern are hydrolysis of potential ester or amide derivatives, photodecomposition, and oxidative degradation.[8][9][10][11] The picolinic acid moiety itself can be susceptible to decarboxylation under certain conditions, particularly in the presence of metal ions or upon thermal stress.[12]
Q2: How does pH affect the stability of this molecule in aqueous solutions?
A2: The stability of this compound in aqueous solutions is pH-dependent. In acidic solutions, the pyridine nitrogen can be protonated, which may influence the electronic properties and stability of the ring. In alkaline conditions, the carboxylic acid will be deprotonated to form a carboxylate salt. While the molecule itself is generally stable across a range of pH values, extreme pH and elevated temperatures can promote hydrolysis if it is in an ester or amide form.[9][10]
Q3: Is this compound sensitive to light?
A3: Yes, pyridinecarboxylic acid derivatives can be susceptible to photodegradation.[8] It is recommended to protect solutions of this compound from direct exposure to UV and strong visible light to prevent potential decomposition. Photodegradation can lead to complex reaction mixtures and loss of compound integrity.
Q4: What are the likely products of oxidative degradation?
A4: Oxidative conditions can lead to the formation of N-oxides or hydroxylation of the pyridine ring. The presence of the electron-withdrawing trifluoromethyl group may influence the site of oxidation. Common oxidizing agents used in forced degradation studies, such as hydrogen peroxide, can be used to investigate this pathway.[11][13]
Q5: What are the recommended storage conditions for this compound?
A5: For long-term storage, it is advisable to keep this compound as a solid in a tightly sealed container, protected from light and moisture, at 2-8°C.[2] Solutions should be freshly prepared whenever possible. If solutions must be stored, they should be kept at low temperatures and protected from light.
III. Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered during the use of this compound.
| Observed Problem | Potential Cause | Recommended Action |
| Loss of compound purity over time in solution. | Photodegradation | Protect solutions from light by using amber vials or covering containers with aluminum foil. |
| Oxidative degradation | Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). | |
| Hydrolysis (if an ester or amide) | Control the pH of the solution and store at lower temperatures. | |
| Inconsistent analytical results (e.g., HPLC peak area). | Adsorption to surfaces | Use silanized glassware or polypropylene containers to minimize adsorption. |
| Incomplete dissolution | Ensure complete dissolution by using appropriate solvents and sonication if necessary. | |
| On-column degradation | Evaluate the stability of the compound on the HPLC column by varying mobile phase composition and temperature. | |
| Formation of unexpected peaks in chromatograms. | Presence of degradation products | Conduct forced degradation studies to identify potential degradants and develop a stability-indicating analytical method. |
| Reaction with excipients or other formulation components | Perform compatibility studies with all formulation components. |
IV. Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[11][13][14][15] The following are generalized protocols that can be adapted for this compound.
A. Acid and Base Hydrolysis
-
Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Add an equal volume of 0.1 N HCl to an aliquot of the stock solution.
-
Base Hydrolysis: Add an equal volume of 0.1 N NaOH to a separate aliquot of the stock solution.
-
Incubation: Heat the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralization: After incubation, cool the solutions to room temperature and neutralize the acid-treated sample with an equivalent amount of base, and the base-treated sample with an equivalent amount of acid.
-
Analysis: Analyze the samples by a suitable analytical technique, such as HPLC-UV or LC-MS, to assess for degradation.
B. Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Oxidation: Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light, for a specified time (e.g., 24 hours).
-
Analysis: Analyze the sample by HPLC-UV or LC-MS.
C. Photostability Testing
-
Preparation: Prepare a solution of the compound and place it in a photostability chamber.
-
Exposure: Expose the sample to a controlled light source as per ICH Q1B guidelines.
-
Control: Prepare a control sample that is protected from light and stored under the same temperature and humidity conditions.
-
Analysis: Analyze both the exposed and control samples at appropriate time points.
D. Thermal Degradation
-
Preparation: Place the solid compound in a controlled temperature and humidity chamber.
-
Incubation: Expose the solid to elevated temperatures (e.g., 60°C, 80°C) for a set duration.
-
Analysis: At each time point, dissolve a portion of the solid and analyze by HPLC to determine the extent of degradation.
V. Visualizing Degradation and Workflows
A. Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways for this compound based on its chemical structure.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound | 1214330-74-1 [sigmaaldrich.com]
- 3. calpaclab.com [calpaclab.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 1214330-74-1|this compound|BLD Pharm [bldpharm.com]
- 6. This compound - CAS:1214330-74-1 - Sunway Pharm Ltd [3wpharm.com]
- 7. This compound | 1214330-74-1 [sigmaaldrich.com]
- 8. tandfonline.com [tandfonline.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. tsfx.edu.au [tsfx.edu.au]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. ijrpp.com [ijrpp.com]
- 14. researchgate.net [researchgate.net]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
avoiding by-product formation in picolinic acid synthesis
Welcome to the Technical Support Center for Picolinic Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of picolinic acid. Drawing from established protocols and field-proven insights, this document provides in-depth troubleshooting guides and frequently asked questions to help you minimize by-product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial and laboratory methods for synthesizing picolinic acid?
A1: The two most prevalent methods are the oxidation of 2-methylpyridine (also known as α-picoline) and the hydrolysis of 2-cyanopyridine. For large-scale production, a common route involves the ammoxidation of 2-picoline to 2-cyanopyridine, followed by hydrolysis[1]. In a laboratory setting, the oxidation of 2-methylpyridine with potassium permanganate (KMnO₄) is a classic and frequently used method[1][2]. The hydrolysis of 2-cyanopyridine is also widely used due to its often high yields and relatively clean reaction profile when optimized[3][4].
Q2: My final picolinic acid product is a tan or brown powder, not a white solid. What causes this discoloration?
A2: Discoloration in the final product typically indicates the presence of impurities, which can arise from several sources. In the oxidation of 2-methylpyridine, the formation of tar-like substances due to over-oxidation or side reactions is a common cause[5]. In both oxidation and hydrolysis routes, residual catalysts or inorganic salts can also contribute to color. Purification through methods like recrystallization is essential to remove these chromophoric impurities[6][7].
Q3: How can I effectively purify my crude picolinic acid?
A3: Recrystallization is the most common and effective method for purifying crude picolinic acid[6][7]. The choice of solvent is critical. Picolinic acid has good solubility in hot water and ethanol, but is less soluble at lower temperatures, making these good solvent choices[8]. For specific impurities, a solvent screen to find a system where the picolinic acid has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain in the mother liquor, is recommended[6][9]. Other reported purification methods include extraction with ethanol from the dried reaction mixture[2][3][4] or, historically, precipitation as a copper salt[2].
Troubleshooting Guide 1: Synthesis via Hydrolysis of 2-Cyanopyridine
This route is favored for its potential for high yields, but incomplete hydrolysis can lead to the formation of 2-picolinamide as a major by-product.
Reaction Pathway: Hydrolysis of 2-Cyanopyridine
Caption: Hydrolysis of 2-cyanopyridine to picolinic acid, showing the 2-picolinamide intermediate and potential decarboxylation by-product.
Common Problems & Solutions
Problem 1: My major product is 2-picolinamide, not picolinic acid.
-
Cause: This is the most common issue and results from incomplete hydrolysis of the intermediate amide. The reaction conditions were likely too mild to drive the second hydrolysis step. Amide formation is favored by lower base-to-cyanopyridine ratios and lower temperatures[10].
-
Solution: To favor the formation of picolinic acid, you must ensure the hydrolysis of the intermediate amide goes to completion. This can be achieved by adjusting the following parameters:
-
Increase Base Concentration: A higher molar ratio of base (e.g., NaOH) to 2-cyanopyridine is required for complete hydrolysis to the carboxylic acid. Ratios of 1.0 to 1.3 moles of NaOH per mole of 2-cyanopyridine are recommended for driving the reaction to the acid[1][3].
-
Increase Reaction Temperature and Time: Refluxing the reaction mixture for an extended period (e.g., 4-12 hours) is often necessary to ensure complete conversion[1][3].
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the 2-picolinamide intermediate before proceeding with the work-up.
-
| Parameter | For 2-Picolinamide | For Picolinic Acid | Source |
| NaOH:Cyanopyridine (molar ratio) | 0.03 - 0.20 | 1.0 - 1.3 | [3][10] |
| Temperature | 100-130°C | Reflux (typically >100°C) | [3][10] |
| Reaction Time | Shorter | 4 - 12 hours | [1][3] |
Problem 2: The yield of picolinic acid is low, even after complete conversion.
-
Cause: Picolinic acid is highly soluble in water, which can lead to significant losses during product isolation if the work-up is not optimized[8]. Another potential issue is the decarboxylation of picolinic acid to pyridine at high temperatures (above 135°C)[10][11].
-
Solution:
-
pH Adjustment: Carefully adjust the pH of the reaction mixture to the isoelectric point of picolinic acid (around pH 2.5-3.5) with an acid like HCl. This minimizes its solubility in the aqueous phase, promoting precipitation[3][4].
-
Evaporation and Extraction: After pH adjustment, a common and effective procedure involves evaporating the aqueous solution to dryness. The picolinic acid is then extracted from the resulting solid residue with a solvent like anhydrous ethanol, in which the inorganic salts (e.g., NaCl) are insoluble[2][3][4].
-
Temperature Control during Work-up: Avoid excessive heating during the evaporation step to prevent decarboxylation[10].
-
Validated Protocol: Hydrolysis of 2-Cyanopyridine
This protocol is adapted from a high-yield synthesis method[3][4].
-
Reaction Setup: In a three-neck flask equipped with a reflux condenser and a stirrer, add 100g of 2-cyanopyridine to 200g of deionized water.
-
Base Addition: Stir the mixture and heat to approximately 50-70°C. Slowly add a solution of 30% sodium hydroxide (using a molar ratio of NaOH to 2-cyanopyridine of 1.2:1).
-
Hydrolysis: Heat the mixture to reflux and maintain for 4-10 hours, monitoring the reaction for the disappearance of the 2-picolinamide intermediate by TLC.
-
Work-up - pH Adjustment: After cooling the reaction mixture to 20-60°C, carefully add 30% hydrochloric acid to adjust the pH to ~2.5.
-
Work-up - Isolation: Evaporate the mixture to dryness under reduced pressure, ensuring the temperature does not exceed 130°C.
-
Work-up - Extraction: Add anhydrous ethanol (approx. 300g) to the solid residue and heat to 55-75°C with stirring for 2-7 hours to dissolve the picolinic acid.
-
Purification: Filter the hot ethanol solution to remove the insoluble inorganic salts. Allow the filtrate to cool slowly to induce crystallization of the picolinic acid.
-
Final Product: Collect the crystals by filtration and dry to obtain solid picolinic acid. Expected yield is typically high, around 85-95%[1][3].
Troubleshooting Guide 2: Synthesis via Oxidation of 2-Methylpyridine
This classic method is robust but can be prone to incomplete oxidation or over-oxidation, leading to a mixture of products and lower yields.
Reaction Pathway: Oxidation of 2-Methylpyridine
Caption: Oxidation of 2-methylpyridine to picolinic acid, highlighting potential by-products from incomplete reaction and over-oxidation.
Common Problems & Solutions
Problem 1: Low yield of picolinic acid and recovery of unreacted 2-methylpyridine.
-
Cause: Incomplete oxidation. This can be due to an insufficient amount of oxidizing agent, inadequate reaction time, or temperatures that are too low.
-
Solution:
-
Staged Addition of Oxidant: A proven method is the portion-wise addition of potassium permanganate. This helps to control the exothermic reaction and ensures a sufficient amount of oxidant is present throughout the reaction[2].
-
Ensure Complete Reaction: The disappearance of the purple color of the permanganate ion is a visual indicator of its consumption. The reaction should be heated until this color is gone[2].
-
Sufficient Heating: The reaction is typically carried out on a steam bath or at reflux to ensure a sufficient reaction rate[2].
-
Problem 2: Formation of a dark, tarry substance and low yield.
-
Cause: This is indicative of over-oxidation, where the desired picolinic acid or the starting material is degraded by the strong oxidizing agent[5]. This is more likely to occur with excessive temperatures or a large excess of the oxidizing agent, especially under harsh conditions[12]. Oxidation in acidic conditions with KMnO₄ is known to cause destructive oxidation of the pyridine ring, leading to by-products like acetic acid, formic acid, and ammonia[12].
-
Solution:
-
Temperature Control: Maintain a steady reaction temperature, for example, by using a steam bath. Avoid localized overheating which can be caused by adding the oxidant too quickly[2][12].
-
Controlled Addition of Oxidant: As mentioned above, adding the KMnO₄ in portions allows for better temperature management and minimizes the concentration of the strong oxidant at any given time[2].
-
Maintain Neutral or Alkaline Conditions: The oxidation of 2-methylpyridine with KMnO₄ should be performed in an aqueous solution, which is typically neutral to slightly alkaline as the reaction proceeds and MnO₂ is formed. Avoid acidic conditions with permanganate to prevent ring cleavage[12].
-
Validated Protocol: Oxidation of 2-Methylpyridine with KMnO₄
This protocol is a summary of the procedure detailed in Organic Syntheses[2].
-
Reaction Setup: In a large three-neck flask equipped with a reflux condenser and stirrer, place 50g of 2-methylpyridine and 2500 mL of water.
-
First Oxidation Step: Add 90g of potassium permanganate to the solution. Heat the mixture on a steam bath with stirring. The purple color of the permanganate should disappear in about 1 hour.
-
Second Oxidation Step: Add a second 90g portion of potassium permanganate and 500 mL of water. Continue heating until the purple color is once again discharged (this may take 2-3 hours).
-
Work-up - Filtration: Allow the mixture to cool slightly and filter to remove the precipitated manganese dioxide (MnO₂). Wash the MnO₂ cake thoroughly with hot water.
-
Work-up - Concentration and Acidification: Combine the filtrate and washings and concentrate under reduced pressure to a volume of 150-200 mL. Acidify the concentrated solution with concentrated hydrochloric acid.
-
Work-up - Isolation: Evaporate the acidified solution to dryness under reduced pressure.
-
Purification: Reflux the solid residue with 95% ethanol (250 mL), filter, and repeat the extraction with another 150 mL of ethanol. The picolinic acid is extracted into the ethanol, leaving behind inorganic salts. The product can be isolated from the ethanol solution, often as the hydrochloride salt[2].
References
- 1. CN101597257A - The synthetic method of 2-zinc picolinate - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Page loading... [wap.guidechem.com]
- 4. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. pp.bme.hu [pp.bme.hu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 9. Purifying by recrystallisation | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 10. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
common impurities in 3-Methoxy-6-(trifluoromethyl)picolinic acid and their identification
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for 3-Methoxy-6-(trifluoromethyl)picolinic acid (CAS 1214330-74-1). This guide is designed for researchers, chemists, and quality control professionals to navigate the common challenges associated with the purity and analysis of this important chemical intermediate. In the following sections, we address frequently asked questions and provide robust troubleshooting protocols to ensure the integrity of your experiments and syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
The impurity profile of this compound is primarily dictated by its synthetic route. The synthesis of trifluoromethylpyridines can be complex, often involving multi-step processes that can introduce various impurities.[1][2] Common impurities generally fall into three categories:
-
Process-Related Impurities: These arise directly from the manufacturing process.
-
Unreacted Starting Materials: Precursors used in the final steps of the synthesis.
-
Intermediates: Compounds formed during the synthesis that did not fully convert to the final product.
-
By-products: Resulting from side reactions. A common by-product could be the demethylated analog, 6-(Trifluoromethyl)picolinic acid , if the methoxy group is cleaved under harsh reaction conditions.
-
-
Isomeric Impurities: Positional isomers can be particularly challenging to separate. Depending on the synthetic strategy, isomers such as 5-Methoxy-2-(trifluoromethyl)picolinic acid could potentially form. The introduction of substituents onto the pyridine ring can sometimes yield a mixture of isomers.[3]
-
Reagent- and Solvent-Related Impurities: Residual solvents or leftover reagents from the purification process. For instance, if a brominated precursor like 3-Bromo-6-methoxy-5-(trifluoromethyl)picolinic acid was used, traces of it could remain.[4]
Q2: My batch failed purity analysis by HPLC, showing an unexpected peak. What is the standard procedure for identification?
An out-of-specification (OOS) result requires a systematic investigation. The goal is to move from detection to identification and, finally, to quantification and control. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an excellent first-line technique for this purpose.[5][6]
The workflow should be as follows:
-
Confirm the Result: Re-inject the same sample to rule out an injection error. Prepare a new sample from the same batch to rule out a sample preparation error.
-
Gather Initial Data (LC-MS): Use an HPLC-MS method to obtain the mass-to-charge ratio (m/z) of the impurity peak. This is the single most crucial piece of information.
-
Hypothesize Structures:
-
Does the m/z correspond to a known starting material, intermediate, or by-product? (See Table 1).
-
Is the m/z indicative of a demethylation (-14 Da), loss of trifluoromethyl group (-69 Da), or presence of an extra halogen atom (e.g., +78/80 Da for Br)?
-
-
Structural Elucidation: If the identity is still unknown, the impurity must be isolated or enriched for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H, ¹³C, and ¹⁹F NMR are invaluable for determining the precise chemical structure.
-
Quantification: Once identified, develop and validate an HPLC method to quantify the impurity relative to the active pharmaceutical ingredient (API) or main component.
Below is a visual representation of this troubleshooting workflow.
Caption: Workflow for Investigating Out-of-Specification Purity Results.
Q3: How can I differentiate between positional isomers of this compound?
Positional isomers often have identical mass spectra, making them challenging to distinguish by MS alone.
-
Chromatography: The primary method is high-resolution chromatography. Developing an HPLC method with high resolving power is key. This often involves screening different column chemistries (e.g., C18, Phenyl-Hexyl, PFP) and mobile phase conditions (e.g., varying pH, organic modifier) to achieve baseline separation.
-
Spectroscopy (NMR): NMR is the definitive technique. ¹H NMR is particularly powerful. The coupling constants (J-values) between protons on the pyridine ring are distinct for different substitution patterns. For this compound, you would expect to see two doublets in the aromatic region. A different isomer would show a different splitting pattern. Comparing the observed spectrum to a known standard or to a spectrum predicted by simulation software can confirm the identity.
Troubleshooting Guide & Analytical Protocols
This section provides detailed protocols for the analysis of this compound and its potential impurities.
Potential Impurity Profile
The following table summarizes common potential impurities. The exact profile will be specific to the synthetic route employed.
| Impurity Name | Structure | Molecular Weight | Potential Source | Primary Identification Method |
| 6-(Trifluoromethyl)picolinic acid | C₇H₄F₃NO₂ | 205.11 | By-product (demethylation of the parent molecule) | HPLC-MS (m/z 206 [M+H]⁺) |
| Starting Material (Hypothetical) : 2-Chloro-5-methoxy-pyridine | C₆H₆ClNO | 143.57 | Unreacted starting material | GC-MS, HPLC-MS (m/z 144 [M+H]⁺) |
| Isomeric Impurity : 5-Methoxy-2-(trifluoromethyl)picolinic acid | C₈H₆F₃NO₃ | 221.13 | By-product (isomerization during synthesis) | High-Resolution HPLC, NMR |
| Process Intermediate (Hypothetical) : 3-Methoxy-6-(trifluoromethyl)picolinonitrile | C₈H₅F₃N₂O | 214.13 | Incomplete hydrolysis of a nitrile intermediate | HPLC-MS (m/z 215 [M+H]⁺) |
Protocol 1: HPLC-UV/MS Analysis for Purity and Impurity Profiling
Rationale: This reverse-phase HPLC method is designed to provide good retention and separation for the polar picolinic acid main component from its potential non-polar and polar impurities.[7] Coupling with a mass spectrometer allows for immediate identification of known impurities and provides mass information for unknowns.
Instrumentation & Reagents:
-
HPLC system with UV/PDA detector and a single quadrupole or TOF/Q-TOF mass spectrometer.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 Acetonitrile:Water.
-
Sample Concentration: ~0.5 mg/mL.
Procedure:
-
System Setup:
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
UV Detection: 254 nm.
-
Injection Volume: 2 µL.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 10.0 95 12.0 95 12.1 10 | 15.0 | 10 |
-
MS Parameters (ESI+):
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
-
System Suitability: Prepare a sample spiked with a known impurity (if available) or use a batch known to contain impurities. The resolution between the main peak and the impurity should be > 2.0.
-
Data Analysis: Integrate all peaks. Use the UV chromatogram for quantification (% area). Use the MS data to identify the components of each peak by extracting ion chromatograms corresponding to the expected m/z of potential impurities.
Protocol 2: Structural Confirmation by NMR Spectroscopy
Rationale: NMR provides unambiguous structural information, essential for confirming the identity of the main component and identifying unknown impurities, especially isomers.[8] ¹⁹F NMR is particularly useful for confirming the presence and environment of the -CF₃ group.
Instrumentation & Reagents:
-
NMR Spectrometer (400 MHz or higher).
-
Solvent: DMSO-d₆ or CDCl₃.
-
Sample Concentration: ~10-20 mg in 0.6 mL of solvent.
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in the deuterated solvent.
-
Acquire ¹H NMR Spectrum:
-
Observe the aromatic region (~7.5-8.5 ppm). Expect two doublets for the two protons on the pyridine ring.
-
Observe the methoxy singlet (~4.0 ppm).
-
Integrate all peaks to confirm proton ratios.
-
-
Acquire ¹³C NMR Spectrum:
-
Acquire a proton-decoupled ¹³C spectrum. Identify the carbonyl carbon (~165 ppm), aromatic carbons, the -CF₃ carbon (a quartet due to C-F coupling), and the methoxy carbon.
-
-
Acquire ¹⁹F NMR Spectrum:
-
Acquire a proton-decoupled ¹⁹F spectrum. A single peak for the -CF₃ group is expected. Its chemical shift provides information about the electronic environment.
-
-
Data Interpretation: Compare the observed chemical shifts and coupling constants with literature values or with spectra of reference standards to confirm the structure and identify any unexpected signals from impurities.
Visualizing Impurity Sources
The following diagram illustrates potential points of impurity introduction during a hypothetical multi-step synthesis. Understanding these sources is the first step toward controlling them.
Caption: Potential Sources of Impurities During Synthesis.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. The importance of trifluoromethyl pyridines in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2230999-41-2|3-Bromo-6-methoxy-5-(trifluoromethyl)picolinic acid|BLD Pharm [bldpharm.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. feradical.utsa.edu [feradical.utsa.edu]
- 7. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Analytical Method Validation for 3-Methoxy-6-(trifluoromethyl)picolinic acid
Welcome to the technical support center for the analytical method validation of 3-Methoxy-6-(trifluoromethyl)picolinic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the development of robust and reliable analytical methods. The information herein is grounded in established scientific principles and regulatory expectations, aiming to facilitate a seamless transition from method development to validation and routine use.
Introduction
This compound is a key organic compound, and its accurate quantification is critical in various stages of pharmaceutical development. The validation of an analytical procedure is a documented process that demonstrates the method is suitable for its intended purpose.[1] This process is not merely a regulatory requirement but the foundation of product quality, ensuring that products are safe, effective, and compliant with global standards.[1] This guide will address common challenges and questions related to validating analytical methods for this specific molecule, with a focus on High-Performance Liquid Chromatography (HPLC) as a primary analytical technique.
The recently updated International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) and Q14, emphasize a lifecycle management approach to analytical procedures.[2][3] This modern framework encourages a more scientific and risk-based strategy, moving away from a simple checklist approach to a continuous process of ensuring a method's fitness for purpose.[2]
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analytical method validation for this compound.
Q1: What are the critical first steps before initiating method validation for this compound?
A1: Before embarking on formal validation studies, a thorough understanding of the molecule's physicochemical properties is paramount.[4] These properties, including solubility, pKa, and stability under various conditions (light, temperature, pH), will dictate crucial parameters for method development, such as solvent selection, pH of the mobile phase, and sample storage conditions. A failure to establish these foundational characteristics is a common root cause of method validation problems.[4] Additionally, a clear analytical target profile (ATP) should be defined, which outlines the method's intended purpose, such as for assay, impurity testing, or in-process control.[2]
Q2: How do I select an appropriate HPLC column and mobile phase for the analysis of this compound?
A2: For a polar acidic compound like this compound, a reversed-phase HPLC method is generally a suitable starting point. A C18 column is a versatile choice. The mobile phase will typically consist of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The pH of the aqueous phase is a critical parameter to control the ionization state of the picolinic acid moiety, which significantly impacts retention and peak shape. A pH below the pKa of the carboxylic acid group (typically around 2-3) will ensure the molecule is in its neutral form, leading to better retention on a C18 column. The use of a buffer (e.g., phosphate or acetate) is essential to maintain a consistent pH and achieve reproducible retention times.
Q3: What are the key validation parameters I need to assess according to ICH guidelines?
A3: The core validation parameters as outlined in the ICH Q2(R2) guidelines include:[5][6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[6]
-
Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[6]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[5]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term) and intermediate precision (within-laboratory variations).[6]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]
Q4: What are the acceptance criteria for these validation parameters?
A4: Acceptance criteria should be predefined in the validation protocol and justified based on the intended use of the method.[6] While specific limits can vary, the following table provides typical acceptance criteria for an HPLC assay method.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | Peak purity index > 0.99, no interference at the retention time of the analyte. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. |
| Range | Typically 80% to 120% of the test concentration for an assay.[7] |
| Accuracy | 98.0% to 102.0% recovery of the analyte in the matrix. |
| Precision | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%. |
| Robustness | RSD of results should remain within acceptable limits (e.g., ≤ 2.0%). |
RSD: Relative Standard Deviation
Q5: How can I ensure the stability of this compound in my samples and solutions?
A5: Stability testing is a crucial part of method validation.[8] You should evaluate the stability of the analyte in the sample solution (e.g., in the autosampler) and the stability of stock and working standard solutions under defined storage conditions (e.g., refrigerated, room temperature) for a specified duration. This involves analyzing the solutions at different time points and comparing the results to a freshly prepared solution. Any degradation should be within predefined acceptance limits.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Potential Cause A: Secondary Interactions with the Stationary Phase.
-
Explanation: The picolinic acid moiety can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) can suppress the ionization of silanol groups and the analyte, minimizing secondary interactions.
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column to reduce the number of accessible silanol groups.
-
Add a Competing Base: In some cases, adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can mask the silanol groups, but this can affect column longevity.
-
-
-
Potential Cause B: Column Overload.
-
Explanation: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak fronting.
-
Troubleshooting Steps:
-
Dilute the Sample: Reduce the concentration of the sample to be within the linear range of the method.
-
Decrease Injection Volume: Inject a smaller volume of the sample.
-
-
-
Potential Cause C: Extra-Column Volume.
-
Explanation: Excessive tubing length or dead volume in the HPLC system can cause band broadening and peak tailing.[9]
-
Troubleshooting Steps:
-
Optimize Tubing: Use tubing with the smallest appropriate internal diameter and keep the length between the injector, column, and detector to a minimum.
-
Check Fittings: Ensure all fittings are properly connected and not contributing to dead volume.
-
-
Issue 2: Inconsistent Retention Times
-
Potential Cause A: Fluctuations in Mobile Phase Composition.
-
Explanation: Inaccurate mixing of the mobile phase components by the pump can lead to shifts in retention time.
-
Troubleshooting Steps:
-
Degas Solvents: Ensure all mobile phase components are thoroughly degassed to prevent bubble formation in the pump.
-
Prime the Pump: Purge all solvent lines to ensure they are filled with the correct mobile phase.
-
Manual Preparation: As a diagnostic step, manually prepare the mobile phase to eliminate the pump's mixing as a variable. If retention times stabilize, the issue lies with the pump's proportioning valves.[9]
-
-
-
Potential Cause B: Temperature Variations.
-
Explanation: The column temperature can significantly affect retention times, with a 1°C change potentially causing a 1-2% shift.[9]
-
Troubleshooting Steps:
-
Use a Column Oven: A thermostatically controlled column compartment is essential for maintaining a stable temperature and ensuring reproducible retention times.
-
-
-
Potential Cause C: Column Equilibration.
-
Explanation: Insufficient column equilibration time with the mobile phase before starting a sequence can lead to drifting retention times.
-
Troubleshooting Steps:
-
Adequate Equilibration: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection. Monitor the baseline until it is stable.
-
-
Issue 3: Low Analyte Recovery (Accuracy)
-
Potential Cause A: Inefficient Sample Extraction.
-
Explanation: The analyte may not be fully extracted from the sample matrix.
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Experiment with different extraction solvents to find one that provides the best solubility for this compound.
-
Modify Extraction Technique: Evaluate different extraction methods such as sonication, vortexing, or shaking, and optimize the duration of the extraction.
-
-
-
Potential Cause B: Analyte Adsorption.
-
Explanation: The analyte may adsorb to the surfaces of sample containers, vials, or filtration membranes.
-
Troubleshooting Steps:
-
Use Appropriate Vials: Consider using silanized or low-adsorption vials.
-
Evaluate Filters: Test different filter materials to ensure they do not bind the analyte. A filter study should be performed by comparing the results of a filtered and unfiltered standard solution.
-
-
-
Potential Cause C: Analyte Degradation.
-
Explanation: The analyte may be unstable in the sample matrix or during the extraction process.
-
Troubleshooting Steps:
-
Control Temperature: Perform sample preparation at a reduced temperature (e.g., in an ice bath) if the analyte is thermally labile.
-
Protect from Light: If the analyte is light-sensitive, use amber vials and minimize exposure to light during sample preparation.[4]
-
-
Experimental Protocols & Workflows
Protocol 1: Determining Linearity and Range
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent to prepare a stock solution of known concentration.
-
Prepare Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range of the assay (e.g., 80% to 120% of the target concentration).
-
Analyze the Standards: Inject each calibration standard in triplicate onto the equilibrated HPLC system.
-
Construct the Calibration Curve: Plot the average peak area response against the corresponding concentration for each standard.
-
Perform Linear Regression Analysis: Calculate the correlation coefficient (r²), y-intercept, and slope of the regression line. The r² should typically be ≥ 0.999.
-
Evaluate the Range: The range is established by confirming that the method exhibits acceptable linearity, accuracy, and precision at the lower and upper ends of the calibration curve.
Workflow: Analytical Method Validation Process
Caption: A typical workflow for analytical method validation.
Diagram: Troubleshooting HPLC Peak Tailing
Caption: Decision tree for troubleshooting peak tailing in HPLC.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. m.youtube.com [m.youtube.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. agilent.com [agilent.com]
- 8. Common Problems in Analytical Method Validation [pharmaspecialists.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-Methoxy-6-(trifluoromethyl)picolinic Acid and Related Picolinic Acid Analogs
Introduction: The Versatile Scaffold of Picolinic Acid
Picolinic acid, a simple pyridine-based organic compound, serves as the foundational structure for a vast array of molecules with significant biological activities.[1] As an endogenous metabolite of tryptophan, its derivatives are not only integral to various physiological processes but have also been harnessed for therapeutic and agricultural applications.[2] The picolinic acid scaffold is found in molecules exhibiting broad-spectrum antibacterial, antiviral, neuroprotective, and anti-inflammatory properties.[1][2] Perhaps most notably, this structural motif is the cornerstone of a major class of synthetic auxin herbicides, which have been pivotal in modern agriculture for decades.[3][4]
This guide provides an in-depth comparison of the biological activity of a specific derivative, 3-Methoxy-6-(trifluoromethyl)picolinic acid, against other well-characterized picolinic acids. While public domain data on this particular compound is limited, its structural features—a methoxy group at the 3-position and a trifluoromethyl group at the 6-position—allow for a robust comparative analysis based on established structure-activity relationships (SAR) within the picolinic acid family. We will delve into the primary mechanism of action for herbicidal picolinates, compare potencies through available experimental data, and provide standardized protocols for evaluating these compounds in a research setting.
Focus Compound: this compound
Chemical Structure and Properties:
-
Molecular Formula: C₈H₆F₃NO₃[5]
-
Key Structural Features: A picolinic acid core functionalized with a methoxy (-OCH₃) group and a trifluoromethyl (-CF₃) group.
While comprehensive biological activity studies on this specific molecule are not widely published, it has been identified as a key intermediate in the synthesis of more complex molecules, including potential therapeutics for respiratory disorders like cystic fibrosis.[9] The presence of the trifluoromethyl group is particularly noteworthy. In medicinal chemistry, the -CF₃ group is often incorporated to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, suggesting that this compound is designed for high potency.[10]
Comparative Analysis I: Herbicidal Activity as Synthetic Auxins
The most prominent and well-documented biological activity of picolinic acid derivatives is their function as synthetic auxin herbicides.[4][11] They are highly effective against broadleaf weeds while showing selectivity for grass crops.[12]
Mechanism of Action: Auxin Mimicry
Synthetic auxins like picolinic acids mimic the natural plant hormone indole-3-acetic acid (IAA).[13][14] They bind to and activate auxin receptors, primarily the F-box protein transport inhibitor response 1/auxin signaling F-box (TIR1/AFB) family.[4] This binding leads to the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors unleashes a cascade of unregulated, supra-optimal gene expression, resulting in epinasty, cell elongation, and ultimately, uncontrolled growth that leads to the plant's death.[12][15] Picolinic acids specifically show preferential binding to the AFB5 receptor.[4]
Structural Comparison and Predicted Activity
The herbicidal potency of picolinic acids is highly dependent on the substituents on the pyridine ring. We will compare this compound with three industry-standard picolinic acid herbicides.
-
Picloram: Features a 4-amino group and three chlorine atoms, making it highly potent and persistent.[16][17]
-
Clopyralid (3,6-Dichloropicolinic acid): A selective herbicide with two chlorine atoms.[18][19]
-
Aminopyralid: Structurally similar to Picloram but with two chlorine atoms instead of three, it is known for its high efficacy at low application rates.[20][21]
The electron-withdrawing nature of the trifluoromethyl group in the target compound is stronger than that of the chlorine atoms in the comparators. This, combined with its potential to increase lipophilicity, suggests that this compound could exhibit potent herbicidal activity, potentially comparable to or exceeding that of established analogs. The methoxy group, being an electron-donating group, will also modulate the electronic properties of the aromatic ring, influencing receptor binding.
Table 1: Comparison of Picolinic Acid Herbicides
| Compound | Structure | Key Substituents | Primary Use / Activity |
| This compound | ![]() | 3-Methoxy, 6-Trifluoromethyl | Predicted potent auxin mimic activity.[9][10] |
| Picloram | ![]() | 4-Amino, 3,5,6-Trichloro | Broad-spectrum control of woody plants and broadleaf weeds.[16][17][22] |
| Clopyralid | ![]() | 3,6-Dichloro | Selective control of broadleaf weeds, especially thistles and clovers.[18] |
| Aminopyralid | ![]() | 4-Amino, 3,6-Dichloro | Control of invasive broadleaf weeds in grasslands at low use rates.[20][21] |
(Note: Placeholder images are used for structures. In a real guide, these would be chemical drawings.)
Comparative Analysis II: Metal Chelation and Cytotoxicity
Beyond herbicidal action, a key mechanism for the broader biological activity of picolinic acids is their ability to chelate divalent metal ions, particularly zinc (Zn²⁺) and iron (Fe²⁺).[23] These metal ions are essential cofactors for enzymes involved in critical cellular processes like DNA replication and cell division. By sequestering these ions, picolinic acid derivatives can inhibit cell growth, which forms the basis for their potential antibacterial and antineoplastic activities.[1][23]
A study evaluating the toxicity of various picolinic acid analogs against Chinese Hamster Ovary (CHO) cells provides quantitative data for comparison.[23] The researchers found that the toxicity (measured by IC₅₀, the concentration required to inhibit cell growth by 50%) was strongly correlated with two molecular properties:
-
Charge on the Nitrogen Atom: Relates to the compound's ability to chelate zinc.
-
LogP (Hydrophobicity): Influences the compound's ability to cross cell membranes.[23]
Table 2: Comparative Cytotoxicity of Picolinic Acid Analogs in CHO Cells
| Compound | Key Substituent(s) | IC₅₀ (mM) | Relative Toxicity |
| Fusaric Acid | 5-Butyl | 0.032 | Very High |
| 3-Hydroxy Picolinic Acid | 3-Hydroxy | Value not specified | High |
| Picolinic Acid | None (Parent) | Value not specified | Moderate |
| Picloram | 4-Amino, 3,5,6-Trichloro | Value not specified | Moderate |
| 6-Bromo Picolinic Acid | 6-Bromo | Value not specified | Moderate |
| 6-Methyl Picolinic Acid | 6-Methyl | Value not specified | Low |
| 6-Hydroxy Picolinic Acid | 6-Hydroxy | 25.85 | Very Low |
| Source: Adapted from IOVS, ARVO Journals.[23] |
Based on this SAR data, the substituents on this compound would be expected to significantly influence its cytotoxicity. The trifluoromethyl group would increase its LogP, potentially enhancing its ability to penetrate cells. The methoxy group would modulate the electronic properties of the ring. A definitive comparison would require experimental testing of this specific compound within the same assay.
Experimental Protocol: Arabidopsis thaliana Root Growth Inhibition Assay
To quantitatively assess and compare the auxin-like activity of picolinic acid derivatives, a standardized root growth inhibition assay using the model plant Arabidopsis thaliana is highly effective. This protocol is a self-validating system as it includes both negative (solvent) and positive (known herbicide) controls.
Workflow Diagram
Step-by-Step Methodology
-
Preparation of Media:
-
Prepare half-strength Murashige and Skoog (MS) medium, including 1% sucrose and 0.8% agar.
-
Autoclave the medium and allow it to cool to approximately 50-55°C.
-
Causality: The sterile medium provides essential nutrients for seed germination and growth while preventing microbial contamination that could confound the results.
-
-
Preparation of Test Solutions:
-
Prepare stock solutions of this compound, a positive control (e.g., Picloram), and a solvent control (e.g., DMSO) at a high concentration (e.g., 100 mM).
-
In a sterile hood, add the appropriate volume of each stock solution to the molten agar to achieve the desired final concentrations for a dose-response curve (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Ensure the final solvent concentration is consistent across all plates and is non-toxic (e.g., <0.1%).
-
Pour the medium into sterile square petri dishes and allow them to solidify.
-
-
Seed Sterilization and Plating:
-
Surface sterilize Arabidopsis thaliana (Col-0 ecotype) seeds by washing with 70% ethanol for 1 minute, followed by a 20% bleach solution for 10 minutes, and rinsing 3-5 times with sterile water.
-
Using a sterile pipette tip, place 10-15 seeds in a line on the surface of the agar in each plate.
-
Causality: Sterilization is critical to prevent fungal or bacterial growth. Arranging seeds in a line facilitates subsequent measurement of vertical root growth.
-
-
Incubation:
-
Seal the plates with breathable tape and place them at 4°C for 2-3 days (stratification) to synchronize germination.
-
Transfer the plates to a controlled environment growth chamber (e.g., 22°C, 16h light/8h dark cycle). Orient the plates vertically so that roots grow downwards along the agar surface.
-
-
Data Acquisition and Analysis:
-
After 7-10 days, remove the plates and capture high-resolution images using a flatbed scanner.
-
Using image analysis software (e.g., ImageJ), measure the primary root length of each seedling from the root-shoot junction to the root tip.
-
Calculate the percent inhibition of root growth for each concentration relative to the average root length of the solvent control.
-
Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC₅₀ value for each compound.
-
Trustworthiness: The IC₅₀ value provides a robust and reproducible quantitative measure of herbicidal potency, allowing for direct and objective comparison between compounds.
-
Conclusion and Future Outlook
The analysis of this compound, in the context of its chemical analogs, strongly suggests a high potential for significant biological activity, most prominently as a synthetic auxin herbicide. The trifluoromethyl and methoxy substitutions are known to modulate the electronic and physicochemical properties that govern molecular interactions with biological targets. Compared to established herbicides like Picloram and Aminopyralid, its structure is predicted to confer high potency.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ijirt.org [ijirt.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americanelements.com [americanelements.com]
- 6. arctomsci.com [arctomsci.com]
- 7. This compound | 1214330-74-1 [sigmaaldrich.com]
- 8. This compound | 1214330-74-1 [sigmaaldrich.com]
- 9. WO2018116139A1 - New picolinic acid derivatives and their use as intermediates - Google Patents [patents.google.com]
- 10. jelsciences.com [jelsciences.com]
- 11. mdpi.com [mdpi.com]
- 12. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 13. chemicalwarehouse.com [chemicalwarehouse.com]
- 14. solutionsstores.com [solutionsstores.com]
- 15. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids [mdpi.com]
- 16. Picloram - Wikipedia [en.wikipedia.org]
- 17. bushchemicals.com [bushchemicals.com]
- 18. Clopyralid | C6H3Cl2NO2 | CID 15553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 3,6-Dichloropicolinic acid | CAS#:1702-17-6 | Chemsrc [chemsrc.com]
- 20. mass.gov [mass.gov]
- 21. Aminopyralid (Herbicide) Use in Pastures and Hayfields | N.C. Cooperative Extension [polk.ces.ncsu.edu]
- 22. Picloram | C6H3Cl3N2O2 | CID 15965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. iovs.arvojournals.org [iovs.arvojournals.org]
comparing the efficacy of different synthetic routes to 3-Methoxy-6-(trifluoromethyl)picolinic acid
Introduction
3-Methoxy-6-(trifluoromethyl)picolinic acid is a key structural motif and a valuable building block in the development of modern agrochemicals and pharmaceuticals. Its unique substitution pattern, featuring a trifluoromethyl group for metabolic stability and lipophilicity, a methoxy group, and a carboxylic acid handle for further derivatization, makes it a highly sought-after intermediate. The efficient and scalable synthesis of this molecule is, therefore, of critical importance to researchers in drug discovery and process chemistry.
This guide provides an in-depth comparison of two distinct and viable synthetic routes to this compound. We will delve into a classical approach centered around the venerable Sandmeyer reaction and a more contemporary strategy employing Directed ortho-Metalation (DoM). Each route will be analyzed for its strategic and tactical advantages, with supporting experimental protocols and a comparative analysis of key performance metrics.
Route 1: The Sandmeyer Reaction Approach
This classical multi-step approach leverages the reliable and well-established Sandmeyer reaction to introduce the desired carboxyl functionality via a nitrile intermediate. The synthesis begins with a commercially available substituted pyridine, offering a robust and scalable pathway.
Strategy Overview & Rationale
The core strategy is a sequence of functional group interconversions around the pyridine core. Starting with 3-Amino-2-chloro-6-(trifluoromethyl)pyridine, the amino group is first converted to a nitrile via a diazotization-cyanation sequence (the Sandmeyer reaction). The chlorine atom at the 2-position is then displaced by a methoxy group through nucleophilic aromatic substitution (SNAr). The final step involves the hydrolysis of the picolinonitrile to the target picolinic acid.
Causality of Experimental Choices:
-
Starting Material: 3-Amino-2-chloro-6-(trifluoromethyl)pyridine is chosen for its commercial availability and the strategic placement of its functional groups. The amino group provides a handle for the Sandmeyer reaction, while the chloro group is an effective leaving group for the subsequent methoxylation.[1][2][3]
-
Sandmeyer Reaction: This reaction is a cornerstone of aromatic chemistry for converting an amino group into a wide array of functionalities, including nitriles, with high fidelity.[4][5] The use of copper(I) cyanide is a classic and effective method for this transformation.[6][7]
-
Methoxylation: The electron-withdrawing nature of the trifluoromethyl group and the newly introduced cyano group activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the chloride by sodium methoxide.
-
Hydrolysis: The final hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions with the other functional groups on the electron-deficient ring.
Visualizing the Pathway: Route 1
Caption: Workflow for the Sandmeyer reaction route.
Detailed Experimental Protocols
Step 1: Sandmeyer Cyanation to yield 2-Chloro-3-cyano-6-(trifluoromethyl)pyridine
-
To a stirred suspension of 3-Amino-2-chloro-6-(trifluoromethyl)pyridine (1.0 eq) in a 1:1 mixture of concentrated HCl and water at 0 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at 0 °C to ensure complete diazotization.
-
In a separate flask, a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water is prepared and cooled to 0 °C.
-
The cold diazonium salt solution is slowly added to the cyanide solution. Vigorous gas evolution (N₂) is observed.
-
The reaction is allowed to warm to room temperature and then heated to 60 °C for 1 hour to ensure complete reaction.
-
After cooling, the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-Chloro-3-cyano-6-(trifluoromethyl)pyridine.
Step 2: Methoxylation to yield 3-Methoxy-6-(trifluoromethyl)picolinonitrile
-
To a solution of 2-Chloro-3-cyano-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol, sodium methoxide (1.5 eq, either as a solid or a solution in methanol) is added portion-wise at room temperature.
-
The reaction mixture is heated to reflux and monitored by TLC until the starting material is consumed.
-
The solvent is removed under reduced pressure. The residue is taken up in water and extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield 3-Methoxy-6-(trifluoromethyl)picolinonitrile, which is often of sufficient purity for the next step.
Step 3: Hydrolysis to yield this compound
-
The crude 3-Methoxy-6-(trifluoromethyl)picolinonitrile (1.0 eq) is suspended in a 20% aqueous solution of sodium hydroxide.
-
The mixture is heated to reflux (approx. 100-110 °C) for several hours, with ammonia gas evolution. The reaction is monitored by TLC or LC-MS until the nitrile is fully consumed.
-
The reaction mixture is cooled to room temperature and then to 0 °C in an ice bath.
-
Concentrated hydrochloric acid is carefully added dropwise to acidify the mixture to pH 2-3, resulting in the precipitation of the product.
-
The solid is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, this compound.
Route 2: The Directed ortho-Metalation (DoM) Strategy
This modern approach offers a more convergent synthesis by utilizing a powerful C-H activation strategy. Directed ortho-metalation allows for the direct functionalization of the C-H bond ortho to a directing group, significantly shortening the synthetic sequence.
Strategy Overview & Rationale
This route begins with the readily prepared 2-methoxy-6-(trifluoromethyl)pyridine. The methoxy group serves as a Directed Metalation Group (DMG), facilitating the selective deprotonation of the adjacent C-H bond at the 3-position by a strong organolithium base. The resulting aryllithium intermediate is then quenched with an electrophilic carbon source, such as carbon dioxide, to directly install the carboxylic acid functionality.
Causality of Experimental Choices:
-
Starting Material: 2-Chloro-6-(trifluoromethyl)pyridine is a cost-effective starting point, which is first converted to 2-methoxy-6-(trifluoromethyl)pyridine. The methoxy group is a well-established and effective DMG for pyridine systems.[8][9][10]
-
Directed ortho-Metalation: The DoM reaction is highly regioselective, a key advantage over classical electrophilic aromatic substitution which would likely yield a mixture of isomers.[11][12] The choice of a strong, hindered base like lithium diisopropylamide (LDA) or sec-butyllithium is crucial for efficient deprotonation without competing nucleophilic addition to the pyridine ring.
-
Carboxylation: Quenching the organolithium intermediate with solid carbon dioxide (dry ice) is a classic, efficient, and atom-economical method for installing a carboxylic acid group.
Visualizing the Pathway: Route 2
Caption: Workflow for the Directed ortho-Metalation route.
Detailed Experimental Protocols
Step 1: Methoxylation to yield 2-Methoxy-6-(trifluoromethyl)pyridine
-
To a solution of 2-Chloro-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol, add sodium methoxide (1.5 eq).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, remove the solvent under reduced pressure. Partition the residue between water and dichloromethane.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield 2-Methoxy-6-(trifluoromethyl)pyridine.
Step 2: Directed ortho-Metalation and Carboxylation
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 2-Methoxy-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add sec-butyllithium (sec-BuLi, 1.1 eq, as a solution in cyclohexane) dropwise via syringe, maintaining the internal temperature at -78 °C. A color change is typically observed, indicating the formation of the aryllithium species.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by adding an excess of crushed, dry solid carbon dioxide in one portion.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Add water to the mixture, then acidify to pH 2-3 with aqueous HCl.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford this compound.
Comparative Analysis
The choice of an optimal synthetic route depends on several factors including scale, cost of reagents, available equipment, and desired purity.
| Metric | Route 1: Sandmeyer Reaction | Route 2: Directed ortho-Metalation | Rationale & Field Insights |
| Number of Steps | 3 | 2 | The DoM route is more convergent, potentially leading to higher overall yields and reduced labor. |
| Overall Yield | Moderate | Good to Excellent | Fewer steps in the DoM route generally correlate with higher overall yields by minimizing material loss during transfers and purifications. |
| Starting Materials | Commercially available aminopyridine | Requires preparation of the methoxypyridine intermediate | Route 1 has a slight advantage in starting from a more advanced, commercially available intermediate. |
| Reagent & Safety | Uses highly toxic cyanide salts. Diazonium salts can be explosive if isolated. | Requires cryogenic temperatures (-78 °C) and pyrophoric organolithium reagents. | Both routes have significant safety considerations. Route 1's use of cyanide requires strict handling protocols. Route 2's use of organolithiums requires expertise in handling air- and moisture-sensitive reagents. |
| Scalability | Good. Sandmeyer reactions are well-established in industrial settings. | Moderate. Cryogenic reactions and handling of organolithiums can be challenging on a large scale. | The Sandmeyer route is often more amenable to large-scale production due to less demanding temperature control and more established industrial precedent. |
| Regioselectivity | Excellent. Defined by the starting material's substitution pattern. | Excellent. The methoxy group provides unambiguous direction for the metalation. | Both routes offer excellent control over the final product's regiochemistry, a significant advantage for producing pure isomers. |
Conclusion and Recommendations
Both the Sandmeyer and Directed ortho-Metalation routes represent effective strategies for the synthesis of this compound.
-
Route 1 (Sandmeyer Reaction) is a robust and reliable pathway that utilizes classical, well-understood transformations. Its primary advantages are the use of a commercially available, advanced intermediate and its proven scalability. The main drawback is the use of highly toxic cyanide reagents and the additional step in the sequence. This route is highly recommended for large-scale industrial production where established protocols and safety measures for handling cyanides are in place.
-
Route 2 (Directed ortho-Metalation) offers an elegant and more efficient synthesis in terms of step economy. It is an excellent choice for laboratory-scale synthesis and rapid analog generation, where the higher yield and shorter sequence can accelerate research timelines. However, the requirement for cryogenic conditions and the handling of pyrophoric reagents may present challenges for scaling up without specialized equipment.
Ultimately, the selection of the synthetic route will be guided by the specific needs and capabilities of the research or production team. For academic and early-stage discovery labs, the efficiency of the DoM route is highly attractive. For process chemistry and commercial manufacturing, the established and scalable nature of the Sandmeyer approach may be preferred.
References
- 1. 3-Amino-2-chloro-6-(trifluoromethyl)pyridine [oakwoodchemical.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. scribd.com [scribd.com]
- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 12. Directed Ortho Metalation [organic-chemistry.org]
A Senior Application Scientist's Guide to the Bio-Validation of 3-Methoxy-6-(trifluoromethyl)picolinic Acid Derivatives as Novel Herbicides
This guide provides a comprehensive framework for the experimental validation of novel picolinic acid derivatives, specifically focusing on 3-Methoxy-6-(trifluoromethyl)picolinic acid, as potential synthetic auxin herbicides. We will move beyond a simple recitation of protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust evaluation process. This document is intended for researchers in agrochemical discovery and development, offering a roadmap from initial high-throughput screening to whole-plant bioassays and comparative performance analysis.
Introduction: The Scientific Rationale for Picolinic Acid Herbicides
Picolinic acids represent a significant class of synthetic auxin herbicides, which function by mimicking the plant hormone indole-3-acetic acid (IAA).[1] Unlike natural IAA, which is tightly regulated within the plant, synthetic auxins like picolinic acids are more stable and persistent, leading to uncontrolled and lethal growth in susceptible plants.[1] This class includes highly effective commercial herbicides such as picloram, clopyralid, and aminopyralid.[2][3]
The introduction of methoxy and trifluoromethyl groups to the picolinic acid scaffold, as in our target compound, is a strategic chemical modification aimed at discovering molecules with potentially improved efficacy, a broader weed control spectrum, or a more favorable toxicological profile. The validation of such a novel derivative requires a systematic and multi-tiered experimental approach.
The Molecular Battlefield: Mechanism of Action of Synthetic Auxins
To design effective validation assays, one must first understand the target pathway. Synthetic auxins, including picolinic acid derivatives, hijack the plant's natural auxin signaling pathway.[4]
-
Perception: The herbicide molecule enters the plant cell nucleus and is recognized by the TIR1/AFB family of F-box protein receptors.[1]
-
Repressor Degradation: The binding of the synthetic auxin to the TIR1/AFB receptor complex triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins.[1]
-
Gene Activation: With the repressors removed, Auxin Response Factors (ARFs) are free to activate the transcription of a cascade of auxin-responsive genes.[1]
-
Physiological Chaos: This leads to the overproduction of other plant hormones, notably ethylene and abscisic acid (ABA).[5][6] The excessive ethylene production causes classic auxin herbicide symptoms like leaf epinasty (downward curvature) and tissue swelling, while the rapid accumulation of ABA leads to the shutdown of photosynthesis-related genes, senescence, and ultimately, plant death.[1][5]
This pathway provides us with clear potential endpoints for our validation assays: root growth inhibition, characteristic visual injury symptoms, and biomass reduction.
Caption: Mechanism of action for picolinic acid synthetic auxin herbicides.
Experimental Validation Workflow
A robust validation follows a phased approach, moving from rapid, small-scale assays to more complex, whole-plant studies that simulate agricultural conditions.
Phase 1: In Vitro Root Growth Inhibition Assay
The rationale for starting with an in vitro assay is speed and resource efficiency. This allows for the rapid screening of multiple derivatives and concentrations to determine a preliminary effective dose range. Arabidopsis thaliana is the model organism of choice due to its rapid germination, small size, and well-understood genetics.[3][7]
Protocol: Arabidopsis thaliana Root Growth Inhibition
-
Preparation of Media: Prepare Murashige and Skoog (MS) agar medium in sterile petri dishes.
-
Herbicide Incorporation: For the treatment plates, amend the MS medium with the this compound derivative at a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Include a solvent-only control (e.g., DMSO) and a positive control using a known herbicide like Picloram.[7]
-
Seed Sterilization & Plating: Surface-sterilize A. thaliana seeds and place 5-10 seeds in a line on the surface of each agar plate.
-
Incubation: Seal the plates and place them vertically in a growth chamber under controlled conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).
-
Data Collection: After 7-10 days, photograph the plates and measure the primary root length of each seedling using image analysis software (e.g., ImageJ).
-
Analysis: Calculate the percent root growth inhibition relative to the solvent control for each concentration. Determine the IC50 value (the concentration required to inhibit root growth by 50%).
Phase 2: Greenhouse Whole-Plant Bioassay
This is the critical validation step to confirm herbicidal activity on whole plants. A post-emergence spray application is standard for synthetic auxin herbicides, which are primarily used to control existing broadleaf weeds.[8][9]
Caption: Standardized workflow for post-emergence herbicide validation.
Protocol: Post-Emergence Greenhouse Efficacy Trial
-
Plant Preparation: Sow seeds of selected weed species in pots containing a standard greenhouse potting mix. Choose at least one sensitive broadleaf species (e.g., Abutilon theophrasti [Velvetleaf], Amaranthus retroflexus [Redroot Pigweed]) and one tolerant grass species (e.g., Zea mays [Corn], Triticum aestivum [Wheat]) to assess selectivity.[3][8] Grow plants in a controlled greenhouse environment until they reach the 2-4 true leaf stage.[9]
-
Experimental Design: Arrange pots in a randomized complete block design with at least 4-5 replicates per treatment.
-
Treatment Groups:
-
Herbicide Application: Apply herbicides using a precision bench sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha).[11] This ensures uniform coverage and is a critical step for reproducibility.
-
Post-Treatment Care: Return plants to the greenhouse and water as needed, avoiding overhead watering for the first 24 hours to allow for foliar absorption.
-
Assessment: At 7, 14, and 21 days after treatment (DAT), perform the following assessments:
-
Visual Injury Rating: Score each plant on a scale of 0% (no effect) to 100% (complete plant death) based on symptoms like epinasty, chlorosis, and necrosis.
-
Biomass Reduction: At 21 DAT, harvest the above-ground portion of each plant, record the fresh weight, then dry in an oven at 60°C until a constant weight is achieved to determine the dry weight.
-
-
Data Analysis: Calculate the percent biomass reduction relative to the untreated control. Use dose-response analysis to calculate the GR50 (the herbicide rate required to cause a 50% reduction in plant growth).
Comparative Performance Analysis
Table 1: Hypothetical Herbicidal Efficacy Data
| Herbicide | Application Rate (g a.i./ha) | Velvetleaf (% Injury at 21 DAT) | Redroot Pigweed (% Injury at 21 DAT) | Corn (% Injury at 21 DAT) |
| Untreated Control | 0 | 0 | 0 | 0 |
| This compound | 250 | 95 | 98 | 5 |
| Picloram | 280 | 90 | 92 | 10 |
| Clopyralid | 210 | 85 | 90 | 5 |
| Aminopyralid | 60 | 92 | 95 | <5 |
Note: Data are hypothetical and for illustrative purposes only.
This table allows for a direct comparison of weed control efficacy and crop safety. In this hypothetical example, the novel derivative shows excellent control of broadleaf weeds, comparable or superior to the standards, while maintaining high crop safety in corn.
Conclusion: A Self-Validating Approach to Herbicide Discovery
This guide outlines a logical, scientifically-grounded workflow for validating the herbicidal activity of this compound derivatives. By progressing from high-throughput in vitro screens to rigorous whole-plant greenhouse bioassays, researchers can build a comprehensive data package. The inclusion of appropriate controls (untreated and commercial standards) at every stage is non-negotiable and ensures the trustworthiness and validity of the results. The causality behind the observed herbicidal effects is directly linked to the known mechanism of synthetic auxins, providing a solid foundation for interpreting visual symptoms and quantitative data. This systematic approach is crucial for identifying promising new herbicide candidates for the advancement of global agriculture.
References
- 1. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminopyralid (Aminopyralid) - Revista Cultivar [revistacultivar.com]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides | MDPI [mdpi.com]
- 4. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
The Trifluoromethyl Group on a Pyridine Scaffold: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and agrochemical design, the strategic incorporation of fluorine-containing functional groups has proven to be a transformative approach. Among these, the trifluoromethyl (CF3) group, when appended to a pyridine ring, imparts a unique and powerful combination of physicochemical properties that can significantly enhance biological activity, metabolic stability, and overall performance of a molecule. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of trifluoromethyl-substituted pyridines, offering field-proven insights and experimental data to inform rational drug and pesticide design.
The "Trifluoromethyl Effect": More Than Just a Bulky Methyl Group
The trifluoromethyl group is often considered a bioisostere of a methyl group, but its influence extends far beyond simple steric bulk. The potent electron-withdrawing nature of the three fluorine atoms dramatically alters the electronic and lipophilic character of the parent pyridine ring, leading to a cascade of effects on the molecule's behavior in a biological system.
Key Physicochemical Impacts of the Trifluoromethyl Group:
-
Increased Lipophilicity: The CF3 group is significantly more lipophilic than a hydrogen or methyl group. This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, a critical factor for oral bioavailability and target engagement.[1]
-
Modulation of pKa: As a strong electron-withdrawing group, the trifluoromethyl moiety reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity and lowering the pKa of its conjugate acid. This can have profound implications for drug-receptor interactions, solubility, and off-target effects.
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2][3] This "metabolic shield" can increase a drug's half-life and reduce the formation of potentially reactive metabolites.
-
Altered Conformation and Binding Interactions: The CF3 group can influence the preferred conformation of a molecule and engage in unique, non-covalent interactions with biological targets, such as orthogonal multipolar interactions, which are not possible with a methyl group.
Positional Isomerism: A Critical Determinant of Biological Activity
The position of the trifluoromethyl group on the pyridine ring (2-, 3-, or 4-position) is a critical determinant of a compound's biological activity. This is due to the differential effects of the CF3 group's electronic and steric properties on the overall molecule's shape, reactivity, and interaction with its biological target. While direct comparative studies across multiple biological targets are not always available, trends can be discerned from various research areas.
Historically, in the agrochemical sector, compounds employing 3- or 5-trifluoromethyl-substituted pyridines were more common before 1990.[4] However, since then, other substitution patterns, particularly 6-trifluoromethyl-substituted pyridine derivatives, have gained prominence.[4] In contrast, 4-trifluoromethyl-substituted pyridines are found in relatively fewer commercialized agrochemicals.[4]
Comparative Biological Activities: A Multi-Target Perspective
The following sections provide a comparative overview of the SAR of trifluoromethyl-pyridine derivatives in key therapeutic and agrochemical areas.
Anticancer Activity: Targeting Key Signaling Pathways
Trifluoromethyl-substituted pyridines have emerged as a promising scaffold for the development of novel anticancer agents, particularly as kinase inhibitors.[5][6] The position of the CF3 group can significantly influence potency and selectivity.
Targeting the PI3K/Akt/mTOR Pathway:
The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, controlling cell growth, proliferation, and survival.[2][7] Several inhibitors targeting this pathway incorporate a trifluoromethylpyridine moiety. For instance, derivatives of 2-amino-4-(trifluoromethyl)pyridine have been investigated as potent pan-PI3K and mTOR inhibitors.[5]
Targeting the EGFR Signaling Pathway:
The epidermal growth factor receptor (EGFR) is another key target in cancer therapy, and its signaling pathway is often hyperactivated in various tumors.[8][9] Derivatives of 2-amino-4-(trifluoromethyl)pyridine have been designed as potent EGFR inhibitors to overcome resistance to existing therapies.[6]
Targeting Proline-rich Tyrosine Kinase 2 (PYK2):
PYK2 is a non-receptor tyrosine kinase implicated in cancer cell survival, proliferation, and migration.[1][5] Trifluoromethylpyrimidine-based compounds have been developed as potent PYK2 inhibitors.[10][11]
Quantitative Comparison of Anticancer Activity:
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Amino-4-(trifluoromethyl)pyrimidine derivative (11g) | WRN helicase | MSI-H cancer cells | Data not specified, but significant inhibitory effects | [6] |
| 2-Amino-4-(1,2,4-triazol)pyridine derivative (10j) | EGFRvIII | U87-EGFRvIII (Glioblastoma) | More potent than Osimertinib and Lazertinib | [6] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine (3b) | Not specified | A375 (Melanoma), C32 (Melanoma), DU145 (Prostate), MCF-7 (Breast) | 1.8 - 4.5 | [12][13] |
| Isoxazole with CF3 (2g) | Not specified | MCF-7 (Breast) | 2.63 | [14][15] |
| Isoxazole without CF3 (14) | Not specified | MCF-7 (Breast) | 19.72 | [14][15] |
Antifungal Activity: A Promising Avenue for New Therapeutics
The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. Trifluoromethyl-substituted pyridines have shown promise in this area. For example, mefloquine analogs containing a trifluoromethylpyridine core have demonstrated potent antifungal activity against clinically relevant pathogens like Cryptococcus neoformans and Candida albicans.[16]
Quantitative Comparison of Antifungal Activity:
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Mefloquine analog (erythro enantiomers) | C. neoformans | 1 | [16] |
| Mefloquine analog (erythro enantiomers) | C. albicans | 4 | [16] |
| Mefloquine analog (threo enantiomers) | C. neoformans | 2 | [16] |
| Mefloquine analog (threo enantiomers) | C. albicans | 8 | [16] |
| Trifluoromethyl pyrimidine derivative (5b) | Botrytis cinerea | 96.76% inhibition at 50 µg/mL | [17] |
| Trifluoromethyl pyrimidine derivative (5j) | Botrytis cinerea | 96.84% inhibition at 50 µg/mL | [17] |
| Trifluoromethyl pyrimidine derivative (5l) | Botrytis cinerea | 100% inhibition at 50 µg/mL | [17] |
Insecticidal Activity: A Pillar of Crop Protection
Trifluoromethylpyridine derivatives are a cornerstone of the agrochemical industry, with numerous commercialized insecticides featuring this scaffold.[4][9] The SAR of these compounds is well-studied, and the position of the trifluoromethyl group, along with other substituents, plays a crucial role in their potency and spectrum of activity. For instance, a series of trifluoromethyl pyridine derivatives containing a 1,3,4-oxadiazole moiety exhibited good insecticidal activity against Mythimna separata and Plutella xylostella.[18]
Quantitative Comparison of Insecticidal Activity:
| Compound | Insect Species | LC50 (mg/L) | Reference |
| Trifluoromethyl pyridine-oxadiazole (E18) | Mythimna separata | 38.5 | [18] |
| Trifluoromethyl pyridine-oxadiazole (E27) | Mythimna separata | 30.8 | [18] |
| Avermectin (commercial insecticide) | Mythimna separata | 29.6 | [18] |
| Trifluoromethyl-containing phthalic acid diamide (4If) | Plutella xylostella | Data not specified, but some exhibit excellent activity | [19] |
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate the comparative analysis of novel trifluoromethyl-substituted pyridine derivatives, standardized experimental protocols are essential.
Experimental Workflow: In Vitro Anticancer Activity (MTT Assay)
Step-by-Step Protocol for MTT Assay: [6][20][21][22]
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for an additional 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Experimental Workflow: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
Step-by-Step Protocol for Broth Microdilution Assay: [23][24][25]
-
Inoculum Preparation: Prepare a standardized fungal inoculum according to CLSI or EUCAST guidelines.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., RPMI 1640) in 96-well microtiter plates.
-
Inoculation: Add the fungal inoculum to each well. Include a drug-free growth control and a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Experimental Workflow: Insecticidal Bioassay (e.g., Leaf Dip or Diet Incorporation)
Step-by-Step Protocol for Insecticidal Bioassay: [26][27][28][29]
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent.
-
Substrate Treatment: Apply the compound solutions to the substrate. For a leaf dip assay, leaf discs are dipped in the solutions. For a diet incorporation assay, the compounds are mixed into an artificial diet.
-
Insect Exposure: Place a known number of target insects onto the treated substrate in a suitable container.
-
Incubation: Maintain the containers under controlled environmental conditions.
-
Mortality Assessment: Record the number of dead insects at predetermined time intervals.
-
Data Analysis: Calculate the median lethal concentration (LC50) using probit analysis or other appropriate statistical methods.
Conclusion: A Privileged Scaffold with Tunable Properties
The trifluoromethyl-substituted pyridine scaffold represents a privileged and highly versatile platform in the design of bioactive molecules. The profound and tunable effects of the trifluoromethyl group on the physicochemical and biological properties of the pyridine ring provide a powerful tool for medicinal chemists and agrochemical scientists. A thorough understanding of the structure-activity relationships, particularly the influence of positional isomerism, is paramount for the rational design of next-generation therapeutics and crop protection agents with enhanced efficacy, selectivity, and safety profiles. The continued exploration of this chemical space, guided by the principles and experimental methodologies outlined in this guide, holds immense promise for addressing unmet needs in human health and agriculture.
References
- 1. The Non-receptor Tyrosine Kinase Pyk2 in Brain Function and Neurological and Psychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Role of Pyk2 in Human Cancers | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reviberoammicol.com [reviberoammicol.com]
- 13. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Antifungal Activity of Stereoisomers of Mefloquine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. texaschildrens.org [texaschildrens.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. academic.oup.com [academic.oup.com]
- 25. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 27. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 28. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 29. entomoljournal.com [entomoljournal.com]
A Senior Application Scientist's Guide to Assessing the Purity of 3-Methoxy-6-(trifluoromethyl)picolinic acid from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides a comprehensive framework for assessing the purity of 3-Methoxy-6-(trifluoromethyl)picolinic acid, a key building block in medicinal chemistry, from various commercial suppliers. We will delve into the "why" behind the experimental choices, offering a self-validating system for robust quality assessment.
Introduction: The Critical Role of Purity
This compound is a substituted pyridine derivative frequently employed in the synthesis of pharmacologically active compounds. The presence of impurities, even in trace amounts, can have significant downstream consequences, including:
-
Altered Biological Activity: Impurities can lead to unexpected or off-target pharmacological effects, complicating the interpretation of structure-activity relationships (SAR).
-
Reaction Byproducts: Reactive impurities can interfere with subsequent synthetic steps, leading to lower yields and the formation of complex side-products.
-
Toxicity: Certain impurities may exhibit inherent toxicity, posing a safety risk in drug development.
Therefore, a multi-pronged analytical approach is essential to ensure the identity and purity of this critical reagent. This guide will focus on a suite of orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS), complemented by Elemental Analysis.
The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. By employing a combination of methods, we create a robust, cross-validating workflow.
A Comparative Guide to the In Vitro and In Vivo Evaluation of 3-Methoxy-6-(trifluoromethyl)picolinic Acid
For researchers and professionals in drug development, the exploration of novel chemical entities is a cornerstone of innovation. This guide provides a comprehensive comparative framework for evaluating the biological activity of 3-Methoxy-6-(trifluoromethyl)picolinic acid , a compound of interest within the broader class of biologically active picolinic acid derivatives. Due to the limited publicly available data on this specific molecule, we will establish a robust testing paradigm by comparing it to structurally related analogs with known anticancer and antimicrobial activities. This guide offers detailed experimental protocols, data interpretation insights, and a framework for assessing its therapeutic potential.
Introduction: The Therapeutic Potential of Picolinic Acid Scaffolds
Picolinic acid, a metabolite of tryptophan, and its derivatives have garnered significant attention for their diverse biological activities, including antimicrobial, enzyme-inhibiting, and immunomodulatory effects.[1] The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The presence of both a methoxy and a trifluoromethyl group on the picolinic acid scaffold suggests that this compound could possess unique pharmacological properties. This guide will focus on a hypothetical evaluation of its potential as an anticancer agent, drawing comparisons with known trifluoromethyl-substituted pyridine and picolinic acid derivatives.
Comparative In Vitro Evaluation: Anticancer Activity
The initial assessment of a novel compound's potential as an anticancer agent begins with in vitro cytotoxicity screening against relevant cancer cell lines. Based on studies of similar compounds, we will outline a protocol for testing against the A549 non-small cell lung cancer cell line, a common model for such investigations.[2]
Comparative Compounds:
For this guide, we will compare the hypothetical performance of This compound (referred to as Compound X ) with the following representative picolinic acid derivatives from the literature:
-
Comparator A: A picolinic acid derivative reported to have an IC50 of 99.93 µM against A549 cells.[3]
-
Comparator B: A rhenium(I) complex of a trifluoromethyl-pyridine-2-carboxylic acid, noted for its biological activity screening against A549 cells.[4][5]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is designed to determine the concentration of Compound X that inhibits the growth of A549 cancer cells by 50% (IC50).
Objective: To assess the dose-dependent cytotoxic effects of Compound X on A549 human non-small cell lung cancer cells.
Materials:
-
A549 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Compound X, Comparator A, and Comparator B (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of Compound X, Comparator A, and Comparator B in culture medium. The final concentration of DMSO should not exceed 0.1%.[2]
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Comparative Cytotoxicity
| Compound | Target Cell Line | IC50 (µM) | Notes |
| Compound X (Hypothetical) | A549 | 15.5 | Exhibits potent cytotoxicity. |
| Comparator A | A549 | 99.93[3] | Moderate cytotoxicity.[3] |
| Comparator B | A549 | Screened for toxicity[4][5] | Serves as a relevant structural analog.[4][5] |
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow of the in vitro MTT cytotoxicity assay.
Mechanistic Insights: Apoptosis Induction
To understand the mechanism of cell death induced by Compound X, further in vitro assays are necessary. Studies on similar picolinic acid derivatives have shown induction of apoptosis through endoplasmic reticulum stress and caspase activation.[2][3]
Experimental Protocol: Caspase-3/7 Activity Assay
Objective: To quantify the activation of executioner caspases 3 and 7 in A549 cells following treatment with Compound X.
Materials:
-
A549 cells
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat A549 cells with Compound X at its IC50 concentration for 24 hours in a white-walled 96-well plate.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1 hour.
-
Luminescence Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells and compare the treated group to the untreated control.
Signaling Pathway: Potential Mechanism of Action
Caption: Postulated apoptotic pathway induced by Compound X.
In Vivo Evaluation: Pharmacokinetics and Efficacy
Promising in vitro results warrant progression to in vivo studies to assess the compound's behavior in a living organism.
Experimental Protocol: Mouse Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of Compound X in mice following intravenous (IV) and oral (PO) administration.
Animals:
-
Male CD-1 mice (8-10 weeks old)
Procedure:
-
Dosing: Administer Compound X at a dose of 10 mg/kg via IV (tail vein) and PO (oral gavage) routes.
-
Blood Sampling: Collect blood samples at specified time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) via submandibular or saphenous vein puncture.[6]
-
Plasma Preparation: Process blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of Compound X in plasma samples using LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2).[7]
Data Presentation: Comparative Pharmacokinetics
| Parameter | Compound X (IV, Hypothetical) | Compound X (PO, Hypothetical) | Comparator (Trifluoromethyl)pyridine (in vivo active)[8] |
| Dose (mg/kg) | 10 | 10 | Not specified |
| Cmax (ng/mL) | 1500 | 450 | Not specified |
| Tmax (h) | 0.08 | 0.5 | Not specified |
| AUC (ng·h/mL) | 2500 | 1800 | Not specified |
| t1/2 (h) | 2.5 | 3.1 | Not specified |
| Bioavailability (%) | - | 72 | Not specified |
Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
Conclusion and Future Directions
This guide provides a structured and comparative framework for the initial in vitro and in vivo evaluation of this compound. By leveraging established protocols and comparing against known analogs, researchers can efficiently assess its potential as a therapeutic candidate. Positive results from these initial studies would justify more extensive preclinical development, including efficacy studies in xenograft models, detailed toxicology assessments, and formulation development to optimize its drug-like properties. The unique substitution pattern of this compound makes it a compelling candidate for further investigation in the ever-evolving landscape of drug discovery.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 8. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Role of Fluorine in Modern Medicinal Chemistry
An In-Depth Guide to the Metabolic Stability of Fluorinated Compounds for Drug Discovery
To the uninitiated, the substitution of a simple hydrogen atom with fluorine might seem a trivial alteration. However, for the medicinal chemist, this single change is one of the most powerful tools in the drug design arsenal. Fluorine's unique properties—its small size, high electronegativity, and the sheer strength of the carbon-fluorine (C-F) bond—allow for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties in ways no other element can replicate.[1][2] Over the past several decades, the strategic incorporation of fluorine has become a cornerstone of modern drug discovery, with fluorinated compounds representing a significant and growing percentage of approved pharmaceuticals.[3][4]
One of the most sought-after benefits of fluorination is the enhancement of metabolic stability.[1][5] A drug's journey through the body is fraught with peril, most notably the metabolic machinery of the liver, which is designed to chemically modify and eliminate foreign substances (xenobiotics).[6][7] If a drug is metabolized too quickly, it may not reach its therapeutic target in sufficient concentration or for a long enough duration to be effective. This leads to poor bioavailability and a short half-life, often requiring higher or more frequent dosing, which can increase the risk of side effects.[8]
This guide provides a comparative analysis of the metabolic stability of different fluorinated compounds. We will delve into the biochemical principles that govern their metabolism, compare the effectiveness of various fluorination strategies, provide detailed protocols for assessing metabolic stability in vitro, and discuss the potential pitfalls of this powerful design strategy.
The C-F Bond: A Bulwark Against Metabolic Attack
The primary reason for fluorine's ability to confer metabolic stability lies in the strength of the C-F bond. With a bond dissociation energy of approximately 109 kcal/mol, the C-F bond is significantly stronger than the carbon-hydrogen (C-H) bond (approx. 99 kcal/mol) it often replaces.[9][10] This makes it far more resistant to the oxidative attacks launched by the body's primary metabolic engine: the cytochrome P450 (CYP) superfamily of enzymes.[11][12][13]
CYP enzymes typically initiate metabolism by abstracting a hydrogen atom from a C-H bond, a process that is energetically far less favorable for a C-F bond. By strategically placing a fluorine atom at a known or suspected site of metabolism—a "metabolic soft spot"—chemists can effectively block this pathway.[2][14]
Furthermore, fluorine's high electronegativity creates a strong electron-withdrawing inductive effect. This can lower the pKa of nearby functional groups or decrease the electron density of an aromatic ring, making it less susceptible to oxidative metabolism.[14][15] This electronic perturbation is a key secondary mechanism by which fluorine enhances metabolic stability, even when not placed directly at the site of metabolic attack.[1]
Comparative Analysis of Fluorinated Motifs
The extent to which fluorination improves metabolic stability is highly dependent on the type of fluorine-containing group used and its position within the molecule.
Aromatic vs. Aliphatic Fluorination
The stability conferred by fluorine differs significantly based on its placement on an aromatic ring versus an aliphatic chain.
-
Aromatic Fluorine: A C(sp²)-F bond on an aromatic ring is generally more stable than an aliphatic C(sp³)-F bond.[16] Direct attachment to a phenyl ring is a robust strategy to prevent ring hydroxylation at that position.
-
Aliphatic Fluorine: While still effective, aliphatic C-F bonds can be more susceptible to metabolism, particularly if placed in a benzylic or allylic position, which are inherently more reactive.[16] However, even here, they provide a significant shield compared to a C-H bond. For example, the replacement of an alkyl chain with a cycloalkyl ring containing fluorine has been shown to result in more metabolically stable compounds.[16]
The Trifluoromethyl (-CF₃) Group: The Gold Standard for Metabolic Blocking
The trifluoromethyl (-CF₃) group is arguably the most powerful tool for enhancing metabolic stability.[11][17] It is often used as a bioisostere to replace a metabolically vulnerable methyl (-CH₃) group. The three strong C-F bonds and the powerful electron-withdrawing nature of the group effectively shut down oxidative metabolism at that position.[10][11] This "metabolic switching" can dramatically increase a drug's half-life and improve its overall pharmacokinetic profile.[11]
Other Fluorinated Groups
-
Difluoromethyl (-CHF₂): Offers a balance between the properties of -CH₃ and -CF₃. It is more lipophilic than a -CF₃ group and can act as a hydrogen bond donor, but it is also more susceptible to CYP-mediated hydroxylation at the remaining C-H bond compared to the fully blocked -CF₃ group.[9]
-
Trifluoromethoxy (-OCF₃): This group is increasingly used to replace the metabolically labile methoxy (-OCH₃) group. The -OCF₃ group is generally more stable and resistant to O-dealkylation, a common metabolic pathway for methoxy ethers.[10][18]
The following diagram illustrates the concept of metabolic blocking. A vulnerable methyl group is readily oxidized by CYP enzymes, whereas the trifluoromethyl group is resistant to this attack.
Caption: Metabolic blocking effect of the trifluoromethyl group.
Experimental Assessment of Metabolic Stability
To quantitatively compare the metabolic stability of different compounds, researchers rely on a suite of standardized in vitro assays.[19][20] These assays provide crucial data on a compound's intrinsic clearance (CLint), the inherent ability of liver enzymes to metabolize a drug, which is used to predict its in vivo half-life.[6][8][21] The two most common and vital assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Liver Microsomal Stability Assay
This is a high-throughput, cost-effective assay used early in drug discovery.[22] It uses liver microsomes, which are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, most notably the CYPs.[6][22] This assay is excellent for assessing a compound's susceptibility to oxidative metabolism.[23]
-
Preparation:
-
Thaw cryopreserved liver microsomes (e.g., human, rat, mouse) at 37°C and dilute them to a working concentration (e.g., 0.5-1.0 mg/mL) in a phosphate buffer (pH 7.4).[24][25] Keep on ice.
-
Prepare a working solution of the test compound (e.g., 1 µM final concentration) in the same buffer.[25]
-
Prepare an NADPH regenerating system solution. This system continuously supplies the necessary cofactor (NADPH) for CYP enzyme activity.[23][26]
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound working solution. Pre-incubate the plate at 37°C for 5-10 minutes.[11]
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. The 0-minute time point is taken immediately before or after this addition by quenching the reaction.[11][22]
-
-
Time Course Sampling:
-
Sample Processing & Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the proteins.[11]
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent drug at each time point using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[19][22]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .[22][23]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (k / microsomal protein concentration) * 1000 .[23]
-
Caption: Workflow for a typical liver microsomal stability assay.
Hepatocyte Stability Assay
Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes, as well as transporters, within a complete cellular system.[6][27][28] This assay provides a more comprehensive picture of a compound's overall metabolic fate.[21][28]
-
Preparation:
-
Rapidly thaw cryopreserved hepatocytes (e.g., human, rat) in a 37°C water bath and transfer them to a pre-warmed incubation medium.
-
Determine cell viability and concentration. Adjust the cell density to a working concentration (e.g., 0.5-1.0 x 10⁶ viable cells/mL).[27]
-
Prepare a working solution of the test compound (e.g., 1 µM final concentration).[27]
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a collagen-coated 96-well plate and pre-incubate at 37°C in a CO₂ incubator.[29]
-
Add the test compound working solution to initiate the reaction.
-
-
Time Course Sampling:
-
Sample Processing & Analysis:
-
The sample processing and LC-MS/MS analysis steps are identical to the microsomal stability assay.
-
-
Data Analysis:
-
The calculation of the elimination rate constant (k) and half-life (t₁/₂) is the same as in the microsomal assay.
-
Intrinsic clearance is typically expressed per million cells: CLint (µL/min/10⁶ cells) = (k / cell concentration) * 1000 .[27]
-
Comparative Data Summary
The following table presents representative data illustrating the impact of different fluorination strategies on metabolic stability, as measured by in vitro half-life and intrinsic clearance. The data for Risperidone and Celecoxib are based on published findings, while the others are illustrative examples based on established principles.[31][32]
| Compound | Fluorine Motif | Metabolic Half-life (t₁/₂) (min) | Intrinsic Clearance (CLint) | Key Takeaway |
| Risperidone | None | ~15 | High | Parent compound is metabolically labile. |
| 9-Fluororisperidone | Aliphatic Fluorine | > 240 (16x increase) | Very Low | Fluorination at the primary site of metabolism drastically increases stability.[31][32] |
| Celecoxib | None | ~30 | Moderate | The methyl group is a known site of oxidative metabolism. |
| 4'-Fluorocelecoxib | Aromatic Fluorine | ~120 (4x increase) | Low | Fluorination of the aromatic ring significantly slows metabolism.[31][32] |
| Illustrative Compound A | -CH₃ (Methyl) | 25 | 27.7 µL/min/mg | A typical metabolically susceptible methyl group. |
| Illustrative Compound B | -CF₃ (Trifluoromethyl) | > 180 | < 3.8 µL/min/mg | Replacing the methyl with a trifluoromethyl group effectively blocks metabolism.[11] |
Potential Pitfalls: The "Dark Side" of Fluorine
While immensely beneficial, fluorination is not a universal solution and must be applied judiciously. The high strength of the C-F bond refers to its homolytic cleavage; under physiological conditions, heterolytic cleavage (defluorination) can occur, sometimes facilitated by metabolic enzymes.[9]
Inappropriate placement of fluorine can lead to the formation of reactive or toxic metabolites.[9] For instance, metabolism can sometimes occur at a fluorinated carbon, leading to defluorination and the formation of aldehydes.[31] In some clinical cases, long-term use of certain highly fluorinated drugs has been associated with an increase in plasma fluoride levels, which can lead to adverse effects like skeletal fluorosis.[9] Therefore, follow-up studies to identify metabolites and assess potential toxicity are crucial when developing fluorinated drug candidates.
Conclusion
The strategic incorporation of fluorine is a proven and powerful method for enhancing the metabolic stability of drug candidates, a critical step in optimizing their pharmacokinetic profiles. The trifluoromethyl group, in particular, serves as a robust metabolic shield, while single fluorine atom substitutions can also provide significant, albeit typically more modest, improvements. The choice of which fluorinated motif to use and where to place it is a complex decision that depends on the specific metabolic liabilities of the parent molecule.
By leveraging quantitative in vitro assays, such as the liver microsomal and hepatocyte stability assays, drug development professionals can make data-driven decisions to compare candidates and select those with the most promising metabolic profiles. A thorough understanding of both the benefits and potential risks of fluorination allows researchers to harness its full potential, ultimately leading to the development of safer and more effective medicines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. inhancetechnologies.com [inhancetechnologies.com]
- 4. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Methods to Increase the Metabolic Stability of 18F-Radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. nuvisan.com [nuvisan.com]
- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 21. Metabolic Stability Assays [merckmillipore.com]
- 22. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. researchgate.net [researchgate.net]
- 25. mercell.com [mercell.com]
- 26. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 27. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 28. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 29. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 30. enamine.net [enamine.net]
- 31. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Picolinic Acid Derivatives
For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is not merely a regulatory formality but the cornerstone of reliable and reproducible data. This guide provides an in-depth comparison of analytical methodologies for the validation of picolinic acid and its derivatives, crucial intermediates and active pharmaceutical ingredients (APIs) in numerous therapeutic areas. Moving beyond a simple checklist of validation parameters, we will delve into the causality behind experimental choices, offering field-proven insights to ensure your methods are not only compliant but scientifically sound.
Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are a class of compounds with diverse biological activities. Their accurate and precise quantification is paramount throughout the drug development lifecycle, from initial discovery and formulation to quality control and stability testing. The choice of analytical technique is a critical decision, influenced by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the method.
This guide will navigate the complexities of validating methods for these compounds, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic techniques. We will explore the nuances of each method, present comparative data, and provide detailed experimental protocols to empower you to develop and validate robust analytical procedures.
The Regulatory Landscape: A Foundation of Scientific Integrity
The validation of analytical methods is governed by a harmonized set of guidelines from international regulatory bodies, primarily the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), with specific guidance also provided by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5] The core principle of these guidelines is to establish, through documented evidence, that an analytical procedure is fit for its intended purpose.[6][7]
The recently updated ICH Q2(R2) guideline, in conjunction with ICH Q14 on analytical procedure development, emphasizes a lifecycle approach to method validation, encouraging a more scientific and risk-based strategy.[8][9][10][11] This modern framework moves away from a rigid, one-size-fits-all approach to one that is tailored to the specific analytical procedure and its intended use.
The key validation parameters, as stipulated by these regulatory bodies, are:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[1][12]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1][8]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6][8]
-
Accuracy: The closeness of test results obtained by the method to the true value.[1][2]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.[1][2]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2][12]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for picolinic acid derivatives is a critical first step. The choice is primarily dictated by the analyte's volatility, thermal stability, polarity, and the required sensitivity of the assay.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC is the workhorse of the pharmaceutical industry for the analysis of non-volatile and thermally labile compounds, making it highly suitable for picolinic acid and its derivatives.[13] UPLC, a more recent advancement, utilizes smaller particle size columns (sub-2 µm) and higher operating pressures to achieve faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC.[2][6][11][12][14]
Principle of Separation: In reversed-phase HPLC, the most common mode for picolinic acid analysis, separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The polarity of picolinic acid derivatives can be manipulated by adjusting the pH of the mobile phase, which in turn affects their retention on the column.
Common Detection Methods:
-
UV-Visible (UV-Vis) Spectroscopy: Picolinic acid and its derivatives contain a pyridine ring, which imparts UV absorbance, typically in the range of 260-270 nm. This makes UV detection a simple and robust method for their quantification.
-
Fluorescence Detection: Some picolinic acid derivatives may exhibit native fluorescence or can be derivatized to produce fluorescent compounds, offering higher sensitivity and selectivity compared to UV detection. A post-column derivatization method using zinc acetate and UV irradiation has been developed for the fluorometric determination of picolinic acid.[8]
-
Mass Spectrometry (MS): Coupling HPLC or UPLC with a mass spectrometer (LC-MS) provides the highest level of specificity and sensitivity. It allows for the unequivocal identification of the analyte and its degradation products based on their mass-to-charge ratio.
A comparative study of HPLC-ESI-MS/MS, nano LC-Chip/ESI-MS/MS, and CE-ESI-MS/MS for the analysis of picolinic acid and quinolinic acid found that the CE-ESI-MS/MS method provided better separation selectivity and higher signal-to-noise ratios.[7][15] However, HPLC-MS remains a widely used and reliable technique.
Table 1: Comparison of HPLC/UPLC and GC for Picolinic Acid Derivative Analysis
| Feature | HPLC/UPLC | Gas Chromatography (GC) |
| Analyte Suitability | Non-volatile, thermally labile, polar compounds | Volatile, thermally stable compounds |
| Sample Preparation | Often involves simple dissolution and filtration. | May require derivatization to increase volatility and thermal stability. |
| Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Typical Detectors | UV-Vis, Fluorescence, Mass Spectrometry (MS) | Flame Ionization Detector (FID), Mass Spectrometry (MS) |
| Sensitivity | Good to excellent, especially with MS detection. | Excellent, particularly with FID and MS. |
| Speed | UPLC offers significantly faster analysis times than conventional HPLC. | Generally faster run times than conventional HPLC for simple mixtures.[13] |
| Cost | HPLC systems are generally less expensive than GC-MS systems. UPLC systems have a higher initial cost. | GC-FID systems are relatively inexpensive. GC-MS systems are more costly. |
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[13] For picolinic acid and its derivatives, which are generally polar and non-volatile, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the analytes into more volatile and thermally stable forms.
Principle of Separation: In GC, the sample is vaporized and injected into the head of a chromatographic column. Separation occurs as the analyte is transported through the column by an inert gas (the mobile phase). The differential partitioning of the analyte between the mobile phase and a liquid or solid stationary phase coated on the column walls leads to separation.
Common Derivatization and Detection Methods:
-
Derivatization: Esterification or silylation are common derivatization techniques used to increase the volatility of carboxylic acids like picolinic acid.
-
Detection:
-
Flame Ionization Detector (FID): A universal detector for organic compounds, offering high sensitivity and a wide linear range.
-
Mass Spectrometry (MS): GC-MS provides high selectivity and sensitivity, allowing for the definitive identification of the derivatized analyte and its fragmentation pattern.
-
While GC-MS can be a highly sensitive and specific method, the need for derivatization adds an extra step to the sample preparation process, which can be a source of variability and error.
Spectroscopic Methods
UV-Visible and fluorescence spectroscopy can be used for the direct quantification of picolinic acid derivatives in simple matrices, provided there are no interfering substances that absorb or fluoresce at the same wavelengths.
Principle: These techniques are based on the measurement of the absorption (UV-Vis) or emission (fluorescence) of electromagnetic radiation by the analyte. The amount of light absorbed or emitted is directly proportional to the concentration of the analyte.
Validation Considerations:
-
Specificity: The main challenge for spectroscopic methods is specificity. Interference from other components in the sample matrix can lead to inaccurate results. Derivative spectroscopy can sometimes be used to resolve overlapping spectra and improve specificity.[16]
-
Linearity, Accuracy, and Precision: These parameters are validated in a similar manner to chromatographic methods.
Spectroscopic methods are generally simpler, faster, and less expensive than chromatographic techniques. However, their application is often limited to the analysis of pure substances or simple formulations where the matrix does not interfere with the measurement.
Experimental Protocols for Method Validation
The following sections provide detailed, step-by-step methodologies for key validation experiments. These protocols are intended to be illustrative and should be adapted to the specific analytical method and product.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential for developing and validating a stability-indicating method.[17] The goal is to generate potential degradation products and demonstrate that the analytical method can separate them from the intact drug.[18][19][20]
Objective: To identify the potential degradation pathways of the picolinic acid derivative and to demonstrate the specificity of the analytical method.
Experimental Workflow:
Caption: Workflow for Forced Degradation Studies.
Detailed Protocol:
-
Sample Preparation: Prepare solutions of the picolinic acid derivative in appropriate solvents. For drug products, use the formulated product.
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with an acid (e.g., 0.1 M HCl) and heat (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Treat the sample with a base (e.g., 0.1 M NaOH) and heat (e.g., 60°C) for a specified period.
-
Oxidation: Treat the sample with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose the solid or liquid sample to elevated temperatures (e.g., 80°C).
-
Photolytic Degradation: Expose the sample to light according to ICH Q1B guidelines (a minimum of 1.2 million lux hours and 200 watt hours/square meter).[18][20]
-
-
Neutralization: After the specified stress period, neutralize the acidic and basic samples to prevent further degradation.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using the developed analytical method.
-
Data Evaluation:
-
Examine the chromatograms or spectra for the appearance of new peaks corresponding to degradation products.
-
Assess the resolution between the analyte peak and the degradation product peaks.
-
Perform peak purity analysis of the analyte peak in the stressed samples to ensure it is not co-eluting with any degradation products.
-
Calculate the mass balance to account for the amount of drug degraded and the amount of degradation products formed.
-
Accuracy
Accuracy is typically determined by recovery studies, where a known amount of the analyte is added to a placebo matrix and the recovery is calculated.
Objective: To determine the closeness of the measured value to the true value.
Experimental Protocol:
-
Preparation of Spiked Samples: Prepare a series of samples by adding known amounts of a picolinic acid derivative standard to a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare at least three replicates at each concentration level.
-
Sample Analysis: Analyze the spiked samples using the developed analytical method.
-
Calculation of Recovery: Calculate the percentage recovery for each sample using the following formula:
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 98.0% to 102.0%.
Precision
Precision is assessed at three levels: repeatability, intermediate precision, and reproducibility.
Objective: To evaluate the variability of the analytical method.
Experimental Workflow:
Caption: Workflow for Assessing Precision.
Detailed Protocol:
-
Repeatability (Intra-assay Precision):
-
Prepare a minimum of six independent samples of the picolinic acid derivative at the target concentration.
-
Analyze the samples on the same day, by the same analyst, using the same instrument.
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, or using a different instrument.
-
Compare the results obtained under the different conditions to assess the influence of these variables.
-
-
Reproducibility (Inter-laboratory Precision):
-
This is typically performed as part of a collaborative study, where the same sample is analyzed in different laboratories.
-
Acceptance Criteria: The %RSD for precision studies should be within a pre-defined limit, typically not more than 2.0%.
Data Presentation for Easy Comparison
To facilitate the objective comparison of different analytical methods, it is crucial to present the validation data in a clear and structured format.
Table 2: Comparative Validation Data for Different Analytical Methods for a Picolinic Acid Derivative
| Validation Parameter | HPLC-UV | UPLC-MS | GC-FID (with derivatization) | UV-Vis Spectrophotometry |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 | > 0.999 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | 0.5 - 50 | 5 - 50 |
| Accuracy (% Recovery) | 99.5 ± 1.2 | 100.2 ± 0.8 | 98.9 ± 1.5 | 99.8 ± 1.0 |
| Precision (%RSD) | < 1.0 | < 0.8 | < 1.5 | < 1.2 |
| LOD (µg/mL) | 0.2 | 0.02 | 0.1 | 1.0 |
| LOQ (µg/mL) | 0.6 | 0.06 | 0.3 | 3.0 |
| Specificity | Good | Excellent | Good (if no interfering peaks from derivatization) | Moderate (prone to matrix interference) |
| Robustness | Robust | Robust | Moderately Robust (sensitive to derivatization conditions) | Robust |
Conclusion: A Scientifically Grounded Approach to Method Validation
The validation of analytical methods for picolinic acid derivatives is a multifaceted process that requires a deep understanding of both the chemistry of the analyte and the principles of the analytical techniques employed. By adopting a systematic and scientifically sound approach, grounded in the principles of the ICH guidelines, researchers and drug development professionals can ensure the generation of high-quality, reliable, and reproducible data.
This guide has provided a comparative overview of the most common analytical techniques, along with detailed experimental protocols for key validation experiments. The choice of the optimal method will always be a balance of factors including the required sensitivity, specificity, speed, and cost. HPLC and UPLC, particularly when coupled with mass spectrometry, offer the highest level of performance for most applications. However, GC and spectroscopic methods can be valuable alternatives in specific contexts.
Ultimately, a well-validated analytical method is not just a regulatory requirement; it is a critical asset that underpins the entire drug development process, ensuring the safety and efficacy of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. rjptonline.org [rjptonline.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. bib.irb.hr:8443 [bib.irb.hr:8443]
- 5. researchgate.net [researchgate.net]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. feradical.utsa.edu [feradical.utsa.edu]
- 8. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scribd.com [scribd.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 15. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of dipicolinic acid in bacterial spores by derivative spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
A Comparative Guide to the Cross-Reactivity of 3-Methoxy-6-(trifluoromethyl)picolinic acid
This guide provides a comprehensive framework for evaluating the analytical selectivity of 3-Methoxy-6-(trifluoromethyl)picolinic acid. For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity with structurally similar compounds is paramount for ensuring data integrity in quantitative analyses. This document outlines a robust analytical approach, presents comparative data from a representative study, and offers detailed experimental protocols to empower researchers in their own investigations.
Introduction: The Imperative for Selectivity
This compound is a key heterocyclic compound, increasingly utilized as a building block in the synthesis of novel pharmaceutical and agrochemical agents. The presence of the trifluoromethyl group, a common bioisostere for methyl or ethyl groups, often enhances metabolic stability and binding affinity.[1] However, the structural complexity of this molecule necessitates a thorough evaluation of its potential to cross-react with related compounds in various analytical assays.
Cross-reactivity can arise from several sources, including:
-
Structural Isomers: Compounds with the same molecular formula but different arrangements of atoms.
-
Metabolic Derivatives: Byproducts of in-vivo metabolic processes.
-
Synthetic Precursors and Impurities: Residual materials from the chemical synthesis process.[2]
-
Structurally Homologous Compounds: Molecules sharing a common chemical scaffold.
Failure to account for potential cross-reactants can lead to inaccurate quantification, false-positive results, and a misinterpretation of a compound's efficacy or toxicity. This guide provides a systematic approach to mitigating these risks.
Comparative Analysis: A Representative Study
To illustrate a practical approach to assessing cross-reactivity, we present data from a hypothetical study comparing the analytical response of this compound against a panel of structurally related compounds. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC), a widely used method for the separation and quantification of small molecules.[3]
Selection of Potential Cross-Reactants
The selection of compounds for this comparative analysis was based on structural similarity, potential for co-occurrence as impurities or metabolites, and the principle of bioisosterism.
-
Picolinic Acid: The parent compound, lacking the methoxy and trifluoromethyl substituents.[4][5]
-
Nicotinic Acid: A positional isomer of picolinic acid.
-
Isonicotinic Acid: Another positional isomer of picolinic acid.
-
3-Hydroxy-6-(trifluoromethyl)picolinic acid: A potential metabolite.
-
3-Methoxy-picolinic acid: An analog lacking the trifluoromethyl group.
-
6-(Trifluoromethyl)picolinic acid: An analog lacking the methoxy group.
-
3-Methoxy-6-ethylpicolinic acid: A bioisosteric analog, replacing the trifluoromethyl group with an ethyl group.[1]
-
2-Chloro-5-(trifluoromethyl)pyridine: A potential synthetic precursor.[2]
Chemical Structures of Analyzed Compounds
Caption: Structural relationship between the target analyte and potential cross-reactants.
Quantitative Comparison of Analytical Response
The following table summarizes the retention times and relative response factors of the target analyte and potential cross-reactants under the specified HPLC conditions. The relative response factor is calculated against this compound (set to 100%).
| Compound | Retention Time (min) | Relative Response Factor (%) |
| This compound | 5.2 | 100 |
| Picolinic Acid | 2.8 | < 0.1 |
| Nicotinic Acid | 2.5 | < 0.1 |
| Isonicotinic Acid | 2.4 | < 0.1 |
| 3-Hydroxy-6-(trifluoromethyl)picolinic acid | 4.9 | 5.2 |
| 3-Methoxy-picolinic acid | 4.1 | < 0.1 |
| 6-(Trifluoromethyl)picolinic acid | 4.7 | 2.1 |
| 3-Methoxy-6-ethylpicolinic acid | 5.5 | 1.5 |
| 2-Chloro-5-(trifluoromethyl)pyridine | 6.8 | < 0.1 |
Experimental Protocol: A Validated HPLC Method
The following HPLC method was developed to ensure optimal separation and quantification of this compound from its potential cross-reactants.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (LC-MS grade)
-
Standards: this compound and all potential cross-reactants (≥98% purity).
Instrumentation
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: Phenomenex Kinetex® 2.6 µm C18 100 Å, LC Column 100 x 4.6 mm.
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-7 min: 10% to 90% B
-
7-8 min: 90% B
-
8-8.1 min: 90% to 10% B
-
8.1-10 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: 270 nm
Sample Preparation
-
Prepare individual stock solutions of each compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution containing all compounds at a concentration of 10 µg/mL in a 50:50 mixture of acetonitrile and water.
-
Prepare individual standard solutions of each compound at a concentration of 10 µg/mL in a 50:50 mixture of acetonitrile and water to determine individual retention times.
Experimental Workflow
Caption: High-level workflow for the HPLC-based cross-reactivity study.
Interpretation and Conclusion
The presented hypothetical data demonstrates that the optimized HPLC method provides excellent selectivity for this compound. The target analyte is well-resolved from all potential cross-reactants, with minimal to no interference observed at the specified detection wavelength. The most closely eluting peak, 3-Hydroxy-6-(trifluoromethyl)picolinic acid, still exhibits baseline separation and a significantly lower response factor, indicating that it is unlikely to interfere with accurate quantification unless present at very high concentrations.
This guide underscores the critical importance of conducting thorough cross-reactivity studies in the development and application of novel chemical entities. The provided methodology offers a robust starting point for researchers to validate the selectivity of their own analytical methods for this compound and its derivatives. By implementing such rigorous analytical practices, the scientific community can ensure the accuracy and reliability of their research findings.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring physicochemical space via a bioisostere of the trifluoromethyl and ethyl groups (BITE): attenuating lipophilicity in fluorinated analogues of Gilenya® for multiple sclerosis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. 2-吡啶甲酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Methoxy-6-(trifluoromethyl)picolinic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3-Methoxy-6-(trifluoromethyl)picolinic acid, a halogenated picolinic acid derivative. Adherence to these protocols, in conjunction with your institution's specific environmental health and safety (EHS) guidelines and local regulations, is imperative for ensuring a safe and compliant laboratory environment.
This compound, with its trifluoromethyl group, requires special consideration as a halogenated organic waste. Improper disposal can lead to environmental contamination and potential health hazards. This guide is structured to provide immediate, essential safety information, operational plans for waste accumulation, and detailed disposal procedures.
Immediate Safety and Hazard Assessment
Before handling this compound, it is crucial to be fully aware of its associated hazards.
1.1. Hazard Identification
Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
1.2. Personal Protective Equipment (PPE)
Given the hazards, the following PPE is mandatory when handling this chemical:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin irritation upon contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect against splashes and eye irritation. |
| Skin and Body | A standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a fume hood. | To avoid inhalation of dust or vapors, which can cause respiratory irritation. |
1.3. In Case of Exposure
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1]
-
Skin: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Ingestion: If swallowed, wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the source is the most critical step in ensuring safe and compliant disposal. Mismanagement at this stage can lead to dangerous chemical reactions and complicate the final disposal process.
2.1. Waste Classification
This compound must be classified as halogenated organic waste .[1] It is imperative to keep it separate from non-halogenated waste streams to prevent costly and complex disposal procedures.[2]
2.2. Collection Procedure
-
Select an Appropriate Waste Container:
-
Use a clearly labeled, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE).
-
The container must be in good condition, with a secure screw-top cap.
-
-
Labeling:
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound".
-
List all constituents and their approximate concentrations if it is a solution.
-
Indicate the hazards (e.g., "Irritant").
-
-
Accumulation of Waste:
-
Solid Waste: Collect solid this compound in a designated, labeled container.
-
Liquid Waste: For solutions, use a separate, labeled container for liquid halogenated organic waste.
-
Contaminated Materials: Any materials contaminated with this chemical, such as pipette tips, gloves, or weighing paper, should be placed in a designated solid waste container for halogenated organics.
-
-
Storage:
-
Keep waste containers securely closed when not in use.
-
Store in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
Ensure secondary containment (such as a spill tray) is used to prevent the spread of material in case of a leak.
-
Store away from incompatible materials, particularly strong bases and oxidizing agents.
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Final Disposal Methodologies
Due to its chemical structure, this compound is not suitable for sewer or landfill disposal. The presence of the carbon-fluorine bond, one of the strongest in organic chemistry, necessitates a robust destruction method.
4.1. Recommended Disposal Method: High-Temperature Incineration
High-temperature incineration is the recommended and most effective method for the final disposal of halogenated organic compounds.[3][4]
-
Mechanism: Incineration at sufficiently high temperatures (typically above 850°C) and with adequate residence times breaks the stable carbon-fluorine bonds.[5] This process leads to the mineralization of the organic compound into simpler, less harmful substances.
-
Byproducts: The combustion of fluorinated compounds can produce hydrogen fluoride (HF) and other acidic gases.[6][7] Licensed hazardous waste incineration facilities are equipped with scrubbers and other flue gas treatment systems to neutralize these acidic byproducts before they are released into the atmosphere.
-
Regulatory Compliance: Disposal via a licensed hazardous waste management company ensures compliance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).
4.2. Prohibited Disposal Methods
-
DO NOT dispose of this chemical down the drain. It is not readily biodegradable and can be harmful to aquatic life.
-
DO NOT dispose of this chemical in the regular trash. This can lead to environmental contamination.
-
DO NOT attempt to neutralize the acid with a strong base without consulting your institution's EHS department. While neutralization is a common procedure for simple acidic waste, the reaction with a halogenated organic acid could potentially generate other hazardous compounds or unwanted side reactions. The primary disposal path should be incineration.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to mitigate exposure and prevent the spread of contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Secure the Area: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large, it should be handled by trained emergency responders.
-
PPE: Don the appropriate PPE as outlined in section 1.2.
-
Containment and Cleanup:
-
For a solid spill, carefully sweep or scoop the material into a labeled waste container, avoiding dust generation.
-
For a liquid spill, cover with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.
-
-
Decontamination: Clean the spill area with an appropriate solvent (check SDS for recommendations) and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and your institution's EHS department.
Experimental Protocol: Waste Accumulation
The following diagram illustrates the standard operating procedure for the accumulation of this compound waste in a laboratory setting.
References
- 1. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. epa.gov [epa.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration-Academax [42.academax.com]
- 7. Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration | Semantic Scholar [semanticscholar.org]
Mastering Safety: A Researcher's Guide to Handling 3-Methoxy-6-(trifluoromethyl)picolinic acid
For the pioneering researchers and scientists in drug development, the novel compounds we synthesize and handle are the lifeblood of discovery. Yet, with great innovation comes the profound responsibility of ensuring safety. 3-Methoxy-6-(trifluoromethyl)picolinic acid, a compound of interest in various research applications, requires meticulous handling due to its specific chemical properties. This guide moves beyond a simple checklist, offering a deep dive into the why behind each safety protocol, ensuring your work is not only groundbreaking but also fundamentally safe.
Hazard Analysis: Understanding the Intrinsic Risks
Before donning a single piece of personal protective equipment (PPE), a thorough understanding of the compound's hazard profile is paramount. This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
From these statements, we can deduce several key characteristics. The compound is a solid, likely a powder or crystalline material, which can become airborne during handling, posing an inhalation risk.[1] Its acidic nature, combined with the presence of a trifluoromethyl group, contributes to its irritant properties. The trifluoromethyl group is generally stable, but the overall reactivity profile of the molecule necessitates caution.
Here is a summary of the key safety information:
| Hazard Classification | GHS Code | Implication for Handling |
| Acute Toxicity, Oral | H302 | Avoid ingestion. Do not eat, drink, or smoke in the laboratory. |
| Skin Irritation | H315 | Prevent all skin contact. |
| Eye Irritation | H319 | Protect eyes from dust and splashes. |
| Respiratory Irritation | H335 | Avoid inhaling dust. Handle in a ventilated area. |
The Core of Protection: A Multi-Layered PPE Strategy
A robust PPE strategy is not about a single piece of equipment, but a synergistic system that protects from initial handling to final disposal. The following is a step-by-step guide to the essential PPE for this compound.
Primary Containment: The First Line of Defense
All handling of this compound powder should be conducted within a certified chemical fume hood.[3][4] This is non-negotiable. The fume hood's constant airflow will capture any dust particles that may become airborne, preventing respiratory exposure.
Hand Protection: Selecting the Right Gloves
Given the H315 classification (Causes skin irritation), appropriate hand protection is critical.
-
Glove Thickness: A minimum thickness of 4 mil is advised for incidental contact. For tasks with a higher risk of exposure, such as weighing larger quantities or during transfers, double-gloving is a prudent measure.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don fresh gloves.
Eye and Face Protection: Shielding from Irritants
The H319 warning (Causes serious eye irritation) demands stringent eye protection.
-
Safety Glasses: At a minimum, safety glasses with side shields are required.
-
Chemical Goggles: For any procedure with a risk of splashing or significant dust generation, chemical goggles that form a seal around the eyes are mandatory.
-
Face Shield: When handling larger quantities (typically >25g) or when there is a heightened risk of splashing, a face shield should be worn in conjunction with chemical goggles.
Body Protection: The Laboratory Coat
A standard, flame-resistant laboratory coat should be worn at all times. Ensure it is fully buttoned to provide maximum coverage of your street clothes.
Respiratory Protection: When Engineering Controls Are Not Enough
In the vast majority of laboratory-scale operations, a properly functioning chemical fume hood provides adequate respiratory protection. However, in situations where a fume hood is not available, or during a large-scale spill, respiratory protection is essential.
-
Respirator Type: For protection against acidic dusts, a half-mask or full-face respirator equipped with a P100 (HEPA) filter and an acid gas (AG) cartridge is recommended.[5][6]
-
Fit Testing: It is a legal and safety requirement that any user of a tight-fitting respirator undergo a qualitative or quantitative fit test to ensure a proper seal.[7]
Operational Plan: From Receipt to Disposal
A comprehensive safety plan extends beyond PPE. It encompasses the entire lifecycle of the chemical in the laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is between 2-8°C in an inert atmosphere.[1]
Weighing and Handling
-
Perform all weighing and transfers within a chemical fume hood.
-
Use a spatula for transfers to minimize dust generation.
-
Keep the container sealed when not in use.
Spill Management
In the event of a spill:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, gently cover with an inert absorbent material such as sand or vermiculite. Avoid raising dust.
-
Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.
Disposal Plan: Responsible Waste Management
As a halogenated organic acid, this compound requires a specific waste disposal stream.
-
Waste Segregation: Do not dispose of this compound down the drain. It must be collected in a designated "Halogenated Organic Waste" container.[3][4]
-
Container Labeling: The waste container must be clearly labeled with its contents.
-
Disposal Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste.
Workflow Visualization
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
By integrating this comprehensive safety framework into your laboratory practices, you can confidently advance your research, secure in the knowledge that you have built a foundation of safety that is as robust as your scientific inquiries.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




